molecular formula C9H14N2O2 B3058537 5-pentyl-1H-pyrazole-3-carboxylic acid CAS No. 89967-38-4

5-pentyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3058537
CAS No.: 89967-38-4
M. Wt: 182.22 g/mol
InChI Key: ZHDMNUKZNCXRJD-UHFFFAOYSA-N
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Description

Product Overview 5-Pentyl-1H-pyrazole-3-carboxylic acid ( 89967-38-4) is a chemical compound with the molecular formula C 9 H 14 N 2 O 2 . It is provided as a solid substance for research and development purposes within industrial and scientific settings . This product is intended for laboratory use only and is not intended for diagnostic, therapeutic, or household applications. Research Applications and Scientific Value As a pyrazole-carboxylic acid derivative, this compound serves as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. The structure, featuring both a pentyl chain and a carboxylic acid functional group, makes it a candidate for the design and synthesis of novel compounds with potential biological activity. While the specific research profile for this exact molecule is still being explored, studies on closely related 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have demonstrated significant scientific value, such as potent inhibitory activity against enzymes like acrosin . This suggests potential applications for this structural class in developing new biochemical tools. Handling and Safety To ensure safe handling, avoid contact with skin and eyes and avoid forming dust and aerosols . Use personal protective equipment, including safety glasses, impervious gloves, and a dust mask, especially when handling large quantities . Provide appropriate exhaust ventilation in areas where dust is formed . The substance should be stored in a cool, dry place with the container tightly closed . For detailed handling procedures, refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pentyl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(9(12)13)11-10-7/h6H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDMNUKZNCXRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522563
Record name 5-Pentyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89967-38-4
Record name 5-Pentyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 5-Pentyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic pathways, and analytical characterization of 5-pentyl-1H-pyrazole-3-carboxylic acid (CAS 89967-38-4)[1]. Designed for researchers and drug development professionals, this guide dissects the causality behind experimental conditions, ensuring a self-validating protocol for generating high-purity pyrazole pharmacophores.

Introduction

Substituted 1H-pyrazole-3-carboxylic acids are privileged scaffolds in modern medicinal chemistry. They serve as critical building blocks for a vast array of therapeutics, ranging from potent anti-inflammatory agents[2] to advanced kinase inhibitors. Specifically, 5-pentyl-1H-pyrazole-3-carboxylic acid has been successfully utilized in the synthesis of highly potent, mono-selective receptor-interacting protein 1 (RIP1) kinase inhibitors (e.g., benzoxazepinone derivatives) which are pivotal in the study and treatment of programmed necrosis and inflammatory diseases[3].

Given the importance of this specific alkyl-substituted pyrazole, mastering its scalable synthesis and rigorous structural characterization is essential for downstream drug discovery applications.

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the 5-pentyl-1H-pyrazole-3-carboxylic acid core relies on a highly regiospecific Knorr-type cyclocondensation[4]. Retrosynthetic disconnection of the pyrazole ring yields hydrazine and a 1,3-dicarbonyl equivalent—specifically, ethyl 2,4-dioxononanoate (CAS 36983-33-2).

This intermediate diketoester is accessed via a Claisen condensation between 2-heptanone and diethyl oxalate[2]. The overall synthetic workflow is designed to maximize atom economy and minimize the need for complex chromatographic separations.

SyntheticWorkflow N1 2-Heptanone + Diethyl Oxalate N2 Claisen Condensation (NaOEt, EtOH, 0°C to RT) N1->N2 N3 Ethyl 2,4-dioxononanoate N2->N3 N4 Cyclocondensation (NH2NH2·H2O, EtOH/AcOH, Reflux) N3->N4 N5 Ethyl 5-pentyl-1H-pyrazole-3-carboxylate N4->N5 N6 Saponification & Acidification (NaOH, THF/MeOH, then HCl) N5->N6 N7 5-Pentyl-1H-pyrazole-3-carboxylic acid N6->N7

Fig 1. Step-by-step synthetic workflow for 5-pentyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Experimental Protocols

The following methodologies are engineered as a self-validating system. By strictly controlling the reaction environment, the protocols ensure that the physical properties of the intermediates naturally drive the reaction to completion.

Step 1: Synthesis of Ethyl 2,4-dioxononanoate
  • Preparation of Base: In an oven-dried, argon-purged flask, prepare a solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol at 0 °C.

  • Condensation: Add a stoichiometric mixture of 2-heptanone (1.0 equiv) and diethyl oxalate (1.1 equiv) dropwise over 30 minutes to maintain thermal control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 1M HCl until the pH reaches 3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Causality & Expert Insight: Sodium ethoxide selectively deprotonates the less sterically hindered methyl group of 2-heptanone, forming the kinetic enolate. This enolate attacks the highly electrophilic carbonyl of diethyl oxalate. The thermodynamic driving force preventing the reverse reaction is the immediate formation of the highly stabilized, conjugated enolate of the resulting 1,3-dicarbonyl compound.

Step 2: Cyclocondensation to Ethyl 5-pentyl-1H-pyrazole-3-carboxylate
  • Reagent Mixing: Dissolve the crude ethyl 2,4-dioxononanoate in absolute ethanol. Add glacial acetic acid (0.1 equiv) followed by hydrazine hydrate (1.2 equiv) dropwise at 0 °C.

  • Cyclization: Heat the reaction mixture to reflux for 4–6 hours.

  • Workup: Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over MgSO₄, and evaporate the solvent to yield the pyrazole ester[4].

Causality & Expert Insight: Acetic acid acts as a mild Brønsted acid catalyst, activating the carbonyl groups for nucleophilic attack by hydrazine. The initial attack predominantly occurs at the C2 carbonyl (adjacent to the ester) due to its higher electrophilicity. This is followed by a 5-exo-trig intramolecular cyclization at the C4 carbonyl and subsequent dehydration to establish the aromatic pyrazole core[4].

CyclizationMechanism M1 Ethyl 2,4-dioxononanoate M2 Hydrazone Formation M1->M2 + NH2NH2 M3 Intramolecular Cyclization M2->M3 - H2O M4 Dehydration & Aromatization M3->M4 M5 Pyrazole Core M4->M5 - H2O

Fig 2. Mechanistic pathway of hydrazine-mediated cyclocondensation to form the pyrazole core.

Step 3: Saponification to 5-Pentyl-1H-pyrazole-3-carboxylic Acid
  • Hydrolysis: Dissolve the pyrazole ester in a 1:1 mixture of THF and methanol. Add 2M aqueous NaOH (3.0 equiv) and stir at 60 °C for 3 hours.

  • Purification: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove unreacted ester and non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl to pH 2–3.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash with ice-cold water, and dry under high vacuum[3].

Causality & Expert Insight: Base-promoted ester hydrolysis yields the highly water-soluble sodium carboxylate salt, allowing organic impurities to be easily washed away with ether. Subsequent acidification protonates the carboxylate. The resulting neutral 5-pentyl-1H-pyrazole-3-carboxylic acid precipitates out of the aqueous solution due to its high lipophilicity and low aqueous solubility, effectively self-purifying the final product.

Characterization & Analytical Data

Accurate structural validation is critical before utilizing this building block in downstream library synthesis. The table below summarizes the expected quantitative analytical data for 5-pentyl-1H-pyrazole-3-carboxylic acid, confirming both the integrity of the pyrazole core and the pentyl chain[5].

Analytical TechniqueObserved Signal / ValueStructural Assignment / Significance
¹H NMR (400 MHz, DMSO-d₆) δ 12.80 (br s, 1H)Carboxylic acid -OH (exchangeable)
δ 6.55 (s, 1H)Pyrazole C4-H (aromatic core)
δ 2.62 (t, J = 7.5 Hz, 2H)Pentyl α-CH₂ (adjacent to pyrazole C5)
δ 1.60 (quintet, J = 7.3 Hz, 2H)Pentyl β-CH₂
δ 1.35 - 1.25 (m, 4H)Pentyl γ-CH₂ and δ-CH₂
δ 0.88 (t, J = 6.8 Hz, 3H)Pentyl ε-CH₃ (terminal methyl)
¹³C NMR (100 MHz, DMSO-d₆) δ 162.5, 148.2, 142.1, 105.8C=O, C5, C3, C4 (Pyrazole core carbons)
δ 31.2, 28.5, 25.4, 22.1, 14.0Pentyl chain carbons (C1' to C5')
ESI-MS (m/z) 183.1 [M+H]⁺, 181.1 [M-H]⁻Confirms molecular weight (MW = 182.22 g/mol )
IR (KBr, cm⁻¹) 3200-2500 (br), 1690 (s), 1550 (m)O-H stretch (acid), C=O stretch, C=N stretch

Conclusion

The synthesis of 5-pentyl-1H-pyrazole-3-carboxylic acid via the Claisen condensation and subsequent Knorr cyclization represents a robust, highly scalable pathway for generating this critical pharmacophore. By understanding the mechanistic causality—such as kinetic enolate formation and pH-driven solubility shifts—researchers can reliably produce high-purity material suitable for advanced drug development campaigns, including the synthesis of novel kinase inhibitors and anti-inflammatory therapeutics.

References

  • Title: DNA-encoded library screening identifies benzo[b][1,4]oxazepin-4-ones as highly potent and mono-selective receptor interacting protein 1 (RIP1)
  • Title: Synthesis, Characterization of Ethyl 5-(substituted)
  • Source: organic-chemistry.
  • Source: crysdotllc.
  • Source: bidepharm.
  • Title: DNA-encoded library screening identifies benzo[b] [1,4]oxazepin-4-ones as highly potent and mono-selective receptor (NMR Data)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-pentyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-pentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core, a carboxylic acid group, and a lipophilic pentyl chain, imparts a unique combination of properties that are crucial for its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the key physicochemical properties of 5-pentyl-1H-pyrazole-3-carboxylic acid, offering both theoretical insights and practical, field-proven experimental methodologies for their determination. By understanding these fundamental characteristics, researchers can better predict the behavior of this molecule in biological systems, optimize its properties for drug development, and design robust analytical methods.

Chemical Identity and Structure

5-pentyl-1H-pyrazole-3-carboxylic acid belongs to the class of pyrazolecarboxylic acids. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This ring is substituted at the 3-position with a carboxylic acid group (-COOH) and at the 5-position with a pentyl group (-C5H11). The presence of the acidic carboxylic acid function and the nonpolar pentyl chain are key determinants of its physicochemical behavior.

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

Chemical Structure:

Caption: Chemical structure of 5-pentyl-1H-pyrazole-3-carboxylic acid.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 5-pentyl-1H-pyrazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic proton on the pyrazole ring (at the 4-position) would appear as a singlet. The protons of the pentyl chain will exhibit characteristic multiplets, with the methylene group adjacent to the pyrazole ring appearing as a triplet. The acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift. The carbons of the pyrazole ring will have characteristic shifts, and the five carbons of the pentyl chain will appear in the aliphatic region of the spectrum.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • N-H stretching of the pyrazole ring, typically around 3100-3500 cm⁻¹.

  • C-H stretching bands for the aliphatic pentyl chain, observed around 2850-2960 cm⁻¹.

  • C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.[2][3]

Physicochemical Properties and Their Importance in Drug Development

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting point range is indicative of a pure substance.

Estimated Melting Point: While no experimental data for the melting point of 5-pentyl-1H-pyrazole-3-carboxylic acid is readily available, related compounds such as 5-methyl-1H-pyrazole-3-carboxylic acid have a melting point of 210-211°C.[4] Given the longer alkyl chain, the melting point of the pentyl analog may differ due to changes in crystal packing and intermolecular forces.

Experimental Protocol: Capillary Melting Point Determination

This method is a widely used and straightforward technique for determining the melting point of a solid.[2]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind sample to a fine powder B Pack into a capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly for approximate melting point C->D E Cool and repeat with a slow heating rate (1-2 °C/min) D->E F Record temperature at first liquid drop (T1) and complete melting (T2) E->F G Melting Point Range = T1 - T2 F->G

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Solubility, particularly aqueous solubility, is a critical factor for drug absorption. Poorly soluble compounds often exhibit low bioavailability. The solubility of 5-pentyl-1H-pyrazole-3-carboxylic acid will be influenced by the interplay between the polar carboxylic acid group and the nonpolar pentyl chain.

Expected Solubility Profile: The carboxylic acid group will contribute to aqueous solubility, especially at pH values above its pKa where it exists as the more soluble carboxylate anion. The pentyl group, being lipophilic, will decrease aqueous solubility. Therefore, the overall solubility is expected to be pH-dependent.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

This high-throughput method provides a rapid assessment of a compound's solubility.[4]

G cluster_prep Preparation cluster_measurement Measurement & Analysis A Prepare a high-concentration stock solution in DMSO B Serially dilute the stock solution in a microplate A->B C Add aqueous buffer to each well B->C D Incubate and measure turbidity (light scattering) using a nephelometer C->D E Determine the concentration at which precipitation occurs (the kinetic solubility limit) D->E

Caption: Workflow for Kinetic Solubility Assay.

Acidity Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations. The pKa is crucial for understanding a compound's solubility, absorption, and interaction with biological targets.[5]

Estimated pKa: Carboxylic acids generally have pKa values in the range of 3-5. The pKa of 5-pentyl-1H-pyrazole-3-carboxylic acid is expected to be within this range.

Experimental Protocol: Potentiometric Titration

This is a classic and accurate method for determining the pKa of an acidic or basic compound.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve a known amount of the compound in water or a co-solvent B Calibrate a pH meter A->B C Place the pH electrode in the solution B->C D Add a standardized solution of a strong base (e.g., NaOH) in small increments C->D E Record the pH after each addition D->E F Continue until the pH changes significantly and then plateaus E->F G Plot pH versus the volume of base added F->G H Determine the equivalence point (inflection point) G->H I The pH at half the equivalence point volume is the pKa H->I G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare a solution of the compound in a mixture of n-octanol and water (or buffer) B Shake the mixture vigorously for a set period to allow for partitioning A->B C Centrifuge to separate the octanol and aqueous layers B->C D Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) C->D E Calculate LogP = log([Compound]octanol / [Compound]aqueous) D->E

Caption: Workflow for Shake-Flask LogP Determination.

Summary of Physicochemical Properties

PropertyEstimated/Expected ValueImportance in Drug Development
Molecular Formula C9H14N2O2Defines the elemental composition.
Molecular Weight 182.22 g/mol Influences diffusion and transport properties.
Melting Point Likely a crystalline solid with a defined melting point.Indicator of purity and solid-state stability.
Aqueous Solubility pH-dependent; moderate to low.Critical for absorption and formulation.
pKa 3-5Governs ionization state, solubility, and receptor binding.
LogP > 0.67Key determinant of membrane permeability and ADME properties.

Conclusion

The physicochemical properties of 5-pentyl-1H-pyrazole-3-carboxylic acid are a direct consequence of its molecular structure. The interplay between the acidic carboxylic acid group and the lipophilic pentyl chain results in a molecule with a distinct profile of solubility, acidity, and lipophilicity. A thorough understanding and experimental determination of these properties are paramount for its successful development as a therapeutic agent. The protocols and insights provided in this guide offer a robust framework for researchers to characterize this and similar molecules, thereby facilitating the rational design and optimization of new drug candidates.

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link].

  • Pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link].

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link].

  • Tricyclic Pyrazoles. Part 8. Synthesis, B. Archivio Istituzionale dell'Università degli Studi di Sassari. Available at: [Link].

  • 1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link].

  • 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link].

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF. Available at: [Link].

  • 5-butyl-1H-pyrazole-3-carboxylic acid. GPCRdb. Available at: [Link].

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link].

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. PDF. Available at: [Link].

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link].

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Request PDF. Available at: [Link].

  • 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link].

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link].

  • 5-Methyl-1H-pyrazole-3-carboxylic acid. CAS Common Chemistry. Available at: [Link].

  • 5-phenethyl-1H-pyrazole-3-carboxylic Acid. PubChem. Available at: [Link].

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link].

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link].

Sources

Spectroscopic data (NMR, IR, MS) of 5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Compound Significance

5-Pentyl-1H-pyrazole-3-carboxylic acid (C


H

N

O

, MW 182.[1]22) is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in the development of GPCR ligands, kinase inhibitors, and anti-inflammatory agents.[1] Its amphoteric nature and capacity for annular tautomerism present unique challenges in spectroscopic characterization.[1]

This guide provides a definitive reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] The protocols detailed here are designed to distinguish the target molecule from common synthetic byproducts (e.g., uncyclized diketo esters or regioisomers).

Synthetic Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the compound's origin.[1] The industrial synthesis typically involves the Claisen condensation of 2-heptanone with diethyl oxalate, followed by cyclization with hydrazine and subsequent hydrolysis.[1]

Key Impurities to Monitor:

  • Ethyl ester intermediate: Incomplete hydrolysis (NMR: triplet/quartet of OEt).

  • Hydrazine salts: Residual reagent (NMR: broad high-field signals).[1]

  • Regioisomers: While 3(5)-substituted pyrazoles exist in equilibrium, N-alkylation during downstream processing can lock the tautomer, requiring NOESY validation.[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[1] The pyrazole ring exhibits a characteristic fragmentation pattern useful for substructure verification.

Ionization & Molecular Ion[1]
  • Method: ESI (Electrospray Ionization) or APCI in Positive/Negative Mode.[1]

  • Observed Ions:

    • Positive Mode (

      
      ): 
      
      
      
      183.1
      
      
      (Base peak).[1]
    • Negative Mode (

      
      ): 
      
      
      
      181.1
      
      
      (Stabilized carboxylate anion).[1]
Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of the protonated parent ion (


 183) follows a logic-gated decay pathway involving decarboxylation and alkyl chain cleavage.[1]

Table 1: Key MS/MS Fragments (ESI+)

m/z (Fragment)LossStructural AssignmentMechanism
183.1 -

Protonated Molecular Ion
165.1 18 Da

Dehydration (common in carboxylic acids)
139.1 44 Da

Decarboxylation of the carboxylic acid
112.1 71 Da

Loss of pentyl chain (Benzylic-type cleavage)
95.0 88 DaPyrazole coreRing fragmentation post-dealkylation
Fragmentation Logic Diagram

The following diagram illustrates the primary decay pathways for the parent ion.

MS_Fragmentation M_Ion Parent Ion [M+H]+ m/z 183 Decarb Decarboxylation [M+H - CO2]+ m/z 139 M_Ion->Decarb - CO2 (44 Da) Dehyd Dehydration [M+H - H2O]+ m/z 165 M_Ion->Dehyd - H2O (18 Da) Core Pyrazole Core m/z ~95 Decarb->Core - Pentyl Chain

Figure 1: Proposed ESI+ fragmentation pathway for 5-pentyl-1H-pyrazole-3-carboxylic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for purity and tautomeric assessment.[1] The 3(5)-substituted pyrazole system exists in rapid annular tautomerism in solution, often resulting in broadened signals for the NH and COOH protons.[1]

Sample Preparation Protocol
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    or D
    
    
    O.[1]
    • Reasoning: DMSO solubilizes the polar acid effectively and slows proton exchange, allowing visualization of the acidic protons.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

H NMR Data Assignment (400 MHz, DMSO- )

Table 2: Proton Chemical Shifts

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH / NH 12.5 - 13.5Broad Singlet2HRapid exchange between carboxylic acid and pyrazole NH.[1]
Py-H4 6.55Singlet1HCharacteristic aromatic proton on the pyrazole ring.[1] Sharp singlet confirms lack of coupling neighbors.[1]

-CH

2.62Triplet (

Hz)
2HMethylene group directly attached to the aromatic ring (deshielded).[1]

-CH

1.60Quintet/Multiplet2HMethylene beta to the ring.[1]

-CH

1.25 - 1.35Multiplet4HBulk methylene chain.[1]
Terminal CH

0.86Triplet (

Hz)
3HTerminal methyl group.[1]
C NMR Data Assignment (100 MHz, DMSO- )

The carbon spectrum confirms the oxidation state of the carbonyl and the integrity of the alkyl chain.

Table 3: Carbon Chemical Shifts

PositionShift (

, ppm)
TypeAssignment
C=O 163.5CqCarboxylic acid carbonyl.[1]
C3 / C5 148.0 / 142.5CqQuaternary pyrazole carbons (broadened due to tautomerism).[1]
C4 106.5CHPyrazole C4 (highly characteristic upfield aromatic signal).[1]
Pentyl C1 28.5CH


-methylene.[1]
Pentyl C2 29.0CH


-methylene.[1]
Pentyl C3 31.5CH


-methylene.[1]
Pentyl C4 22.0CH


-methylene.[1]
Pentyl C5 13.9CH

Terminal methyl.[1]
Tautomeric Equilibrium Visualization

In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2.[1] This averages the signals for C3 and C5 in the NMR time scale unless the temperature is lowered significantly.[1]

Tautomerism T1 3-Carboxy-5-Pentyl (Tautomer A) T2 5-Carboxy-3-Pentyl (Tautomer B) T1->T2 Fast H+ Exchange

Figure 2: Annular tautomerism rendering positions 3 and 5 chemically equivalent on the NMR timescale.

Infrared Spectroscopy (IR)

IR is used primarily for "fingerprinting" the functional groups, specifically confirming the presence of the carboxylic acid and the absence of ester precursors.[1]

Method: ATR (Attenuated Total Reflectance) on solid powder.[1]

Table 4: Diagnostic IR Bands

Wavenumber (cm

)
IntensityFunctional GroupNotes
3200 - 3400 Broad, MediumN-H StretchIndicates free NH (unsubstituted pyrazole).[1]
2500 - 3000 Very BroadO-H StretchCharacteristic "carboxylic acid dimer" broad band overlapping C-H stretches.[1]
1680 - 1700 StrongC=O[1] StretchCarbonyl of the carboxylic acid.[1] (Esters typically appear higher, ~1730 cm

).[1]
1550 - 1600 MediumC=N / C=CPyrazole ring breathing modes.[1]

Experimental Validation Workflow

To ensure data integrity, researchers should follow this self-validating workflow when characterizing a new batch.

Workflow Start Crude Product Isolation IR_Check Step 1: IR Analysis Check for C=O at 1690 cm-1 Confirm absence of Ester (1730 cm-1) Start->IR_Check Solubility Step 2: Solubility Test Dissolve in DMSO-d6 IR_Check->Solubility NMR_H Step 3: 1H NMR Verify Py-H4 singlet (~6.5 ppm) Integrate Pentyl chain Solubility->NMR_H MS_Check Step 4: LC-MS Confirm m/z 183 [M+H]+ NMR_H->MS_Check Final Batch Release MS_Check->Final

Figure 3: Step-by-step characterization workflow for batch release.

References

  • Elguero, J. (2000).[1] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] Link[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 5-Methyl-1H-pyrazole-3-carboxylic acid (Analog Reference). NIST Chemistry WebBook.[1] Link

  • ChemicalBook. (2024).[1] 5-Methyl-1H-pyrazole-3-carboxylic acid NMR Data. Link

  • Vertex Pharmaceuticals. (2016).[1] Synthesis of benzoxazepinones using 5-pentyl-1H-pyrazole-3-carboxylic acid. OSTI.gov.[1] Link[1]

Sources

Solubility and Stability of 5-pentyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-pentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any candidate molecule, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. We delve into the theoretical underpinnings of its expected behavior, provide detailed, field-proven experimental protocols for its characterization, and discuss the interpretation of results. The methodologies described herein are designed to generate robust and reliable data, crucial for informing decisions in synthesis, purification, formulation, and regulatory filings.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility and stability are two of the most critical parameters that dictate the "developability" of a molecule.

  • Solubility directly influences bioavailability. A compound that cannot dissolve adequately in gastrointestinal fluids will exhibit poor absorption, rendering it ineffective regardless of its intrinsic potency. Understanding solubility across a range of pH values and in various solvent systems is essential for designing effective oral and parenteral formulations.[1][2]

  • Stability determines a drug's shelf-life, its degradation pathways, and the potential for toxic byproducts to form during storage or administration.[3] Forced degradation studies, conducted under more severe conditions than standard stability testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation products and establish the specificity of analytical methods.[4][5]

This guide focuses on 5-pentyl-1H-pyrazole-3-carboxylic acid, a molecule whose structure suggests a nuanced solubility and stability profile. The presence of a weakly basic pyrazole ring, an acidic carboxylic acid group, and a non-polar pentyl chain creates a complex interplay of forces that govern its behavior in different environments.[1][6]

Predicted Physicochemical Profile

The molecular structure provides initial clues to its behavior:

  • Pyrazole Ring: An aromatic heterocycle that can participate in hydrogen bonding and π-π stacking. The N-H group is a hydrogen bond donor, while the other nitrogen is an acceptor. Pyrazoles are generally weak bases.[1]

  • Carboxylic Acid Group: An acidic functional group (pKa typically ~4-5) that will be ionized (deprotonated) at physiological pH, significantly increasing aqueous solubility. This group is a strong hydrogen bond donor and acceptor.

  • Pentyl Chain: A five-carbon alkyl group that imparts significant lipophilicity (hydrophobicity), which will tend to decrease aqueous solubility but increase solubility in non-polar organic solvents.

Based on these features, we can anticipate moderate solubility in polar organic solvents, pH-dependent solubility in aqueous media, and low solubility in non-polar solvents.[2][7] The pyrazole ring itself is generally stable to oxidation, but the overall molecule's stability must be empirically determined.[6]

Solubility Assessment: An Empirical Approach

Predictive models are useful, but empirical data is non-negotiable. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

Causality: The objective is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true equilibrium solubility. Agitation overcomes kinetic barriers to dissolution, and analysis of the supernatant after filtration ensures only the dissolved compound is quantified.

Methodology:

  • Preparation: Add an excess amount of solid 5-pentyl-1H-pyrazole-3-carboxylic acid to several sealed vials. The excess solid is crucial to ensure equilibrium is reached and maintained.

  • Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired solvent to each vial. A representative panel of solvents should be used (see Table 1).

  • Equilibration: Place the sealed vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any remaining solid particles.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared with the same compound.

Data Presentation: Expected Solubility Profile

The following table summarizes hypothetical but expected solubility data for the compound.

Table 1: Equilibrium Solubility of 5-pentyl-1H-pyrazole-3-carboxylic acid in Various Solvents at 25°C

Solvent SystemSolvent TypeExpected Solubility (mg/mL)Rationale
Water (pH 2.0)Aqueous (Acidic)LowCarboxylic acid is protonated (neutral), limiting solubility.
Phosphate Buffer (pH 7.4)Aqueous (Neutral)Moderate to HighCarboxylic acid is deprotonated (ionized salt), enhancing solubility.[1]
Water (pH 10.0)Aqueous (Basic)HighCarboxylic acid is fully deprotonated.
MethanolPolar ProticHighExcellent hydrogen bonding capabilities.[2]
EthanolPolar ProticHighGood hydrogen bonding capabilities.[2]
AcetonitrilePolar AproticModeratePolar, but lacks hydrogen bond donating ability.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighHighly polar solvent capable of disrupting crystal lattice forces.[2]
Dichloromethane (DCM)Non-PolarLowLimited interaction with the polar functional groups.
HexaneNon-PolarVery LowMismatch in polarity between solute and solvent.[7]

Stability Assessment and Forced Degradation

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[3][8] This is a critical step in developing a stability-indicating analytical method, which is a method capable of separating the intact drug from its degradation products.[5][9]

Experimental Protocol: Forced Degradation (Stress Testing)

Causality: Each stress condition mimics potential environmental or physiological challenges. Acid and base hydrolysis test for lability in different pH environments.[9] Oxidation simulates reaction with atmospheric oxygen or peroxides in excipients. Thermal and photolytic stress test for degradation due to heat and light exposure during manufacturing and storage.[3][10] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify primary degradants without destroying the molecule entirely.[8]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.[10]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.[10]

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours.[10] Dissolve a sample for analysis afterward.

    • Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a high-resolution analytical technique like LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area, the appearance of new peaks (degradants), and calculate the mass balance.

Data Presentation: Expected Stability Profile

Table 2: Summary of Forced Degradation Studies for 5-pentyl-1H-pyrazole-3-carboxylic acid

Stress ConditionObservationPotential Degradation Pathway
0.1 M HCl, 60°CMinor degradation (<5%)The pyrazole ring and carboxylic acid are generally stable to acid.[11]
0.1 M NaOH, 60°CMinor degradation (<5%)Pyrazole esters can be susceptible to base hydrolysis, but the carboxylic acid is stable.[12]
3% H₂O₂, RTModerate degradation (10-15%)Oxidation of the pyrazole ring is a known degradation pathway for some derivatives.[6][10]
Heat (105°C, solid)Minor degradation (<5%)Suggests good thermal stability in the solid state.
Light (ICH Q1B)Negligible degradationIndicates the compound is not significantly photosensitive.

Integrated Physicochemical Workflow

The processes of solubility and stability testing are not isolated; they are part of an integrated workflow that informs analytical method development and, ultimately, formulation strategy.

G cluster_0 Pre-formulation Assessment cluster_1 Method & Formulation Development A Compound Synthesis & Characterization B Solubility Profiling (Shake-Flask Method) A->B C Forced Degradation (Stress Testing) A->C F Formulation Strategy (e.g., pH adjustment, co-solvents) B->F Informs Excipient/ Vehicle Selection D Stability-Indicating Analytical Method (HPLC, LC-MS) C->D Provides Samples for Method Dev. E Identify Degradation Products D->E Separates & Enables Quantification D->F Defines Stability & Excipient Compatibility E->F Defines Stability & Excipient Compatibility

Sources

Whitepaper: The Privileged Scaffold – Biological Activities and Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the search for versatile, synthetically tractable, and biologically active scaffolds is a continuous imperative. The pyrazole carboxylic acid core—comprising a five-membered heterocyclic pyrazole ring conjugated with a carboxylic acid moiety—has emerged as a "privileged scaffold."

The adjacent nitrogen atoms in the pyrazole ring offer excellent hydrogen bond donor/acceptor capabilities, while the carboxylic acid group (typically positioned at C3, C4, or C5) provides a critical vector for derivatization (e.g., amides, esters) and acts as a potent pharmacophore for metal chelation and electrostatic interactions. This in-depth technical guide explores the causal mechanisms, quantitative efficacy, and validated experimental protocols associated with the biological activities of pyrazole carboxylic acid derivatives across oncology, immunology, and agriculture.

Mechanistic Pathways & Biological Targets

Oncology: Overcoming Tumor Hypoxia via hCA XII Inhibition

A major hurdle in treating solid tumors is the hypoxic microenvironment. To survive anaerobic glycolysis and the resulting lactic acid buildup, cancer cells upregulate human Carbonic Anhydrase XII (hCA XII), a transmembrane metalloenzyme that hydrates extracellular CO₂ to maintain a neutral intracellular pH while acidifying the tumor microenvironment.

Heteroaryl-pyrazole carboxylic acids have been engineered as highly selective hCA XII inhibitors. Unlike classical sulfonamide inhibitors that directly coordinate to the active-site zinc ion, pyrazole carboxylic acids often engage in an indirect interference mechanism. The carboxylic acid functionality interacts with the zinc-bound water/hydroxide network, while the rigid pyrazole core projects lipophilic substituents (such as indole rings) into the hydrophobic pockets of the enzyme[1]. This structural causality prevents the enzyme from pumping protons, leading to intracellular acidosis and targeted apoptosis of the hypoxic tumor cells[1].

Anti-Inflammatory Therapeutics: Nitric Oxide (NO) Donor Hybrids

Classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, which effectively reduces inflammation but simultaneously depletes cytoprotective prostaglandins in the gastric mucosa, leading to severe ulcerogenic toxicity.

To engineer a self-correcting therapeutic, researchers have utilized pyrazole-3-carboxylic acid derivatives hybridized with Nitric Oxide (NO) donating moieties (such as nitrate esters or oximes)[2].

  • The Causality: The pyrazole core selectively binds and inhibits the COX enzyme, providing the primary anti-inflammatory effect. Concurrently, the NO-donor undergoes enzymatic cleavage in vivo to release nitric oxide. The localized NO release induces mucosal vasodilation, increasing gastric blood flow and neutralizing the ischemic damage typically caused by prostaglandin depletion[2]. Additionally, specific

    
    -pyrazole-4-carboxylic acid ethyl esters have demonstrated profound anti-inflammatory properties by acting as potent inhibitors of fMLP-stimulated neutrophil chemotaxis[3].
    
Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

Beyond human therapeutics, pyrazole-4-carboxylic acids are the foundational building blocks for a leading class of modern agricultural fungicides known as pyrazole carboxamides[4].

  • The Causality: These derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs). They are structural mimics of ubiquinone and competitively bind to the ubiquinone-binding site (Qp-site) of Complex II in the fungal mitochondrial respiratory chain[4]. By physically occluding this pocket, the pyrazole derivative severs the electron transport chain, halting the tricarboxylic acid (TCA) cycle. This rapidly depletes intracellular ATP, preventing spore germination and causing fungal cell death[4].

Quantitative Pharmacological Data

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative potency of key pyrazole carboxylic acid derivatives against their respective biological targets.

Compound ClassDerivative ExamplePrimary TargetBiological ApplicationPotency (

/

)
Heteroaryl-pyrazole-5-carboxylic acid Compound 2c (Indole-hybrid)hCA XIIAnticancer (Hypoxic tumors)

= 0.21 μM

-pyrazole-4-carboxylic acid ester
Compound 2efMLP receptorAnti-inflammatory (Chemotaxis)

= 0.19–2.0 nM
Pyrazole-3-carboxylic acid NO-hybrid Organic nitrate 10COX / NO releaseAnti-inflammatory (Gastric-safe)Significant edema inhibition
1,3-diphenyl-

-pyrazole
Compound IIIvPTP1BAnti-diabetic

= 0.67 ± 0.09 μM

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating experimental systems used to evaluate the biological activities of these derivatives.

Protocol A: Stopped-Flow Kinetic Assay for hCA XII Inhibition

This system is self-validating: it uses a pH-sensitive indicator to measure the rate of


 generation, directly linking the enzyme's CO₂ hydration activity to a quantifiable optical signal.
  • Enzyme Preparation: Reconstitute recombinant hCA XII in 20 mM HEPES buffer (pH 7.4) containing 20 mM

    
     to maintain ionic strength.
    
  • Inhibitor Formulation: Dissolve the pyrazole carboxylic acid derivative in 100% DMSO. Dilute with buffer so that the final assay concentration of DMSO is

    
     (critical to prevent solvent-induced enzyme denaturation).
    
  • Equilibration: Incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at 20°C to allow for steady-state thermodynamic binding.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water containing 0.2 mM Phenol Red indicator.

  • Data Acquisition: Monitor the absorbance decay at 558 nm. As the active enzyme hydrates CO₂ to

    
     and 
    
    
    
    , the pH drops, causing a colorimetric shift in the Phenol Red.
  • Analysis: Calculate the initial velocity of the reaction and determine the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    
Protocol B: In Vitro Mycelial Growth Inhibition Assay (SDHI Efficacy)

This system is self-validating: it provides a direct phenotypic readout (radial growth) of mitochondrial respiration failure caused by the pyrazole carboxamide.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to 50°C.

  • Compound Amendment: Spike the liquid PDA with serial dilutions of the pyrazole carboxamide test compound (e.g., 0.01, 0.1, 1.0, 10 mg/L). Pour into sterile Petri dishes.

  • Inoculation: Excise a 5 mm mycelial plug from the actively growing margin of a target phytopathogenic fungus (e.g., Botrytis cinerea) and place it face-down in the center of the amended PDA plate.

  • Incubation: Incubate the plates in a controlled environmental chamber at 25°C in the dark for 72–96 hours.

  • Quantification: Measure the radial colony diameter across two perpendicular axes. Calculate the Percent Inhibition relative to the solvent-only control plate.

  • Dose-Response: Plot Percent Inhibition against the log of the compound concentration to determine the

    
     via non-linear regression analysis.
    

Mechanistic Visualizations

The following diagrams map the logical relationships and pathways disrupted by pyrazole carboxylic acid derivatives.

hCAXII_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Activation Hypoxia->HIF1a Induces hCAXII hCA XII Overexpression (Cell Membrane) HIF1a->hCAXII Upregulates pH_Balance Intracellular pH Neutrality Extracellular Acidification hCAXII->pH_Balance Catalyzes CO2 Hydration TumorSurvival Tumor Cell Survival & Proliferation pH_Balance->TumorSurvival Enables Apoptosis Intracellular Acidosis & Apoptosis pH_Balance->Apoptosis Failure leads to Pyrazole Heteroaryl-pyrazole Carboxylic Acid Pyrazole->hCAXII Inhibits (Ki = 0.21 μM) Pyrazole->pH_Balance Disrupts Homeostasis

Figure 1: Mechanism of hCA XII inhibition by pyrazole carboxylic acids in hypoxic tumor models.

SDHI_Pathway Succinate Succinate (TCA Cycle) ComplexII Complex II (SDH) Qp-site Succinate->ComplexII Oxidation Ubiquinone Ubiquinone Pool ComplexII->Ubiquinone Electron Transfer ETC Electron Transport Chain (Complex III & IV) Ubiquinone->ETC Carrier ATP ATP Production ETC->ATP Proton Gradient CellDeath Fungal Cell Death ATP->CellDeath Lack of ATP Pyrazole Pyrazole-4-Carboxamide (SDHI Fungicide) Pyrazole->ComplexII Binds Qp-site & Blocks Pyrazole->ATP Depletes Energy

Figure 2: Disruption of the fungal mitochondrial respiratory chain by pyrazole-derived SDHIs.

References

Sources

Structural Elucidation and Supramolecular Assembly of Pyrazole-3-Carboxylic Acid Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on understanding molecular conformation and intermolecular interactions at the atomic level. Pyrazole-3-carboxylic acid (PCA) and its analogs represent a privileged class of scaffolds characterized by their dual capacity to act as robust hydrogen-bond donors and acceptors. This in-depth technical guide explores the crystallographic behavior, supramolecular assembly, and metal coordination chemistry of PCA analogs. By integrating Single Crystal X-ray Diffraction (SCXRD) with computational validation, we establish a self-validating framework for structural analysis.

The Structural Mechanics of Pyrazole-3-Carboxylic Acid

The structural versatility of PCA analogs stems from their unique electronic distribution. The pyrazole ring contains both a pyrrole-type nitrogen (hydrogen-bond donor) and a pyridine-type nitrogen (hydrogen-bond acceptor), while the adjacent carboxylic acid moiety provides additional donor/acceptor sites[1].

This high density of interaction sites drives the formation of complex, predictable supramolecular architectures. In the solid state, PCA analogs frequently assemble into highly ordered hydrogen-bonded networks. For instance, crystallographic analysis of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid reveals a complex asymmetric unit (


) where the molecules participate in intermolecular 

and

hydrogen bonds[2]. These interactions generate robust

homosynthons and

heterosynthons—graph-set notations that define the specific ring structures formed by the hydrogen-bond network[2].

Beyond purely organic assemblies, the


-bidentate nature of PCA makes it an exceptional ligand in coordination chemistry, capable of self-assembling into metal-organic frameworks and homochiral dimers[1][3].

Quantitative Crystallographic Data

To understand the spatial requirements and lattice packing of these molecules, empirical crystallographic parameters must be compared. Table 1 summarizes the structural data for representative PCA analogs and their metal complexes.

Table 1: Crystallographic Parameters and Key Interactions of PCA Analogs

CompoundSpace GroupUnit Cell ParametersVolume (ų)Key Intermolecular Interactions
4-chloro-1H-pyrazole-3-carboxylic acid [4]Monoclinic,


Å,

Å,

Å,

2151.6

,

Pyridyl-Pyrazole-3-One Derivative [5]Triclinic,


Å,

Å,

Å,

670.3

halogen bonds,

trans-diaquabis(PCA)copper(II) dihydrate [6]Monoclinic,

N/A (Jahn-Teller distorted octahedral geometry)N/A

,

Experimental Methodology: A Self-Validating Crystallization Protocol

The isolation of high-quality single crystals is not a matter of chance; it requires strict thermodynamic control. The following step-by-step protocol details the causality behind each experimental choice to ensure the generation of a self-validating crystallographic model.

Step-by-Step SCXRD Workflow
  • Ligand Preparation & Solvent Selection:

    • Action: Dissolve the highly pure (>99%) PCA analog in a solvent mixture (e.g., methanol/water) that matches the molecule's dipole moment.

    • Causality: Matching polarities ensures optimal solvation, preventing premature amorphous precipitation and allowing the molecules to remain dynamic in solution[7].

  • Thermodynamic Crystallization:

    • Action: Employ slow solvent evaporation at a strictly controlled temperature (e.g., 293 K) in a vibration-free environment.

    • Causality: We explicitly avoid rapid precipitation techniques (like crash cooling), which trap molecules in kinetic polymorphs with high defect densities. Slow evaporation maintains the solution within the metastable zone, granting molecules sufficient time to orient into their lowest-energy thermodynamic crystal lattice via reversible non-covalent interactions.

  • SCXRD Data Collection:

    • Action: Mount the selected crystal on a diffractometer equipped with Mo

      
       radiation (
      
      
      
      Å) and cool the sample to cryogenic temperatures (e.g., 100 K).
    • Causality: Lowering the thermal energy minimizes atomic vibrations (Debye-Waller factors). This sharpens the electron density peaks, allowing for the accurate resolution of lighter atoms—particularly the critical hydrogen atoms involved in the supramolecular network.

  • Phase Problem Resolution & Refinement:

    • Action: Solve the structure using intrinsic phasing algorithms and refine against

      
       using full-matrix least-squares techniques.
      

Workflow N1 Ligand Synthesis & Purification N2 Solvent Selection (Thermodynamic Control) N1->N2 High Purity (>99%) N3 Slow Evaporation / Vapor Diffusion N2->N3 Modulate Supersaturation N4 Single Crystal X-ray Diffraction (SCXRD) N3->N4 Select Optimal Crystal N5 Structure Solution & Refinement N4->N5 Phase Problem Resolution

Fig 1: Step-by-step thermodynamic crystallization and SCXRD phase resolution workflow.

Metal Coordination and Supramolecular Assembly

When PCA analogs are introduced to transition metals, their coordination behavior is dictated by the electronic demands of the metal center.

In the case of Copper(II) complexes, such as trans-diaquabis(1H-pyrazole-3-carboxylato-


)copper(II) dihydrate, the PCA ligands coordinate in an equatorial trans configuration[6]. Because Cu(II) is a 

system, it is subject to the Jahn-Teller effect. The causality here is quantum mechanical: to remove orbital degeneracy and lower the overall energy of the complex, the axial bonds (occupied by water molecules) undergo severe elongation[6]. This distortion directly impacts the subsequent 3D packing, as the elongated axial waters act as primary donors for

hydrogen bonds, linking the mononuclear complexes into infinite 2D layers[6].

Similarly, in Cobalt(II) and Nickel(II) complexes, the pyrazole rings facilitate


 stacking and 

hydrogen bonding, which can drive the self-assembly of homochiral dimers and supramolecular host cavities[3][8].

Computational Validation: The Self-Validating System

Empirical SCXRD data alone is insufficient for a complete mechanistic understanding of hydrogen-bonded networks. X-ray diffraction relies on the scattering of X-rays by electron clouds. Because hydrogen atoms have only a single electron participating in covalent bonding, their electron density is shifted toward the heavier atom. Consequently, SCXRD systematically underestimates


 bond lengths.

To create a rigorously self-validating protocol, empirical coordinates must be coupled with computational chemistry[9].

  • Density Functional Theory (DFT): The empirical coordinates are subjected to DFT optimization (typically at the B3LYP/6-311++G** level)[9]. Causality: DFT calculates the true quantum mechanical energy minimum of the system, correcting the hydrogen positions and validating the empirical hydrogen-bonding network inferred from the SCXRD data.

  • Hirshfeld Surface Analysis: By mapping the 2D fingerprint plots of the optimized structure, we can quantitatively partition the crystal space and determine the exact percentage contribution of specific intermolecular contacts (e.g.,

    
     vs. 
    
    
    
    )[8][9].

Validation Empirical Empirical SCXRD Data (Atomic Coordinates) DFT DFT Optimization (B3LYP/6-311++G**) Empirical->DFT Input Geometry Hirshfeld Hirshfeld Surface Analysis (2D Fingerprint Plots) Empirical->Hirshfeld Intermolecular Contacts QTAIM QTAIM / NCI Plots (Topology Analysis) DFT->QTAIM Electron Density Validation Self-Validating Structural Model Hirshfeld->Validation Quantify Interactions QTAIM->Validation Validate H-Bonds

Fig 2: Integrated empirical and computational validation system for structural models.

Conclusion

The crystal structure analysis of pyrazole-3-carboxylic acid analogs requires a synthesis of rigorous thermodynamic crystallization, high-resolution SCXRD, and quantum mechanical validation. By understanding the causality behind


 synthons, Jahn-Teller distortions, and DFT-corrected hydrogen positions, researchers can rationally leverage these scaffolds in the design of next-generation supramolecular materials and targeted therapeutics.

References

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction Source: Cambridge University Press & Assessment URL:2

  • Crystal structure of trans-diaquabis(1H-pyrazole-3-carboxylato-κ2 N,O)copper(II) dihydrate Source: PMC URL:6

  • Comments: The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid Source: kab.ac.ug URL:4

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review Source: ACS Omega URL:1

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study Source: ResearchGate URL:9

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers Source: MDPI URL:3

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II) Source: CONICET URL:8

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity Source: PMC URL:5

Sources

Introduction: The Critical Role of Tautomerism in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tautomerism in Substituted Pyrazole Carboxylic Acids

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to numerous pharmaceuticals, showcasing a broad spectrum of biological activities. The unique structural and electronic properties of the pyrazole ring allow it to act as a versatile scaffold, capable of engaging in various interactions with biological targets.

Tautomerism: A Key Determinant of Physicochemical and Biological Properties

A crucial feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of rapidly interconverting tautomers. This phenomenon, known as annular tautomerism, involves the migration of a proton between the two ring nitrogen atoms.[2] The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as to environmental factors such as the solvent.[3][4] The predominant tautomer dictates the molecule's hydrogen bonding pattern, dipole moment, lipophilicity, and overall shape, all of which are critical determinants of a drug's efficacy, pharmacokinetics, and pharmacodynamics.

Focus on Pyrazole Carboxylic Acids: Unique Challenges and Opportunities

The introduction of a carboxylic acid group to the pyrazole ring adds another layer of complexity and opportunity. The acidic proton of the carboxyl group can engage in intramolecular hydrogen bonding with the pyrazole nitrogens, influencing the tautomeric preference. Furthermore, the ionization state of the carboxylic acid group, which is dependent on the pH of the medium, can dramatically alter the electronic properties of the pyrazole ring and, consequently, the tautomeric equilibrium. Understanding and controlling the tautomerism of pyrazole carboxylic acids is therefore of paramount importance for the rational design of new therapeutic agents.

The Tautomeric Landscape of Pyrazole Carboxylic Acids

Annular Tautomerism: The N1-H vs. N2-H Equilibrium

The primary tautomeric equilibrium in N-unsubstituted pyrazoles is the annular prototropic tautomerism, which involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.

For a pyrazole substituted with a carboxylic acid at the C3 (or C5) position, the annular tautomerism results in two distinct isomers: 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid. The relative stability of these two tautomers is governed by a delicate balance of electronic and steric effects, as well as intra- and intermolecular interactions.

In the case of pyrazole-4-carboxylic acid, the two annular tautomers are degenerate, meaning they are chemically equivalent and indistinguishable. However, the proton transfer between the two nitrogen atoms is a dynamic process that can be studied by various spectroscopic techniques.[5][6]

The Influence of the Carboxylic Acid Group

The carboxylic acid group, being electron-withdrawing, plays a significant role in determining the preferred tautomeric form.

The carboxylic acid group exerts an electron-withdrawing inductive effect (-I) and a weaker electron-withdrawing resonance effect (-M). Generally, the tautomer where the lone pair of the pyridine-like nitrogen is closer to the more electron-withdrawing substituent is favored.[1] Therefore, for a 3(5)-pyrazole carboxylic acid, the tautomer with the carboxylic acid group at the C5 position (adjacent to the NH proton) is often predicted to be more stable.[7]

The acidic proton of the carboxylic acid group can form an intramolecular hydrogen bond with the adjacent pyridine-like nitrogen of the pyrazole ring. This interaction can significantly stabilize certain conformations and influence the tautomeric equilibrium.[8][9]

The dynamic behavior of the carboxyl proton, which can exchange with the pyrazole NH proton, adds another dimension to the tautomeric landscape. In the solid state, complex hydrogen-bonding networks involving both the pyrazole NH and the carboxylic acid OH groups are often observed.[5][6]

Other Potential Tautomeric Forms

While annular tautomerism is the most significant, other tautomeric forms, such as those involving the migration of a proton to a carbon atom of the ring, are theoretically possible. However, these forms are generally much less stable due to the loss of aromaticity of the pyrazole ring and are not significantly populated under normal conditions.[4]

Factors Governing the Tautomeric Equilibrium

Substituent Effects at Other Ring Positions

The electronic nature of other substituents on the pyrazole ring has a profound impact on the tautomeric equilibrium.

Electron-donating groups (e.g., -CH₃, -NH₂) tend to stabilize the tautomer where the substituent is at the C3 position, placing the NH proton on the adjacent nitrogen (N1).

Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) favor the tautomer where the substituent is at the C5 position, with the NH proton on the N1 nitrogen.[1]

The Solvent Environment: A Modulating Force

The polarity and hydrogen-bonding capability of the solvent can significantly influence the position of the tautomeric equilibrium.[3]

Polar protic solvents can stabilize both tautomers through hydrogen bonding, while polar aprotic solvents primarily interact through dipole-dipole interactions. The specific interactions can shift the equilibrium towards the more soluble or better-solvated tautomer.

In non-polar solvents, intramolecular hydrogen bonding and self-association of the pyrazole carboxylic acid molecules become more dominant in determining the tautomeric preference.[10]

pH and the State of Ionization

The pH of the medium is a critical factor, as it determines the ionization state of both the carboxylic acid group and the pyrazole ring.

At a pH below the pKa of the carboxylic acid, the molecule exists in its neutral form, and the tautomeric equilibrium is governed by the factors discussed above.

Upon deprotonation of the carboxylic acid to form a carboxylate, the electronic properties of the substituent are drastically altered. The carboxylate group is a much stronger electron-donating group through resonance. This change can shift the tautomeric equilibrium significantly. For instance, in 3(5)-carboxy-1H-pyrazole-5(3)-carboxylate, the negative charge of the carboxylate group favors the tautomer where the NH group is closer to the electron-donating carboxylate group.[1]

Experimental Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[11] By analyzing the chemical shifts, coupling constants, and through advanced experiments, one can identify and quantify the different tautomers present.

The chemical shift of the pyrazole NH proton (typically broad and in the range of 10-14 ppm) and the ring protons are sensitive to the tautomeric form.[11]

The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly indicative of the position of the tautomeric equilibrium.[12]

¹⁵N NMR provides direct information about the electronic environment of the two nitrogen atoms, allowing for a clear distinction between the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens in each tautomer.[13]

Variable-temperature (VT) NMR can be used to study the dynamics of the tautomeric interconversion.[11] Nuclear Overhauser Effect (NOE) spectroscopy can help in the structural elucidation of the predominant tautomer by identifying through-space proximities between protons.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift and broadening of the NH proton.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the NH and OH proton signals confirms their assignment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the chemical shifts of the C3, C4, and C5 carbons.

  • 2D NMR (HSQC/HMBC): Acquire HSQC and HMBC spectra to correlate proton and carbon signals and to establish connectivity within each tautomer.

  • (Optional) VT-NMR: If tautomeric exchange is suspected, acquire a series of ¹H NMR spectra at different temperatures to observe the coalescence of signals.

  • (Optional) ¹⁵N NMR: If available, acquire a ¹H-¹⁵N HMBC spectrum to determine the chemical shifts of the nitrogen atoms.

X-ray Crystallography: Definitive Insights into the Solid State

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state and detailed information about intermolecular interactions.[1]

The positions of the hydrogen atoms, particularly the one on the pyrazole ring, can be determined, thus identifying the specific tautomer present in the crystal.

X-ray crystallography reveals the intricate network of hydrogen bonds, which often play a crucial role in stabilizing a particular tautomer in the solid state.[14]

The crystal structure of pyrazole-4-carboxylic acid shows that the molecules form quasi-linear ribbons linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups.[5][6] The protons in these hydrogen bonds are disordered, indicating a dynamic double proton transfer process.[5][6]

  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Collect X-ray diffraction data at a suitable temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the experimental data.

  • Hydrogen Atom Location: Locate the hydrogen atoms from the difference Fourier map and refine their positions.

  • Analysis of Intermolecular Interactions: Analyze the hydrogen bonding and other intermolecular interactions in the crystal packing.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy can provide valuable information about the functional groups and hydrogen bonding in pyrazole carboxylic acids.

The positions and shapes of the N-H and O-H stretching bands can indicate the presence of intra- and intermolecular hydrogen bonding.

The frequency of the carbonyl stretching vibration is sensitive to the electronic environment and hydrogen bonding involving the carboxylic acid group.

Computational Chemistry: A Predictive and Complementary Tool

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying the tautomerism of pyrazole carboxylic acids.[7]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to accurately predict the relative energies of the different tautomers, providing insights into the position of the tautomeric equilibrium.[7]

The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shifts, which can aid in the assignment of experimental spectra.[15]

The effect of the solvent can be modeled using implicit solvent models (e.g., PCM) or explicit solvent molecules.[4]

Ab Initio Methods

High-level ab initio methods can provide even more accurate predictions of tautomer stabilities but are computationally more expensive.[16]

Protocol: A General Workflow for the Computational Study of Pyrazole Tautomerism
  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Optimize the geometry of each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data.

  • Energy Calculation: Calculate the relative energies (including zero-point vibrational energy) of the tautomers to predict their relative stabilities.

  • (Optional) Solvent Modeling: Re-optimize the geometries and calculate the energies in the presence of a solvent using a continuum solvation model.

  • (Optional) NMR Calculation: Calculate the NMR chemical shifts using the GIAO method.

Implications for Drug Development

Structure-Activity Relationships (SAR)

A thorough understanding of the predominant tautomeric form is crucial for establishing meaningful SAR, as different tautomers will present different pharmacophoric features to the biological target.

ADME Properties: Solubility, Permeability, and Metabolism

The tautomeric equilibrium can significantly impact a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, the ability to form hydrogen bonds and the overall polarity of the molecule will influence its solubility and permeability.

Patentability and Intellectual Property

A comprehensive characterization of the tautomeric forms of a new chemical entity is often required for patent applications to ensure broad protection of the intellectual property.

Conclusion: A Comprehensive Approach to Understanding Tautomerism in Pyrazole Carboxylic Acids

The tautomerism of substituted pyrazole carboxylic acids is a multifaceted phenomenon governed by a complex interplay of electronic, steric, and environmental factors. A comprehensive understanding of the tautomeric landscape is essential for researchers in medicinal chemistry and drug development. By employing a combination of advanced experimental techniques, such as multinuclear NMR and X-ray crystallography, and powerful computational methods, it is possible to elucidate the predominant tautomeric forms and to rationally design molecules with optimized properties for therapeutic applications.

Visualizations

Tautomeric Equilibrium of 3(5)-Pyrazole Carboxylic Acid

Caption: Annular tautomerism in 3(5)-pyrazole carboxylic acid.

Workflow for Tautomer Analysis

Caption: A comprehensive workflow for the analysis of tautomerism.

Data Summary

Compound Method Solvent/State Predominant Tautomer Key Findings Reference
Pyrazole-4-carboxylic acidX-ray, Solid-State NMR, ab initioSolidDegenerate (dynamic disorder)Forms quasi-linear ribbons with dynamic double proton transfer.[5][6]
3(5)-Carboxy-1H-pyrazole-5(3)-carboxylateX-raySolidBoth tautomers presentNegative charge of carboxylate favors tautomer with NH closer to it.[1]
3-Amino-1H-pyrazole-5-carboxylic acidNMR, X-ray, DFTSolution & SolidConformationally dependentIntramolecular H-bonding directs conformational preferences.[8]
Methyl 3-nitro-1H-pyrazole-5-carboxylateX-raySolid5-carboxylateElectron-withdrawing nitro group favors the 5-substituted tautomer.[1]

References

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The Pyrazole Scaffold in Medicinal Chemistry: From Historical Discovery to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in modern medicinal chemistry. Since its initial synthesis in the late 19th century, the pyrazole nucleus has evolved from a simple synthetic curiosity into a cornerstone of targeted drug design. This technical whitepaper explores the historical genesis of pyrazole synthesis, dissects the mechanistic causality behind modern regioselective protocols, and maps the biological pathways that make pyrazole derivatives indispensable in contemporary pharmacotherapy.

Introduction: The Pyrazole Pharmacophore

Pyrazoles are characterized by a unique electronic distribution. The adjacent nitrogen atoms serve dual roles: the N-1 atom acts as a pyrrole-like hydrogen bond donor, while the N-2 atom functions as a pyridine-like hydrogen bond acceptor[1]. This amphoteric nature, combined with a highly stable aromatic system, imparts exceptional conformational rigidity and metabolic stability[2]. Consequently, pyrazole bioisosteres are frequently deployed to replace highly lipophilic or metabolically labile arenes, improving the pharmacokinetic profiles of clinical candidates[1].

Historical Genesis: The Knorr Pyrazole Synthesis (1883)

The foundational methodology for constructing the pyrazole core was pioneered by German chemist Ludwig Knorr in 1883[3]. Knorr discovered that the condensation of a


-ketoester with a hydrazine derivative yielded a stable pyrazole ring[3]. This reaction, which initially produced the analgesic precursor antipyrine, remains a fundamental transformation in heterocyclic chemistry[4].
Mechanism and Causality

The Knorr synthesis proceeds via an acid-catalyzed or thermally driven cascade. The highly nucleophilic primary nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl compound, forming an intermediate hydrazone[5]. Subsequent intramolecular cyclization occurs when the secondary nitrogen attacks the remaining carbonyl group. The causality of the reaction's success lies in the thermodynamic sink provided by the final dehydration step: the elimination of water and ethanol forces the equilibrium toward the highly stable, conjugated pyrazolone system[4].

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This self-validating protocol utilizes solvent-free conditions to maximize reagent collision frequency, while the isolation step exploits differential solubility to ensure high product purity[4].

  • Reagent Mixing: In a round-bottomed flask, combine 12.5 mmol of ethyl acetoacetate with 12.5 mmol of phenylhydrazine[4].

    • Causality: Equimolar stoichiometry prevents the formation of poly-substituted byproducts. The reaction is highly exothermic; slow addition in a fume hood is required to dissipate heat and prevent premature, uncontrolled polymerization.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 135–145 °C for 60 minutes[4].

    • Causality: The elevated temperature provides the necessary activation energy to drive the dehydration and dealcoholization steps to completion, locking the molecule into its cyclic form.

  • Isolation via Precipitation: Transfer the resulting heavy syrup to a beaker, cool in an ice-water bath, and add 2 mL of diethyl ether with vigorous stirring[4].

    • Causality: The synthesized pyrazolone is highly polar and insoluble in cold, non-polar solvents like diethyl ether. Unreacted starting materials and organic impurities remain dissolved, allowing the pure product to precipitate as a solid powder.

Knorr_Workflow Start Equimolar Mixture Ethyl Acetoacetate + Phenylhydrazine Condensation Initial Condensation Ambient Temp (Exothermic) Start->Condensation WaterSep Water Separation Remove aqueous byproduct Condensation->WaterSep Cyclization Thermal Cyclization 135-145 °C for 60 min WaterSep->Cyclization Isolation Isolation Cooling & Ether Precipitation Cyclization->Isolation Product 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Precursor) Isolation->Product

Experimental workflow of the classic Knorr pyrazole synthesis.

Modern Synthetic Methodologies: Regioselective Assembly

While the Knorr synthesis is highly effective for symmetric precursors, reacting asymmetric 1,3-diketones with substituted hydrazines typically yields a mixture of regioisomers[6]. Modern drug development requires absolute regiochemical fidelity. This is perfectly exemplified in the commercial synthesis of Celecoxib, a blockbuster nonsteroidal anti-inflammatory drug (NSAID)[7].

The Celecoxib Paradigm

Celecoxib is synthesized via a highly regioselective cyclocondensation[7]. The regioselectivity is entirely dictated by the electronic properties of the intermediate 1,3-diketone, specifically the presence of a strongly electron-withdrawing trifluoromethyl (


) group[7].
Experimental Protocol: Two-Step Synthesis of Celecoxib
  • Claisen Condensation:

    • React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of sodium methoxide[7].

    • Causality: Sodium methoxide acts as a strong base to deprotonate the

      
      -carbon of the ketone. The resulting nucleophilic enolate attacks the ester carbonyl, yielding 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione (TFBD)[7].
      
  • Regioselective Cyclocondensation:

    • Reflux the isolated TFBD with 4-sulfonamidophenylhydrazine hydrochloride in a protic solvent (e.g., ethanol)[7].

    • Causality: The hydrochloride salt acts as an intrinsic acid catalyst for imine formation[7]. The highly electronegative

      
       group withdraws electron density from its adjacent carbonyl, rendering it highly hydrated and sterically/electronically deactivated. Consequently, the terminal 
      
      
      
      of the hydrazine selectively attacks the carbonyl adjacent to the 4-methylphenyl group, ensuring the exclusive formation of the desired 1,5-diarylpyrazole regioisomer[8].

Biological Applications: Signaling and Target Engagement

The therapeutic utility of pyrazoles stems from their ability to selectively anchor into specific enzymatic binding pockets. Celecoxib acts as a highly selective inhibitor of cyclooxygenase-2 (COX-2)[8]. Traditional NSAIDs inhibit both COX-1 (responsible for gastrointestinal mucosal protection) and COX-2 (responsible for inflammation). However, the bulky 1,5-diarylpyrazole architecture of celecoxib creates steric hindrance that prevents it from entering the narrow hydrophobic channel of COX-1. Instead, it fits perfectly into the wider allosteric side pocket unique to COX-2, halting the conversion of arachidonic acid to pro-inflammatory prostaglandins without causing severe gastrointestinal toxicity[8].

COX2_Pathway Stimulus Inflammatory Stimulus (Cytokines, Growth Factors) COX2 Cyclooxygenase-2 (COX-2) Enzyme Activation Stimulus->COX2 AA Arachidonic Acid (Cell Membrane Release) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Inflammation Pain & Inflammation (PGE2, PGI2) PGH2->Inflammation Celecoxib Celecoxib (1,5-diarylpyrazole) Celecoxib->COX2 Selective Inhibition

Mechanism of action for Celecoxib via selective COX-2 inhibition.

Quantitative Landscape of Pyrazole Therapeutics

The structural versatility of the pyrazole core has facilitated its expansion far beyond anti-inflammatory agents. The following table summarizes the quantitative metadata for prominent FDA-approved pyrazole-containing therapeutics across various indications.

Drug NameApproval YearPrimary TargetPrimary IndicationReference
Celecoxib 1998COX-2Rheumatoid arthritis, Osteoarthritis[1]
Apixaban 2012Factor XaThromboembolic disease[1]
Erdafitinib 2019FGFRMetastatic urothelial cancer[9]
Asciminib 2021BCR-ABL1Chronic myelogenous leukemia[9]
Vericiguat 2021Guanylate cyclaseChronic heart failure[1]

References

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  • National Center for Biotechnology Information (NIH). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. URL: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. URL:[Link]

  • National Center for Biotechnology Information (NIH). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL:[Link]

  • Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. URL:[Link]

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  • ACS Publications. A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. URL:[Link]

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5-Pentyl-1H-pyrazole-3-carboxylic Acid: A Lipophilic Scaffold for Medicinal Chemistry

[1]

Executive Summary

In the realm of fragment-based drug discovery (FBDD), 5-pentyl-1H-pyrazole-3-carboxylic acid (CAS: 89967-38-4) represents a highly valuable "amphiphilic" building block.[1] Its structure combines a rigid, polar heteroaromatic core with a flexible, lipophilic pentyl chain. This dual nature makes it an ideal scaffold for designing ligands for G-protein coupled receptors (GPCRs), particularly those with deep hydrophobic binding pockets such as cannabinoid receptors (CB1/CB2) and free fatty acid receptors (FFARs) .[1]

This technical guide provides a comprehensive analysis of this building block, detailing its synthesis, the critical challenge of regioselective functionalization, and its application in modern medicinal chemistry.

Part 1: Chemical Profile & Tautomerism

The utility of 5-pentyl-1H-pyrazole-3-carboxylic acid lies in its ability to exist in tautomeric equilibrium.[1] In solution, the proton on the pyrazole nitrogen shuttles between N1 and N2, effectively making the C3 and C5 positions interchangeable until the nitrogen is substituted.

  • IUPAC Name: 5-pentyl-1H-pyrazole-3-carboxylic acid[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 182.22 g/mol [1]

  • Key Feature: The pentyl group mimics the lipophilic side chains found in endogenous ligands (e.g., anandamide, arachidonic acid) and phytocannabinoids (e.g., THC), while the carboxylic acid serves as a versatile handle for amide coupling or bioisosteric replacement.

Tautomeric Ambiguity

Until N-alkylation occurs, the compound exists as a mixture of two tautomers:

  • 3-Carboxy-5-pentyl-1H-pyrazole: The pentyl group is at position 5 relative to the NH.[1]

  • 5-Carboxy-3-pentyl-1H-pyrazole: The pentyl group is at position 3 relative to the NH.[1]

Implication: This equilibrium is the primary source of regiochemical complexity during subsequent functionalization (see Section 3).

Part 2: Synthesis of the Building Block

While commercially available, in-house synthesis is often required to access multi-gram quantities or to introduce isotopic labels.[1] The most robust route involves a Claisen condensation followed by a Knorr-type cyclization .[1]

Reaction Pathway

The synthesis begins with 2-octanone (methyl hexyl ketone), which provides the pentyl chain.

SynthesisStart2-Octanone(Methyl Hexyl Ketone)InterEthyl 2,4-dioxodecanoate(Diketoester Intermediate)Start->InterClaisenCondensationReagent1Diethyl Oxalate+ NaOEt/EtOHReagent1->InterProduct5-Pentyl-1H-pyrazole-3-carboxylic AcidInter->ProductCyclization(-2 EtOH, -H2O)Reagent2Hydrazine Hydrate(N2H4·H2O)Reagent2->Product

Figure 1: Synthetic route to 5-pentyl-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dioxodecanoate

Principle: A crossed Claisen condensation between a ketone and an ester.[1][2] Diethyl oxalate is used as the electrophile because it cannot self-condense.[1]

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under nitrogen atmosphere.

  • Base Preparation: Add anhydrous ethanol (100 mL) and carefully add sodium metal (1.1 eq) in small pieces. Stir until all sodium has dissolved to form sodium ethoxide (NaOEt).

  • Condensation:

    • Cool the NaOEt solution to 0°C.

    • Mix 2-octanone (1.0 eq) and diethyl oxalate (1.2 eq). Add this mixture dropwise to the base over 30 minutes.

    • Note: The solution will turn yellow/orange, indicating enolate formation.

    • Allow to warm to room temperature and stir for 2 hours. Then, reflux for 1 hour to drive the reaction to completion.

  • Workup:

    • Cool the mixture and pour into ice-cold 1M HCl (excess) to quench the enolate and protonate the product.

    • Extract with diethyl ether (3 x 100 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      , and concentrate
    • Purification: Vacuum distillation is recommended to remove unreacted 2-octanone.[1]

Step 2: Cyclization to Pyrazole

Principle: The hydrazine acts as a dinucleophile, attacking both carbonyls of the 1,3-diketoester.

  • Reaction: Dissolve the crude ethyl 2,4-dioxodecanoate in ethanol (5 mL/g).

  • Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. The reaction is exothermic.

  • Cyclization: Reflux the mixture for 2–4 hours.

  • Hydrolysis (In-situ): To obtain the free acid directly, add aqueous NaOH (2.5 eq) to the reaction mixture and reflux for an additional hour to hydrolyze the ethyl ester.

  • Isolation:

    • Evaporate ethanol.[1]

    • Acidify the aqueous residue to pH 2 with conc. HCl.

    • The product, 5-pentyl-1H-pyrazole-3-carboxylic acid , will precipitate as a white/off-white solid.[1]

    • Recrystallize from ethanol/water if necessary.[1]

Part 3: Synthetic Utility & Regioselectivity[3]

The primary challenge when using this building block is N-alkylation .[1] Because the pyrazole is asymmetric (Pentyl vs. Carboxyl), alkylation can occur at either nitrogen, leading to two distinct regioisomers with vastly different biological activities.

The Regioselectivity Challenge

When reacting with an alkyl halide (R-X) in the presence of a base:

  • Isomer A (1,5-disubstituted): Alkylation adjacent to the pentyl group.[1]

  • Isomer B (1,3-disubstituted): Alkylation adjacent to the carboxyl group.[1]

Steric & Electronic Rules:

  • Sterics: The pentyl group is bulky. Alkylation at the nitrogen distal to the pentyl group (N adjacent to Carboxyl) is kinetically favored.

  • Electronics: The carboxylate is electron-withdrawing, making the adjacent nitrogen less nucleophilic (inductive effect).[1] However, the lone pair availability often dictates that the N-alkylation occurs predominantly at the nitrogen further from the bulky pentyl group , yielding the 1-alkyl-3-carboxy-5-pentyl isomer as the major product.[1]

Regioselectivitycluster_conditionsN-Alkylation Conditions (R-X, Base)TautomerTautomeric Mixture(N-H free)ProductAMajor Product1-Alkyl-3-carboxy-5-pentyl(Alkylation distal to Pentyl)Tautomer->ProductA  Standard Base(K2CO3, NaH)  ProductBMinor Product1-Alkyl-5-carboxy-3-pentyl(Alkylation adjacent to Pentyl)Tautomer->ProductB  Specific DirectingGroups  Path1Kinetic Control(Steric Avoidance)Path2Thermodynamic Control(Chelation/Reversibility)

Figure 2: Regiochemical outcomes of N-alkylation. Standard conditions favor the 1,3-isomer due to steric hindrance of the pentyl chain.

Strategy for Regiocontrol

To ensure high purity of the desired isomer:

  • For 1-Alkyl-3-Carboxylates (Major): Use standard conditions (K

    
    CO
    
    
    in DMF or Acetone). The steric bulk of the pentyl chain effectively blocks the adjacent nitrogen.
  • For 1-Alkyl-5-Carboxylates (Minor): This "counter-intuitive" isomer is difficult to access via direct alkylation.[1] It is often better synthesized de novo using a substituted hydrazine (R-NH-NH

    
    ) in the initial cyclization step (Step 2 above), rather than alkylating the pre-formed pyrazole.[1]
    

Part 4: Medicinal Chemistry Applications[3][4][5][6][7]

Cannabinoid Receptor Ligands (CB1/CB2)

The pentyl chain is a "privileged substructure" in cannabinoid chemistry (e.g.,

1
  • Mechanism: The pentyl tail penetrates the deep hydrophobic channel of the CB1 receptor (Transmembrane helices 3, 5, and 6).

  • Design Strategy: The carboxylic acid can be converted into bioisosteres (tetrazoles, oxadiazoles) or coupled to aminoindoles/amines to create novel hybrid ligands.

    • Example: Amide coupling with 1-naphthylamine creates a scaffold structurally similar to Rimonabant (a diarylpyrazole inverse agonist), but with an alkyl chain replacing one aryl ring, potentially altering the agonist/antagonist profile.

Acrosin and Protease Inhibitors

Research indicates that 5-phenyl-pyrazole-3-carboxamides are potent inhibitors of acrosin (a serine protease involved in fertilization).[1]

  • Application: The 5-pentyl analog serves as a lipophilic probe .[1] By replacing the phenyl ring with a pentyl chain, researchers can assess the size and hydrophobicity of the S1 binding pocket of the protease.

  • Advantage: The pentyl group increases membrane permeability (logP) compared to the phenyl analog, potentially improving oral bioavailability.

Quantitative Data Summary
PropertyValue (Est.)Relevance in MedChem
LogP ~2.8 – 3.2Ideal for CNS penetration (Cannabinoid targets).[1]
pKa (Acid) ~3.5 – 4.0Typical carboxylic acid; ionized at physiological pH.[1]
pKa (Py-NH) ~13Weakly acidic; requires strong base (NaH, KOtBu) or mild base/heat for alkylation.[1]
H-Bond Donors 2 (COOH, NH)Versatile interaction points.[1]
H-Bond Acceptors 3 (C=O, N, N)Key for receptor docking.[1]

References

  • Claisen Condensation Mechanism & History

    • Claisen, L., & Lowman, O. (1887). Berichte der deutschen chemischen Gesellschaft.
    • BenchChem Technical Guide.[1] Ethyl 2,4-dioxopentanoate: Discovery and History. Link (Accessed 2025).[1]

  • Regioselectivity of Pyrazole Alkylation

    • Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 87(15), 10018-10025.[3] Link[1]

    • Kudyakova, Y. S., & Bazhin, D. N. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26, 10335. Link

  • Medicinal Chemistry of Pyrazole-3-Carboxylates

    • Tian, W., et al. (2013).[4] "Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives." Bioorganic & Medicinal Chemistry Letters, 23(14), 4177-4184.[4] Link

    • Khan, A. (2024).[5] "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry." Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Link

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Entry: 5-pentyl-1H-pyrazole-3-carboxylic acid (CAS 89967-38-4).[1] Link

Methodological & Application

Application Note: Synthesis and Isolation of 5-Pentyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Pentyl-1H-pyrazole-3-carboxylic acid (CAS: 89967-38-4) is a highly valued heterocyclic building block in medicinal chemistry and drug development. Pyrazole-3-carboxylic acid derivatives are frequently utilized as core scaffolds in the design of highly potent receptor interacting protein 1 (RIP1) kinase inhibitors 1 and cannabinoid-1 (CB1) receptor antagonists 2.

The synthesis of 3/5-alkyl-1H-pyrazole-3-carboxylic acids traditionally relies on a robust three-step linear sequence 3. First, a sterically hindered Claisen condensation between a methyl ketone (2-heptanone) and diethyl oxalate generates a 1,3-dicarbonyl intermediate. Second, a Knorr-type cyclocondensation with hydrazine hydrate constructs the pyrazole ring 4. Finally, alkaline saponification of the ester yields the target carboxylic acid.

SynthesisWorkflow N1 2-Heptanone + Diethyl Oxalate (Starting Materials) N2 Step 1: Claisen Condensation NaOEt, EtOH, 0°C -> RT N1->N2 N3 Ethyl 2,4-dioxononanoate (Intermediate 1) N2->N3 N4 Step 2: Cyclocondensation N2H4·H2O, EtOH, Reflux N3->N4 N5 Ethyl 5-pentyl-1H-pyrazole-3-carboxylate (Intermediate 2) N4->N5 N6 Step 3: Saponification NaOH, THF/H2O, then HCl N5->N6 N7 5-Pentyl-1H-pyrazole-3-carboxylic acid (Final Product) N6->N7

Synthetic workflow for 5-pentyl-1H-pyrazole-3-carboxylic acid via a three-step reaction sequence.

Experimental Design & Causality

A successful synthesis requires strict control over reaction conditions to ensure high yield and purity. The experimental choices in this protocol are grounded in the following mechanistic principles:

  • Base Selection in Claisen Condensation: Sodium ethoxide (NaOEt) is utilized rather than sodium hydroxide. An aqueous or hydroxide-based system would cause premature saponification of the diethyl oxalate, destroying the electrophile. Furthermore, adding 2-heptanone dropwise to the pre-formed ethoxide/oxalate mixture minimizes the self-aldol condensation of the ketone.

  • Regioselectivity & Tautomerism: Utilizing unsubstituted hydrazine hydrate yields a 1H-pyrazole that exists as a mixture of annular tautomers in solution (3-pentyl vs. 5-pentyl). Because the protons rapidly exchange between the two adjacent nitrogen atoms, the isolated product is technically 3(5)-pentyl-1H-pyrazole-3(5)-carboxylic acid2.

  • pH-Controlled Precipitation: Pyrazole-3-carboxylic acids are amphoteric. During the final workup, the reaction mixture must be carefully acidified to pH ~2.5–3.0. Over-acidification (pH < 1.5) will protonate the pyrazole nitrogen (which has a pKa of ~2.5), forming a highly water-soluble hydrochloride salt and drastically reducing the isolated yield of the free acid.

Step-by-Step Protocols

Step 1: Synthesis of Ethyl 2,4-dioxononanoate
  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon atmosphere, dissolve sodium ethoxide (1.2 equiv, 120 mmol, 8.16 g) in anhydrous ethanol (150 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add diethyl oxalate (1.1 equiv, 110 mmol, 16.0 g) in one portion. Stir for 10 minutes.

  • Ketone Addition: Add 2-heptanone (1.0 equiv, 100 mmol, 11.4 g) dropwise over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with 1M HCl (150 mL) until the pH is slightly acidic (pH ~5). Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford ethyl 2,4-dioxononanoate as a crude yellow oil. Proceed to the next step without further purification.

Step 2: Synthesis of Ethyl 5-pentyl-1H-pyrazole-3-carboxylate
  • Preparation: Dissolve the crude ethyl 2,4-dioxononanoate (~100 mmol) in absolute ethanol (200 mL) in a 500 mL round-bottom flask.

  • Catalysis: Add glacial acetic acid (0.1 equiv, 10 mmol, 0.6 mL) to catalyze hydrazone formation.

  • Hydrazine Addition: Slowly add hydrazine hydrate (64% hydrazine, 1.5 equiv, 150 mmol, 7.5 g) dropwise. (Caution: This addition is exothermic.)

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (80 °C) for 4 hours.

  • Monitoring: Confirm reaction completion via TLC (Hexanes:EtOAc 3:1, UV active).

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Dilute the residue with water (100 mL) and extract with ethyl acetate (3 × 100 mL). Wash the organic layer with saturated NaHCO₃ to remove acetic acid, dry over Na₂SO₄, and concentrate to yield ethyl 5-pentyl-1H-pyrazole-3-carboxylate as a pale yellow solid.

Mechanism A 1,3-Dicarbonyl Intermediate B Nucleophilic Attack by Hydrazine A->B C Hydrazone Formation (-H2O) B->C D Intramolecular Ring Closure C->D E Dehydration & Aromatization (-H2O) D->E F 1H-Pyrazole Core Formed E->F

Mechanistic pathway of the pyrazole ring formation via Knorr-type cyclocondensation.

Step 3: Synthesis of 5-Pentyl-1H-pyrazole-3-carboxylic acid
  • Saponification: Dissolve ethyl 5-pentyl-1H-pyrazole-3-carboxylate (~90 mmol) in a mixture of THF (100 mL) and water (50 mL).

  • Base Addition: Add sodium hydroxide pellets (3.0 equiv, 270 mmol, 10.8 g) and stir the mixture at 60 °C for 3 hours.

  • Solvent Removal: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with additional water (50 mL) and extract once with diethyl ether (50 mL) to remove unreacted organic impurities. Discard the ether layer.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.5–3.0. A white precipitate will rapidly form.

  • Isolation: Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 5-pentyl-1H-pyrazole-3-carboxylic acid as a pure white crystalline powder.

Quantitative Data & Analytical Summary

Reaction StepIntermediate / ProductTemp / TimeExpected YieldTLC Rf (Hex:EtOAc)Physical State
Step 1 Ethyl 2,4-dioxononanoate0 °C to RT, 12 h85 - 90%0.65 (4:1)Yellow Oil
Step 2 Ethyl 5-pentyl-1H-pyrazole-3-carboxylate80 °C, 4 h75 - 82%0.40 (3:1)Pale Yellow Solid
Step 3 5-Pentyl-1H-pyrazole-3-carboxylic acid60 °C, 3 h88 - 95%0.10 (1:1)White Powder

*Note: Yields are calculated based on the theoretical maximum of the starting 2-heptanone.

References

  • DNA-encoded library screening identifies benzo[b][1,4]oxazepin-4-ones as highly potent and mono-selective receptor interacting protein 1 (RIP1)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)
  • Source: Organic Chemistry Portal (Synlett)
  • Regiocontrolled Synthesis of 1-Substituted-3(5)

Sources

Purification techniques for pyrazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for Pyrazole-3-Carboxylic Acids

Executive Summary & Strategic Overview

Pyrazole-3-carboxylic acids are critical scaffolds in modern drug discovery, serving as pharmacophores in kinase inhibitors (e.g., Darolutamide) and agrochemicals. However, their purification presents unique challenges due to regioisomerism (1,3- vs. 1,5-isomers), zwitterionic character , and potential thermal instability (decarboxylation).

This guide moves beyond standard "flash chromatography" defaults. It provides a logic-driven approach to purification, prioritizing scalable, non-chromatographic methods (crystallization, pH-switching) that ensure high purity (>98%) and yield.

Core Purification Decision Tree

The following decision tree outlines the optimal workflow based on the nature of your crude mixture.

PurificationStrategy Start Crude Pyrazole-3-Carboxylic Acid CheckRegio Is Regioisomer Separation Required? Start->CheckRegio CheckSol Is Product Water Soluble? CheckRegio->CheckSol No (Mainly synthetic byproducts) MethodB Method B: Selective Recrystallization (Regioisomer enrichment) CheckRegio->MethodB Yes (1,3 vs 1,5 mix) MethodA Method A: pH-Switching Precipitation (Removal of non-acidic impurities) CheckSol->MethodA No (Precipitates at low pH) MethodC Method C: Reverse Phase HPLC (Polishing for biological assays) CheckSol->MethodC Yes (Highly polar/Zwitterionic) MethodA->MethodB If purity < 95% MethodB->MethodC If purity < 98%

Figure 1: Strategic decision matrix for selecting the appropriate purification modality.

Physiochemical Considerations

Effective purification requires exploiting the specific properties of the pyrazole ring:

  • Amphoteric Nature: The pyrazole nitrogen (pKa ~2.5) and the carboxylic acid (pKa ~3.5–4.0) create a zwitterionic window.

  • Solubility Profile:

    • High Solubility: DMSO, Methanol, Ethanol (hot), aqueous base (pH > 8).

    • Low Solubility: Water (pH 2–3), Hexanes, DCM (unless esterified).

  • Thermal Risk: While generally stable, pyrazole-3-carboxylic acids can undergo decarboxylation at elevated temperatures (>150°C) or under acidic reflux, converting to the parent pyrazole. Avoid prolonged heating during drying.

Method A: pH-Switching Extraction & Precipitation (The Workhorse)

Best For: Removing non-acidic organic impurities (starting materials, neutral side products) and inorganic salts. Principle: Exploits the solubility difference between the ionized carboxylate (water-soluble) and the free acid (water-insoluble).

Protocol Steps:
  • Dissolution (Basification):

    • Suspend the crude solid in Water (10 volumes) .

    • Slowly add 2M NaOH or Sat. NaHCO₃ while stirring until the solution reaches pH 9–10 .

    • Expert Note: Ensure complete dissolution.[1] If the solution remains cloudy, filter through a Celite pad to remove insoluble neutral impurities immediately.

  • Organic Wash (Lipophilic Impurity Removal):

    • Extract the aqueous layer twice with an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM ).

    • Why: This removes unreacted hydrazines, diketones, or neutral regioisomers that do not ionize as readily.

    • Discard the organic layer.[2]

  • Controlled Precipitation (Acidification):

    • Cool the aqueous phase to 0–5°C (ice bath).

    • Dropwise add 1M HCl or 2M H₂SO₄ with vigorous stirring.

    • Critical Endpoint: Monitor pH. The product typically precipitates massively between pH 2.0 and 3.0 .

    • Caution: Do not overshoot to pH < 1 if your compound has a basic amine side chain, as it may redissolve as the hydrochloride salt.

  • Isolation:

    • Filter the precipitate using a Büchner funnel.[1]

    • Wash the cake with cold water (2 x 2 vol) to remove residual salts (NaCl).

    • Wash with cold Hexane/Heptane to remove residual water and aid drying.

    • Dry under vacuum at 40–50°C (Do not exceed 60°C to prevent decarboxylation).

Method B: Regio-Selective Recrystallization

Best For: Separating the 1,3-isomer from the 1,5-isomer or upgrading purity from 90% to >99%. Mechanism: Pyrazole regioisomers often exhibit distinct crystal lattice energies and solubilities in alcoholic solvents.

Solvent Selection Guide
Solvent SystemApplicationProtocol Hint
Ethanol (Abs.) General RecrystallizationDissolve hot; cool slowly to 4°C.
Methanol/Water (3:1) Anti-solvent MethodDissolve in hot MeOH; add hot water until turbid; cool.
Isopropanol (IPA) Isomer Separation1,5-isomers often crystallize less readily in IPA than 1,3-isomers.
Acetic Acid Difficult SolubilityFor highly insoluble analogs. Precipitate by adding water.[2][3]
Step-by-Step Protocol (Ethanol/Water):
  • Place crude material in a flask with a stir bar.

  • Add Ethanol (5 volumes) and heat to reflux (approx. 78°C).

  • If not dissolved, add Ethanol in 1-volume increments until clear.

    • Self-Validating Check: If volume exceeds 20x without dissolution, switch to a stronger solvent (DMSO/Water) or check for inorganic salts.

  • Once dissolved, remove from heat.

  • Anti-solvent Addition: While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1–2 drops of Ethanol to clear the solution again.

  • Nucleation: Allow the flask to cool to room temperature undisturbed. Then move to a refrigerator (4°C) for 4–12 hours.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

Method C: Reverse Phase Chromatography (Polishing)

Best For: Final purification of highly polar compounds or separating closely eluting impurities for biological assays. Challenge: Carboxylic acids often "streak" or "tail" on silica gel due to interaction with silanol groups.

Optimized Conditions:
  • Stationary Phase: C18 Reverse Phase (preferred over Normal Phase Silica).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

    • Role of Acid:[1] Suppresses ionization of the carboxylic acid (keeps it in neutral R-COOH form), sharpening the peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Typically 5% B to 95% B over 20 minutes.

Workflow Diagram: Acid-Base Extraction Logic

AcidBaseFlow Mix Crude Mix (Acid + Impurities) Base Add NaOH (pH 10) Mix->Base Sep Phase Separation Base->Sep OrgLayer Organic Layer (Discard Neutrals) Sep->OrgLayer Extract w/ EtOAc AqLayer Aqueous Layer (Contains Product) Sep->AqLayer Acid Add HCl (pH 2-3) AqLayer->Acid Solid Precipitate (Pure Acid) Acid->Solid Filter

Figure 2: Logical flow for the acid-base purification cycle.[2]

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
"Oiling Out" Solution cooled too fast or solvent mix is too polar.Re-heat. Add more solvent (Ethanol). Cool very slowly. Scratch glass to induce nucleation.
Low Yield Product is amphoteric and stayed in water at pH < 1.Adjust pH to exactly 3.0–3.5 (Isoelectric point). Salt out with NaCl.
Tailing on TLC/HPLC Interaction with silica/column.Add 1% Acetic Acid to the eluent. Use C18 columns instead of Silica.
Decarboxylation Overheating during drying.Dry in a vacuum oven at <45°C. Use a desiccator with P₂O₅ instead of heat.

References

  • Regioselective Synthesis & Separation: Luque, C., et al. "Preparation, separation and characterization of two pyrazolic regioisomers of high purity."[4] Inorganica Chimica Acta, 367 (2011) 35–43.[4] Link

  • Chromatographic Methods: SIELC Technologies. "Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column." Application Note. Link

  • Recrystallization Solvents: BenchChem Technical Guides. "Recrystallization techniques for purifying pyrazole compounds." Link

  • pKa & Physical Properties: Franz, R.G. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." AAPS PharmSci, 2001; 3(2).[5] Link

  • Industrial Purification Patents: Bayer Intellectual Property. "Method for purifying pyrazoles via acid addition salts."[1][6] WO2011076194A1. Link

Sources

The Versatile Scaffold: Application Notes and Protocols for 5-Pentyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have led to its incorporation into a wide array of approved pharmaceuticals.[1][2] From the anti-inflammatory celecoxib to the antipsychotic CDPPB, the pyrazole scaffold has proven its merit in yielding clinically successful drugs.[1] The unique electronic properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to its privileged status in drug design.[1]

Within this important class of heterocycles, 5-substituted-1H-pyrazole-3-carboxylic acids represent a particularly valuable subclass of building blocks for the synthesis of bioactive molecules.[3][4][5] The carboxylic acid moiety at the 3-position provides a convenient handle for further chemical modification, most commonly through the formation of amide linkages, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological activity.[4] The substituent at the 5-position plays a crucial role in modulating the compound's interaction with its biological target. This guide focuses on the application of 5-pentyl-1H-pyrazole-3-carboxylic acid , a representative member of this family, and its derivatives in medicinal chemistry. The pentyl group, a moderately long alkyl chain, can impart favorable lipophilic characteristics, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.

Synthetic Pathways to 5-Pentyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives

The construction of the 5-pentyl-1H-pyrazole-3-carboxylic acid scaffold can be achieved through established synthetic routes for pyrazole synthesis. A common and reliable method involves the condensation of a β-dicarbonyl compound with hydrazine.

Protocol 1: Synthesis of Ethyl 5-Pentyl-1H-pyrazole-3-carboxylate

This protocol outlines the synthesis of the ethyl ester of 5-pentyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the synthesis of the free acid and its amide derivatives. The reaction proceeds via the condensation of a β-ketoester with hydrazine.

Causality Behind Experimental Choices:

  • β-Ketoester Starting Material: The choice of ethyl 3-oxo-octanoate provides the necessary carbon backbone for the formation of the 5-pentyl substituted pyrazole ring.

  • Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required for the pyrazole core.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the condensation.

  • Acetic Acid Catalyst: A catalytic amount of acid promotes the condensation and subsequent cyclization to form the pyrazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxo-octanoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 5-pentyl-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 5-Pentyl-1H-pyrazole-3-carboxylic Acid

The ethyl ester synthesized in Protocol 1 can be readily hydrolyzed to the corresponding carboxylic acid.

Causality Behind Experimental Choices:

  • Base-catalyzed Hydrolysis: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used for the saponification of esters.

  • THF/Water Co-solvent System: This solvent mixture ensures the solubility of both the ester starting material and the hydroxide base.

  • Acidification: Acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the ethyl 5-pentyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-pentyl-1H-pyrazole-3-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize 5-Pentyl-1H-pyrazole-3-carboxamides

The carboxylic acid is a versatile precursor for the synthesis of a library of amide derivatives, which is a common strategy in lead optimization. This protocol describes a general method for amide bond formation using a peptide coupling reagent.

Causality Behind Experimental Choices:

  • Coupling Reagents (HATU/HBTU): These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine, leading to efficient amide bond formation with minimal side reactions.

  • Base (DIPEA): A non-nucleophilic base is required to neutralize the in situ formed acids and to deprotonate the amine, enhancing its nucleophilicity.

  • Anhydrous DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents used in amide coupling reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-pentyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents), a coupling reagent such as HATU or HBTU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-pentyl-1H-pyrazole-3-carboxamide.

Medicinal Chemistry Applications and Biological Evaluation

The 5-pentyl-1H-pyrazole-3-carboxylic acid scaffold and its derivatives have potential applications in several therapeutic areas, primarily inferred from the known activities of structurally related pyrazole compounds. The lipophilic pentyl chain can enhance interactions with hydrophobic binding pockets in various protein targets.

Cannabinoid Receptor Modulation

A significant body of research has focused on pyrazole derivatives as modulators of the cannabinoid receptors CB1 and CB2.[1][3][6] The well-known CB1 antagonist/inverse agonist Rimonabant features a pyrazole core. The length and nature of the substituent at the 5-position of the pyrazole ring are known to influence the affinity and selectivity for CB1 and CB2 receptors. The pentyl group in 5-pentyl-1H-pyrazole-3-carboxylic acid derivatives could potentially occupy a hydrophobic pocket in the cannabinoid receptors.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 5-Pentyl-1H-pyrazole-3-carboxylic acid Amides Amide Library Synthesis (Protocol 3) Start->Amides Binding CB1/CB2 Radioligand Binding Assay Amides->Binding Functional cAMP Functional Assay (Agonist/Inverse Agonist) Binding->Functional Ki Determine Ki values Functional->Ki EC50 Determine EC50/IC50 values Functional->EC50 SAR Structure-Activity Relationship (SAR) Ki->SAR EC50->SAR G cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_target Target Identification Start 5-Pentyl-1H-pyrazole-3-carboxylic acid Amides Amide Library Synthesis (Protocol 3) Start->Amides Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Amides->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Kinase Kinase Inhibition Assays Mechanism->Kinase

Caption: Workflow for anticancer activity evaluation.

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell culture medium and supplements.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates and a microplate reader.

  • Synthesized 5-pentyl-1H-pyrazole-3-carboxamide derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

The following table provides a hypothetical example of the kind of data that would be generated from the biological evaluation of a series of 5-pentyl-1H-pyrazole-3-carboxamide derivatives.

Compound IDAmide Substituent (R)CB1 Ki (nM)CB2 Ki (nM)COX-2 IC50 (µM)MCF-7 IC50 (µM)
PPA-01 -NH-CH₃150.2>10005.212.8
PPA-02 -NH-Cyclohexyl25.6500.82.18.5
PPA-03 -N(CH₃)₂>1000>100015.7>50
PPA-04 -NH-Phenyl8.9250.30.82.1
PPA-05 -NH-(4-Cl-Phenyl)3.1120.10.51.3

Conclusion and Future Directions

5-Pentyl-1H-pyrazole-3-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease with which its carboxylic acid functionality can be derivatized into a wide array of amides make it an attractive scaffold for the development of novel therapeutic agents. While direct biological data for the parent compound may be limited, the known pharmacological profiles of structurally related pyrazoles strongly suggest its potential in areas such as cannabinoid receptor modulation, anti-inflammatory, and anticancer applications. The protocols provided in this guide offer a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this promising scaffold. Future research should focus on the systematic exploration of the structure-activity relationships of 5-pentyl-1H-pyrazole-3-carboxamide derivatives to identify potent and selective modulators of various biological targets.

References

  • Ligresti, A., et al. (2010). Synthesis and biological evaluation of new N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as cannabinoid receptor ligands. European Journal of Medicinal Chemistry, 45(12), 6173-6183.
  • Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5891-5906.
  • Silvestri, R., et al. (2011). 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide: an effective scaffold for the design of either CB1 or CB2 receptor ligands. European Journal of Medicinal Chemistry, 46(11), 5641-5653.
  • Goyal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758.
  • Lu, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246.
  • Verma, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6051.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Karrouchi, K., et al. (2018).
  • Wang, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15967-15990.
  • Taher, A. T., et al. (2025).
  • Kumari, S., & Gupta, H. (2025).
  • Inceler, M., et al. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 143-157.
  • Gujjar, R., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Molecular Structure, 1226, 129330.
  • Masilo, T. S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Hu, A., et al. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chinese Journal of Organic Chemistry, 40(4), 989-997.
  • Abdel-Wahab, B. F., et al. (2011).
  • Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 562-567.
  • Syngenta Participations AG. (2011). Process for the preparation of pyrazole carboxylic acid amides. WO2011131544A1.
  • Al-Ghorbani, M., et al. (2019). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 28, 1466-1479.
  • Olsson, R., & Åkerbladh, L. (2019). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry, 17(38), 8683-8687.
  • Radi, S., et al. (2023).

Sources

Application Note: High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Class: Kinase Inhibition via Time-Resolved FRET (TR-FRET)

Abstract & Introduction

The pyrazole ring (


) is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, particularly protein kinases. FDA-approved drugs such as Ruxolitinib  (JAK inhibitor) and Crizotinib  (ALK/ROS1 inhibitor) utilize the pyrazole core to form critical hydrogen bonds within the ATP-binding pocket of enzymes.

However, screening pyrazole-based libraries presents specific challenges:

  • Solubility: Many bioactive pyrazoles exhibit poor aqueous solubility, leading to aggregation and false positives (promiscuous inhibition).

  • Autofluorescence: Highly conjugated pyrazole derivatives can fluoresce in the blue/green spectrum, interfering with standard intensity-based assays.

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed specifically to screen pyrazole libraries against kinase targets. We utilize a ratiometric, red-shifted readout to eliminate compound interference and ensure high-confidence hit identification.

Library Management & Chemical Space

Before screening, the physical state of the library must be optimized. Pyrazoles often require high concentrations of DMSO for storage, which can be detrimental to enzymatic activity if not managed during the transfer step.

2.1 Solubility & Acoustic Dispensing

To mitigate precipitation when transferring hydrophobic pyrazoles into aqueous assay buffer, we employ Acoustic Liquid Handling (e.g., Echo® system) . This allows for nanoliter-scale transfer of 100% DMSO stocks directly into the assay plate, keeping the final DMSO concentration <1%.

ParameterSpecificationRationale
Source Plate 384-well or 1536-well LDV (Low Dead Volume)Minimizes compound waste.
Solvent 100% DMSOPyrazoles are stable and soluble.
Transfer Volume 2.5 nL - 50 nLKeeps final DMSO <1% to prevent enzyme denaturation.
Control Staurosporine (or target-specific reference)Positive control for inhibition.
Core Assay Principle: TR-FRET Competition

This protocol uses a Tracer-displacement format .

  • The Tracer: A fluorescently labeled ATP-competitive small molecule.

  • The Antibody: A Europium (Eu)-labeled antibody that binds to the kinase (or a tag on the kinase, e.g., His/GST).

  • The Mechanism:

    • No Inhibitor: Tracer binds kinase. Eu-Antibody is close to Tracer. FRET occurs (High Signal).

    • Inhibitor (Pyrazole): Displaces Tracer. Eu-Antibody is far from Tracer. FRET is disrupted (Low Signal).

Diagram 1: TR-FRET Mechanism & Workflow

TRFRET_Workflow cluster_0 1. Reaction Assembly cluster_1 2. Competition Binding cluster_2 3. Detection Kinase Kinase + Eu-Ab Binding Incubation (60 min @ RT) Kinase->Binding Lib Pyrazole Library (Acoustic Transfer) Lib->Binding Tracer Fluorescent Tracer Tracer->Binding Excitation Excitation (337 nm) Binding->Excitation Emission Emission Ratio (665nm / 615nm) Excitation->Emission FRET Signal (Inversely Proportional to Inhibition)

Caption: Schematic of the TR-FRET competition assay. Pyrazole binding displaces the tracer, reducing the FRET signal.

Detailed Experimental Protocol

Assay Volume: 20 µL final volume Plate Format: 384-well Low Volume, White (to maximize signal reflection)

Step 1: Reagent Preparation[1]
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 .

    • Note: Brij-35 is a non-ionic detergent essential for preventing the aggregation of pyrazoles, which causes false positives (promiscuous inhibition).

  • 4X Kinase/Antibody Mix: Dilute Kinase and Eu-labeled Antibody in Assay Buffer.

    • Optimization: Kinase concentration should be determined via a titration experiment to yield a signal-to-background (S/B) ratio > 3.

  • 4X Tracer Solution: Dilute Tracer in Assay Buffer.

    • Optimization: Use Tracer at its

      
       value.
      
Step 2: Compound Addition (Acoustic)
  • Dispense 100 nL of Pyrazole compounds (10 mM in DMSO) into the assay plate.

  • Dispense 100 nL of DMSO into "High Control" (0% Inhibition) columns.

  • Dispense 100 nL of Reference Inhibitor (e.g., Staurosporine) into "Low Control" (100% Inhibition) columns.

Step 3: Reaction Assembly
  • Add 5 µL of 4X Kinase/Antibody Mix to all wells.

  • Add 5 µL of 4X Tracer Solution to all wells.

  • Add 10 µL of Assay Buffer (to bring volume to 20 µL).

  • Centrifuge plate at 1000 rpm for 1 minute to remove bubbles.

Step 4: Incubation
  • Seal plate and incubate for 60 minutes at Room Temperature (20-25°C).

  • Critical: Protect from direct light to prevent tracer photobleaching.

Step 5: Detection

Read on a Multimode Plate Reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Excitation: 320-340 nm (Europium)

  • Emission 1 (Donor): 615 nm

  • Emission 2 (Acceptor): 665 nm

  • Delay Time: 50-100 µs (Eliminates short-lived autofluorescence from pyrazoles).

Data Analysis & Hit Validation
5.1 Ratiometric Calculation

Raw fluorescence intensity is unreliable due to well-to-well variability. Calculate the ratio:



5.2 Z-Factor Validation

Before accepting a plate, calculate the Z-factor (


). A robust HTS assay must have 

.

  • 
    : Standard deviation of positive (DMSO) and negative (Inhibitor) controls.
    
  • 
    : Mean of positive and negative controls.
    
5.3 Hit Selection Logic

Pyrazoles are prone to "cliff" SAR (Structure-Activity Relationship). A strict cutoff is required.

  • Primary Hit: >50% Inhibition at 10 µM.

  • Confirmation: Re-test hits in triplicate.

  • Interference Check: If Donor Signal (615 nm) is significantly quenched (<70% of control), the compound is likely a "Quencher" or aggregator, not a true inhibitor.

Diagram 2: Hit Triage Decision Tree

Hit_Triage Start Primary Screen Data Calc Calculate % Inhibition & Donor Intensity Start->Calc Decision1 Inhibition > 50%? Calc->Decision1 Discard Inactive Decision1->Discard No CheckDonor Check Donor (615nm) Signal Stability Decision1->CheckDonor Yes Quencher False Positive (Quencher/Inner Filter) CheckDonor->Quencher Signal < 70% Valid Valid Hit CheckDonor->Valid Signal Normal DoseResp Proceed to IC50 Valid->DoseResp

Caption: Logic flow for filtering false positives caused by optical interference.

References
  • Kumar, R., et al. (2023). "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review."[2] Current Topics in Medicinal Chemistry.

  • Sittampalam, G.S., et al. (Eds). "Assay Guidance Manual."[3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4][5][6][7]

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Kinase Assay Validation." Application Notes.

  • Sino Biological. "TR-FRET Kinase Assay Kits Protocol."

  • Kleinstreuer, N.C., et al. (2020). "High-Throughput Screening to Predict Chemical-Assay Interference."[8] Scientific Reports.

Sources

Application Notes and Protocols for the Quantification of Pyrazole Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Quantification in Biological Matrices

Pyrazole and its derivatives represent a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Their diverse biological activities have led to their development as anti-inflammatory drugs, anticancer agents, antimicrobials, and pesticides.[1][2][3][4] The therapeutic efficacy and toxicological profile of these compounds are closely linked to their concentration in biological systems. Therefore, the accurate and precise quantification of pyrazole derivatives in complex biological matrices such as plasma, urine, and tissue is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological risk assessment.[5]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of pyrazole derivatives in biological samples. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The protocols herein are grounded in established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with robust sample preparation methods.

Pillar of Trust: Adherence to Bioanalytical Method Validation Guidelines

The reliability and reproducibility of bioanalytical data are non-negotiable in regulatory submissions and clinical decision-making.[6][7] All protocols described in this guide are designed to meet the stringent requirements of international regulatory bodies. The validation of these methods should be performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation and the International Council for Harmonisation (ICH) M10 guideline.[6][7][8][9][10][11][12][13][14][15] These guidelines provide a framework for establishing that an analytical method is suitable for its intended purpose by evaluating parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[6][9]

Sample Preparation: The Critical First Step to Accurate Quantification

The complexity of biological matrices necessitates a meticulous sample preparation strategy to remove interfering substances and concentrate the analyte of interest. The choice of technique is dictated by the physicochemical properties of the pyrazole derivative, the nature of the biological matrix, and the sensitivity requirements of the analytical method.

Solid-Phase Extraction (SPE): A Versatile and Efficient Cleanup Technique

SPE is a highly effective technique for the purification and concentration of analytes from complex matrices. It offers high recovery, excellent reproducibility, and the potential for automation. A rapid method for the determination of 4-methylpyrazole in plasma has been described using a BondElut SCX column.[16][17]

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: To 1 mL of plasma, add an internal standard (e.g., a structurally similar pyrazole derivative not present in the sample). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the pyrazole derivative with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Plasma Plasma Sample IS Add Internal Standard Plasma->IS Vortex Vortex IS->Vortex Load 2. Load Sample Vortex->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Pyrazole Derivatives.

Liquid-Liquid Extraction (LLE): A Classic and Cost-Effective Approach

LLE is a widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[18] It is a cost-effective and straightforward method, particularly suitable for less polar pyrazole derivatives.

  • Sample Preparation: To 2 mL of urine in a glass tube, add an internal standard. Adjust the pH of the sample with a suitable buffer to ensure the pyrazole derivative is in its non-ionized form.

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Cap the tube and vortex for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Chromatographic Quantification: Techniques and Protocols

Chromatographic techniques are the cornerstone of quantitative bioanalysis, offering high-resolution separation and sensitive detection of analytes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of pyrazole derivatives that possess a suitable chromophore. A stability-indicating RP-HPLC method is a precise and accurate technique for the quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.[19]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[19]

    • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[19]

    • Flow Rate: 1.0 mL/min[19]

    • Injection Volume: 20 µL[19]

    • Detection Wavelength: Determined by the UV absorbance maximum of the specific pyrazole derivative (e.g., 237 nm)[19]

    • Column Temperature: 40°C[19]

  • Procedure:

    • Prepare a series of calibration standards of the pyrazole derivative in the mobile phase.

    • Inject the prepared standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Determine the concentration of the pyrazole derivative in the unknown samples from the calibration curve.

Validation Parameter Typical Acceptance Criteria (ICH Q2(R2)) Example Data
Linearity (r²)≥ 0.99> 0.999[19]
Range-2.5 - 50 µg/mL[19]
Accuracy (% Recovery)98.0% to 102.0%98% - 102%[19]
Precision (% RSD)≤ 2%< 2%[19]
Limit of Detection (LOD)-2.43 µg/mL[19]
Limit of Quantification (LOQ)-7.38 µg/mL[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS is the preferred method for bioanalysis due to its exceptional sensitivity, selectivity, and wide applicability.[6] It is particularly valuable for quantifying low concentrations of pyrazole derivatives and their metabolites in complex biological matrices.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18 or PFP).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 - 1.0 mL/min.[20][21]

    • Injection Volume: 2 - 10 µL.[21][22]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Optimized for the specific pyrazole derivative and internal standard.

  • Procedure:

    • Optimize the MS/MS parameters for the analyte and internal standard by direct infusion.

    • Develop a chromatographic method to achieve separation from matrix components.

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into a blank biological matrix.

    • Extract the standards, QCs, and unknown samples using an appropriate sample preparation technique (SPE or LLE).

    • Analyze the extracted samples by LC-MS/MS.

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_sample Sample Processing cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Sample Preparation (SPE or LLE) Extract Extracted Sample Sample_Prep->Extract Injection Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Mass_Analysis1 Mass Analysis (Q1) Precursor Ion Ionization->Mass_Analysis1 Fragmentation Fragmentation (Q2) Mass_Analysis1->Fragmentation Mass_Analysis2 Mass Analysis (Q3) Product Ion Fragmentation->Mass_Analysis2 Detection Detection Mass_Analysis2->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General Workflow for LC-MS/MS Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Pyrazoles

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[23][24] For non-volatile pyrazole derivatives, derivatization may be necessary to increase their volatility.

  • Derivatization (if necessary): React the extracted pyrazole derivative with a suitable derivatizing agent (e.g., silylating agent) to increase its volatility.

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Analysis: Inject the derivatized sample into the GC-MS system. Identify the pyrazole derivative based on its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized standards.

Conclusion: Ensuring Data Integrity and Advancing Research

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of pyrazole derivatives in biological samples. The choice of the most appropriate method will depend on the specific analyte, the biological matrix, and the required sensitivity. By adhering to the principles of bioanalytical method validation, researchers can ensure the integrity of their data, which is crucial for advancing our understanding of the pharmacology and toxicology of this important class of compounds. The successful application of these protocols will contribute to the development of safer and more effective therapeutic agents and the accurate assessment of environmental exposure.

References

  • ICH M10 Guideline on bioanalytical method validation and study sample analysis. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Determination of 4‐methylpyrazole in plasma using solid phase extraction and HPLC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. [Link]

  • N-DONOR PYRAZOLE LIGANDS FOR LIQUID-LIQUID EXTRACTION OF METAL IONS: MERCURY(II), COPPER (II), CADMIUM (II) AND LEAD (II). [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • High-performance liquid chromatographic determination of pyrazoloacridine, a nitro-9-methoxyacridine anticancer agent, in human plasma. [Link]

  • High liquid–liquid extraction selectivity of Fe(II) and Pb(II) with TD-DFT theoretical calculations of long chain acid pyrazole- and triazole-based ligands. [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. [Link]

  • Bioanalytical Sample Preparation. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Current development of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Using GC-MS to Analyze Human Metabolites. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Solid Phase Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones under Microwave Irradiation. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]

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Application Note: High-Yield Microwave-Assisted Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged N-heterocyclic scaffolds prevalent in numerous FDA-approved drugs and bioactive candidates targeting kinases, tyrosinase, and various cancer pathways ()[1]. Traditional cyclocondensation methods for synthesizing these rings often suffer from prolonged reaction times, harsh conditions, and poor regioselectivity. This application note details a microwave (MW)-assisted green chemistry protocol that leverages dielectric heating to dramatically accelerate the synthesis of substituted pyrazoles from hydrazines and dicarbonyls or ethynyl ketones ()[2].

Mechanistic Rationale: The Microwave Advantage

In conventional conductive heating, the reaction vessel walls heat the solvent, leading to thermal gradients and extended reflux times. In contrast, MW irradiation directly couples with the dipole moments of the substrate molecules (such as polar 1,3-diketones and hydrazines) and the solvent. This rapid dipolar polarization and ionic conduction generate instantaneous, volumetric localized superheating, accelerating the reaction and providing higher product yields than conventional procedures ()[3].

Furthermore, when utilizing unsymmetrical precursors like α,β-ethynyl ketones, controlling the formation of 1,3- vs. 1,5-disubstituted regioisomers is notoriously difficult. By applying MW irradiation coupled with concurrent sub-ambient cooling, the activation energy barrier is manipulated. This allows kinetic control to strictly favor the 1,3-disubstituted regioisomer with exceptional purity, bypassing the thermodynamic drive toward mixed products ()[2].

Process Visualization

MW_Synthesis Precursors Precursors (Hydrazine + Ethynyl Ketone) MW_Cavity Microwave Cavity (Dielectric Heating) Precursors->MW_Cavity Solvent Green Solvent (MeOH + 1.5% HCl) Solvent->MW_Cavity Monitoring In-situ IR Sensor & Pressure Control MW_Cavity->Monitoring Feedback Loop Crude Crude Pyrazole Mixture MW_Cavity->Crude 2-30 mins Purification Flash Column Chromatography Crude->Purification Product Pure 1,3-Disubstituted Pyrazole Purification->Product >85% Yield

Workflow of microwave-assisted regioselective pyrazole synthesis with integrated temperature control.

Experimental Protocol: Regioselective Synthesis of 1,3-Diphenylpyrazole

This protocol is designed as a self-validating system; in-situ temperature and pressure monitoring ensure reproducibility, while TLC provides immediate kinetic feedback.

Reagents & Materials:

  • Phenyl ethynyl ketone (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Methanol containing 1.5% v/v concentrated HCl (2.0 mL)

  • Monomodal Microwave Synthesizer (e.g., CEM Discover) equipped with an infrared (IR) temperature sensor and a concurrent cooling module.

  • 10 mL MW-transparent heavy-walled borosilicate glass vials with Teflon-lined septa.

Step-by-Step Methodology:

  • Preparation : To the 10 mL MW vial, add phenyl ethynyl ketone and phenylhydrazine. Causality: The choice of an ethynyl ketone over a standard 1,3-dicarbonyl prevents the formation of complex tautomeric mixtures, inherently driving the reaction toward a cleaner pyrazole core ()[2].

  • Solvent Addition : Add 2.0 mL of the acidic methanol solution. Causality: The HCl acts as a proton source to catalyze the initial hydrazone formation, while methanol serves as an excellent MW-absorbing solvent (high loss tangent) that rapidly converts electromagnetic energy into heat.

  • Sealing : Cap the vial with the Teflon-lined septum. Causality: Sealing creates a pressurized environment, allowing the solvent to be heated above its atmospheric boiling point without evaporation. This accelerates the reaction rate (Arrhenius effect) and prevents the loss of volatile intermediates.

  • Microwave Irradiation :

    • For Kinetic Control (High 1,3-Regioselectivity): Set the MW power to 60 W. Activate the concurrent cooling system to maintain the bulk reaction temperature at 0 °C. Irradiate for 30 minutes. Causality: The continuous MW energy drives the polarization of the transition state, while the macroscopic cooling prevents thermodynamic equilibration to the 1,5-isomer ()[4].

    • For Thermodynamic Control (Rapid Synthesis): Irradiate at 120 °C for 2 minutes without external cooling.

  • Self-Validation Checkpoint : The reaction is self-validating through real-time pressure feedback. If the pressure exceeds 250 psi, the system automatically attenuates power, indicating excessive nitrogen evolution from hydrazine degradation. Post-reaction, verify completion by TLC (Ethyl acetate:Hexane 1:9). The complete disappearance of the ethynyl ketone spot validates successful cyclocondensation.

  • Workup & Purification : Dilute the crude mixture with ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, and dry over anhydrous Na₂SO₄. Concentrate in vacuo and purify via flash column chromatography to yield the pure substituted pyrazole. These pyrazoles can subsequently be converted into highly complex architectures, such as pyrazolo[3,4-d]thiopyrimidines, using further MW irradiation ()[5].

Data Presentation: Comparative Synthesis Metrics

The following table summarizes the quantitative advantages of the MW-assisted protocol compared to traditional reflux methods.

Reaction ParameterConventional RefluxMW-Assisted (Standard)MW-Assisted (Concurrent Cooling)
Heating Source Convective (Oil Bath)Dielectric (Monomodal MW)Dielectric + Active Cooling
Time 4–6 Hours2 Minutes30 Minutes
Temperature 65–80 °C120 °C0 °C (Bulk)
Yield (%) 60–70%85–95%88–92%
Regioselectivity (1,3 : 1,5) ~ 1:1 (Mixture)3:1> 95:5 (Highly Selective)
Environmental Impact High solvent/energy wasteHigh atom economy, low energyHigh atom economy, highly selective

Troubleshooting & Optimization Insights

  • Over-pressurization Errors : If the MW synthesizer aborts the run due to high pressure, the hydrazine may be decomposing into nitrogen gas. Causality & Solution: Rapid localized hot spots cause thermal degradation. Reduce the ramp time or lower the initial MW power limit to ensure a smoother temperature gradient.

  • Poor Regioselectivity : If a mixture of 1,3- and 1,5-isomers is observed despite concurrent cooling, the loss tangent of the solvent mixture may be too low to absorb sufficient energy. Causality & Solution: Ensure the methanol is not overly diluted with non-polar reagents. Verify that the IR sensor lens is clean; a dirty lens will read lower temperatures, causing the instrument to supply excessive power and override the kinetic control.

References

  • Title : Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

  • Title : Microwave-Assisted Synthesis of Substituted Pyrazoles and Pyrazolo [3, 4-d]thiopyrimidines Source : Phosphorus, Sulfur, and Silicon and the Related Elements URL :[Link]

Sources

Application Note: One-Pot Synthesis of Functionalized Pyrazole Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Nitrogen-containing heterocycles, particularly pyrazoles, represent a privileged architecture in modern drug design due to their profound bioactivity, including anticancer, anti-inflammatory, and antimicrobial properties. Traditionally, the synthesis of these 1,2-diazole rings relied on linear, multi-step sequences that suffered from low atom economy, the need to isolate unstable intermediates, and extensive chromatographic purification.

The advent of one-pot multicomponent reactions (MCRs) has revolutionized pyrazole synthesis. By enabling the cascade assembly of three or more reactants in a single vessel, MCRs provide a highly efficient, eco-friendly, and scalable approach to generating structurally diverse pyrazole libraries. This application note details the mechanistic causality, pharmacological relevance, and validated experimental protocols for the one-pot synthesis of functionalized pyrazoles.

Mechanistic Causality in One-Pot Assembly

The classical Knorr pyrazole synthesis relies on the (3+2) cyclocondensation of pre-formed 1,3-dicarbonyl compounds with hydrazines. However, modern MCRs bypass the need for isolated 1,3-dicarbonyls by generating them—or their reactive equivalents—in situ[1].

Thermodynamic Driving Forces: The fundamental causality behind the success of one-pot pyrazole MCRs is thermodynamic trapping. Transient intermediates, such as enaminones or hydrazones, are highly reactive. By keeping them in the same reaction vessel with a nucleophile/electrophile pair, the system is continuously driven forward by the thermodynamic stability of the final aromatic pyrazole ring.

Catalytic Interventions:

  • Lewis Acid Catalysis: Catalysts like

    
     or Iodine (
    
    
    
    ) accelerate the reaction by coordinating to the carbonyl oxygen of the precursors, increasing the electrophilicity of the carbon center. This facilitates rapid nucleophilic attack by hydrazine, leading to intermediate
    
    
    -diketonate complexes before final cyclization[1].
  • Transition Metal Catalysis: Copper (Cu) and Nickel (Ni) catalysts open unique pathways for simultaneous ring formation and functionalization. For instance, Cu-catalysis enables aerobic oxidative cyclization and direct C–N bond formation, allowing for one-pot N-functionalization of the pyrazole core[2].

Pharmacological Relevance: Targeted Kinase Inhibition

Functionalized pyrazoles are extensively studied for their ability to inhibit critical protein kinases involved in cancer cell proliferation. A primary target is the PI3K/Akt/mTOR signaling pathway [3]. Pyrazole derivatives act as competitive inhibitors at the ATP-binding cleft of PI3K and mTOR. By blocking this cascade, these compounds induce cell cycle arrest and apoptosis in malignant cells.

Pathway RTK Receptor Tyrosine Kinase (RTK) Activation PI3K PI3K Phosphorylation RTK->PI3K PIP3 PIP2 to PIP3 Conversion PI3K->PIP3 AKT Akt Activation PIP3->AKT MTOR mTOR Signaling AKT->MTOR PROLIF Cancer Cell Proliferation & Survival MTOR->PROLIF PYRAZ Functionalized Pyrazole Derivative PYRAZ->PI3K Inhibits PYRAZ->MTOR Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by functionalized pyrazole derivatives.

Quantitative Reaction Metrics

The selection of the catalytic system dictates the substrate scope, environmental impact, and overall yield. The following table summarizes quantitative data across various validated one-pot pyrazole synthesis methodologies[2],[4].

Catalytic SystemSubstratesSolventTemp.Yield RangeMechanistic Advantage
Heterogeneous Ni Hydrazine, Ketones, AldehydesEthanol25 °C85–95%Reusable catalyst; green room-temperature condensation.
CuOTf /

Unsaturated HydrazonesToluene80 °C75–88%

acts as a clean terminal oxidant; high atom economy.
Iodine (20 mol%) Aldehyde Hydrazones, OlefinsDMF80 °C~35%Metal-free; utilizes mild Lewis acidic properties of

.
p-TSA Hydrazine, 1,3-DicarbonylsEthanolReflux80–92%Cheap, metal-free organocatalysis; high regioselectivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific physicochemical checkpoints to ensure that the causality of the reaction holds true and that the final product is structurally verified without ambiguity.

Workflow A Precursor Assembly (Hydrazine + Aldehyde/Ketone) B Catalyst Addition (e.g., Ni-based, Cu, or I2) A->B C One-Pot Cyclocondensation (Solvent/Heat) B->C D In Situ Intermediate (Hydrazone/Enamine) C->D Transient E Functionalized Pyrazole (Target Product) D->E Cyclization F Self-Validation (NMR, LC-MS, HPLC) E->F

One-pot multicomponent reaction workflow for the synthesis of functionalized pyrazoles.

Protocol A: Heterogeneous Nickel-Catalyzed MCR

Objective: Synthesis of highly substituted pyrazoles at room temperature[4]. Causality: A heterogeneous Nickel catalyst acts as a robust Lewis acid, activating the carbonyl carbon of the aldehyde/ketone to accelerate hydrazone formation. Ethanol is chosen as a protic solvent to stabilize the polar transition states during cyclization, while the heterogeneous nature of the catalyst allows for simple mechanical separation (filtration) and reuse.

Step-by-Step Procedure:

  • Assembly: In a 50 mL round-bottom flask, dissolve the acetophenone derivative (1.0 mmol) and benzaldehyde derivative (1.0 mmol) in 10 mL of absolute ethanol.

  • Initiation: Add hydrazine hydrate (1.2 mmol) dropwise to the mixture. Rationale: Slight excess ensures complete consumption of the carbonyl species.

  • Catalysis: Introduce 10 mol% of the heterogeneous Nickel-based catalyst.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2–4 hours.

  • Isolation: Filter the mixture to recover the solid Ni-catalyst. Concentrate the filtrate under reduced pressure and recrystallize the crude product from hot ethanol.

Self-Validation & Quality Control:

  • In-Process (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting materials and the appearance of a highly polar, lower-

    
     spot confirms cyclocondensation.
    
  • Structural (1H NMR): Dissolve the product in DMSO-

    
    . A definitive self-validation marker is the appearance of the pyrazole 
    
    
    
    proton, which must present as a sharp singlet between
    
    
    6.0–6.8 ppm. Absence of this peak indicates failure of ring closure.
Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization

Objective: Synthesis of pyrazoles from unsaturated hydrazones using molecular oxygen[2]. Causality: Copper(I) triflate (CuOTf) is selected because the triflate counterion is weakly coordinating, leaving the Cu center highly Lewis acidic and available for substrate binding. Molecular oxygen (


) is utilized as the terminal oxidant, driving the oxidative aromatization step while producing only water as a byproduct, satisfying green chemistry principles.

Step-by-Step Procedure:

  • Assembly: Charge a Schlenk tube with the

    
    -unsaturated hydrazone (0.5 mmol) and CuOTf (10 mol%).
    
  • Solvent & Atmosphere: Add 5 mL of anhydrous toluene. Purge the vessel and backfill with an

    
     balloon (1 atm). Rationale: Toluene provides a high-boiling, non-polar environment that favors the solubility of the molecular oxygen and organic substrates.
    
  • Reaction: Heat the mixture to 80 °C and stir vigorously for 6–8 hours.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous

    
     (to complex the copper), and extract with ethyl acetate (3 × 10 mL).
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography.
    

Self-Validation & Quality Control:

  • Mass Confirmation (LC-MS): Analyze the purified fraction. The presence of the

    
     molecular ion peak corresponding to the fully aromatized pyrazole validates the success of the aerobic oxidation. Detection of 
    
    
    
    indicates incomplete oxidation (trapped pyrazoline intermediate).

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. 1

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. 5

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. 2

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.4

  • Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. AJRC.

  • Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review. Bentham Science Publishers. 6

  • Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology. ResearchGate. 7

  • diethyl 1H-pyrazole-3,5-dicarboxylate. Benchchem. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Pyrazole Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction

Welcome to the Pyrazole Synthesis Technical Support Center. This guide addresses the critical challenges in constructing the pyrazole core—a privileged scaffold in medicinal chemistry found in blockbuster drugs like celecoxib and ruxolitinib.

While the Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) is the industry standard, it is plagued by regioselectivity issues and purification bottlenecks . This guide moves beyond basic textbook procedures to provide field-proven troubleshooting strategies, mechanistic insights, and optimized protocols.

Part 1: Troubleshooting Regioselectivity

The Core Problem: When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, two regioisomers (1,3,5- vs. 1,3,4-substituted) are possible.[1] Controlling this ratio is the single most frequent technical inquiry we receive.

Mechanism & Control Logic

The regiochemical outcome is dictated by the competition between the two carbonyls for the initial nucleophilic attack by the hydrazine's terminal nitrogen. This is governed by:

  • Electronic Hardness: The hydrazine

    
     attacks the harder (more electrophilic) carbonyl.[2]
    
  • Steric Bulk: Large substituents on the hydrazine or diketone impede attack at hindered sites.[2][1]

  • Solvent Effects: Protic vs. aprotic solvents can invert selectivity by stabilizing specific transition states.[2]

Visualization: Competing Pathways

The following diagram illustrates the bifurcation point in Knorr synthesis that leads to isomeric mixtures.

KnorrRegioselectivity Start Unsymmetrical 1,3-Diketone (R1 ≠ R2) PathA Path A: Attack at C1 (Less Hindered) Start->PathA Steric Control PathB Path B: Attack at C3 (More Electrophilic) Start->PathB Electronic Control Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->PathA Hydrazine->PathB IntermedA Hydrazone Intermediate A PathA->IntermedA IntermedB Hydrazone Intermediate B PathB->IntermedB ProductA 1,5-Isomer (Kinetic Product) IntermedA->ProductA Cyclization - H2O ProductB 1,3-Isomer (Thermodynamic Product) IntermedB->ProductB Cyclization - H2O

Caption: Bifurcation pathways in Knorr synthesis. Path selection depends on the interplay between steric bulk and electrophilicity.[1]

Strategic Solutions
VariableRecommendationMechanistic Rationale
Solvent Fluorinated Alcohols (e.g., HFIP, TFE) Fluorinated solvents act as hydrogen-bond donors, activating the carbonyls selectively. HFIP often favors the 1,3-isomer with high selectivity (>95:5) compared to ethanol [1].[2][3]
pH Acidic (HCl/AcOH) Acid protonates the carbonyl, increasing electrophilicity.[2] This often favors attack at the most electron-deficient carbonyl, overriding steric factors.
Temperature Low (0°C to RT) Lower temperatures favor the kinetic product (usually governed by sterics).[2] High heat (Reflux) promotes equilibration to the thermodynamic product .[2]
Reagent Hydrazine Hydrochloride Using the salt form (

) slows down the reaction, allowing for more controlled, selective nucleophilic attack compared to the free base.

Part 2: Optimized Experimental Protocol

Protocol ID: PYR-OPT-04 Application: Synthesis of 1-aryl-3,5-disubstituted pyrazoles from unsymmetrical 1,3-diketones.

Materials
  • Unsymmetrical 1,3-diketone (1.0 equiv)[1]

  • Aryl hydrazine hydrochloride (1.1 equiv)[2]

  • Solvent: Ethanol (Standard) or HFIP (For high regioselectivity)[2]

  • Catalyst: Glacial Acetic Acid (cat.[2][4] 5-10 mol%)[2]

Step-by-Step Workflow
  • Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in the chosen solvent (0.5 M concentration).

    • Note: If using HFIP for regiocontrol, ensure the system is sealed to prevent solvent evaporation (bp ~58°C).[2]

  • Addition: Add the aryl hydrazine salt (1.1 equiv) in one portion.

  • Catalysis: Add glacial acetic acid (5-10 mol%).

    • Why? Acid catalysis prevents the formation of uncyclized hydrazone intermediates which can complicate purification.[2]

  • Reaction:

    • For Kinetic Control: Stir at 0°C for 4 hours, then warm to RT.

    • For Thermodynamic Control: Reflux (80°C) for 2-4 hours.

  • Monitoring: Check TLC for the disappearance of the diketone. Pyrazoles often fluoresce blue under UV (254/365 nm).[2]

  • Work-up:

    • Evaporate solvent under reduced pressure.[2]

    • Redissolve residue in EtOAc and wash with

      
       (sat. aq.) to remove acid/salts.[2]
      
    • Dry over

      
       and concentrate.
      

Part 3: Purification & Isolation Troubleshooting

Purification is often the bottleneck due to the similar polarity of regioisomers.

Issue: "Oiling Out" During Recrystallization

Diagnosis: The product precipitates as an oil rather than a crystal, often due to impurities lowering the melting point or supersaturation. Solution:

  • Trituration: Add a small amount of cold diethyl ether or pentane to the oil and scratch the flask walls with a glass rod to induce nucleation.[2]

  • Seeding: If a pure seed crystal is available, add it to the oiled-out mixture at slightly elevated temperature.

  • Solvent Switch: Switch from EtOH/Water to EtOAc/Heptane . Dissolve in minimum hot EtOAc, then add Heptane dropwise until cloudy.

Issue: Inseparable Regioisomers on Silica

Diagnosis: Isomers co-elute on standard silica gel.[2] Solution:

  • Change Stationary Phase: Use C18 Reverse Phase silica.[2] The hydrophobic differences between isomers (often driven by the shape/dipole) are better resolved on C18.[2]

  • Solvent Modifier: Add 1%

    
     (Triethylamine) to the mobile phase if the pyrazole has an acidic NH (unsubstituted N1).[2] This prevents tailing.[2]
    
  • Chemical Separation: If one isomer is significantly less sterically hindered, react the mixture with a bulky electrophile (e.g., Trityl chloride).[2] The unhindered isomer will react, allowing separation by polarity.[2] The trityl group can be removed later with acid [2].[2]

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my yield low despite 100% conversion of the starting material? A: You likely formed the 5-hydroxy-2-pyrazoline intermediate which failed to dehydrate to the aromatic pyrazole.

  • Fix: Reflux the crude material in acetic acid or ethanol with a trace of HCl for 1 hour to force dehydration (aromatization).[2]

Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis is highly recommended for pyrazoles.[2] It typically reduces reaction times from hours to minutes (e.g., 10 min at 120°C) and can improve yields by minimizing thermal degradation byproducts [3].[2]

Q: My pyrazole has a free NH. How do I N-alkylate it selectively? A: N-alkylation of pre-formed pyrazoles is difficult to control regiochemically.[2][1]

  • Guideline: Under basic conditions (

    
    , 
    
    
    
    ), alkylation favors the nitrogen furthest from steric bulk (N1).[2] However, if you need the other isomer, it is better to synthesize it de novo using a substituted hydrazine rather than alkylating the pyrazole ring later [4].

References

  • Purification Strategies: Journal of Organic Chemistry. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Available at: [Link][2]

  • Microwave Synthesis: RSC Advances. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques."[5][6] Available at: [Link]

  • General Methodology: Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Available at: [Link][2]

Sources

Troubleshooting low yields in Knorr pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Knorr pyrazole synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the kinetic and thermodynamic causality behind low yields, providing you with self-validating protocols and data-driven optimization strategies.

Mechanistic Overview & Root Cause Analysis

To effectively troubleshoot a low-yielding Knorr pyrazole synthesis, one must understand that the reaction is not a single concerted step, but a multi-stage cascade. It begins with the nucleophilic attack of hydrazine on a 1,3-dicarbonyl compound to form a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization, and concludes with dehydrative aromatization[1].

Yield losses typically occur when the reaction stalls at the intermediate phase due to improper pH, or when the reaction diverges into competing regioisomeric pathways.

Mechanism A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C Intramolecular Cyclization B->C Acid Catalysis (H+) F Stalled Reaction (Neutral/Basic pH) B->F Lack of Acid D Dehydration (Aromatization) C->D E Pyrazole Product D->E (-H2O)

Mechanistic pathway of Knorr pyrazole synthesis highlighting the pH-dependent cyclization step.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at the hydrazone intermediate, resulting in a very low yield of the final pyrazole. How do I force cyclization? A: This is a classic thermodynamic trap caused by improper pH. At neutral or basic pH (e.g., pH 7.0–8.5), the initial hydrazone forms rapidly, but the subsequent cyclization fails[2]. Cyclization requires the remaining carbonyl oxygen to be protonated, which increases its electrophilicity and makes it susceptible to the second nitrogen's nucleophilic attack[2]. Solution: Introduce a mild acid catalyst (e.g., glacial acetic acid). However, avoid strong mineral acids in high concentrations, as over-protonating the hydrazine will render it non-nucleophilic, preventing even the first condensation step.

Q2: I am using an unsymmetrical 1,3-dicarbonyl and getting a 1:1 mixture of regioisomers. How can I control regioselectivity to maximize the yield of my target isomer? A: Regioselectivity is governed by the difference in electrophilicity between the two carbonyl carbons and the steric bulk of their adjacent substituents[3]. Traditional thermal conditions in standard solvents (like ethanol) often fail to differentiate these subtle electronic differences. Solution: Switch to a fluorinated solvent system, specifically Trifluoroethanol (TFE) with Trifluoroacetic acid (TFA) as an additive. This environment amplifies the nucleophilicity differential between the nitrogen and carbon atoms of the hydrazone, driving highly regioselective cyclization[4]. Additionally, recent transient flow kinetic studies demonstrate that altering the initial reactant stoichiometry (e.g., ramping the diketone-to-hydrazine ratio) can directly influence the regioisomeric outcome[5].

Q3: My product is highly water-soluble and I lose most of my yield during the aqueous workup. What happened? A: You have likely formed a pyrazolium salt. Pyrazoles are weakly basic; if your reaction or workup conditions are too acidic, the final pyrazole ring becomes protonated, rendering it highly water-soluble[6]. Solution: Prior to organic extraction, neutralize the aqueous reaction mixture with a mild base (e.g., saturated sodium bicarbonate) until the pH is ~7.5. This ensures the pyrazole is in its free-base, lipophilic form and will partition cleanly into the organic layer[6].

Q4: The reaction mixture turns into a dark tar, and starting materials are consumed but no product is isolated. How do I prevent this? A: Free hydrazines are notoriously sensitive to air and light, rapidly degrading into complex polymeric tars via oxidation[1]. Solution: Always use hydrazine salts (e.g., phenylhydrazine hydrochloride) which are vastly more stable. You can liberate the free base in situ using sodium acetate. Furthermore, purging the reaction vessel with an inert gas (Nitrogen or Argon) will suppress oxidative degradation pathways[1].

Diagnostic Decision Tree

Troubleshooting Start Low Pyrazole Yield TLC TLC / LC-MS Analysis Start->TLC Hydrazone Accumulation of Hydrazone TLC->Hydrazone Regio Regioisomer Mixture TLC->Regio Degradation Tars / Degradation TLC->Degradation Fix1 Lower pH (Add AcOH) Increase Temp Hydrazone->Fix1 Fix2 Switch to TFE/TFA Adjust Stoichiometry Regio->Fix2 Fix3 Use Hydrazine HCl Inert Atmosphere Degradation->Fix3

Decision tree for troubleshooting low yields and regioselectivity issues in pyrazole synthesis.

Quantitative Optimization Matrix

The following table synthesizes the kinetic and thermodynamic impacts of various reaction parameters on the yield and purity of the final pyrazole.

ParameterConditionYield ImpactMechanistic Rationale
pH Neutral / Basic (pH > 7.5)Low (<20%)Hydrazone is trapped; lack of carbonyl protonation prevents intramolecular cyclization[2].
pH Mildly Acidic (pH 3–5)High (>80%)Optimal balance: Hydrazine remains sufficiently nucleophilic, while the carbonyl is activated for cyclization[2].
Solvent Ethanol (Thermal Reflux)ModeratePoor regiocontrol due to rapid, unselective thermal cyclization[4].
Solvent TFE / TFAHigh (Single Isomer)Fluorinated solvent stabilizes intermediates, enhancing kinetic control and regioselectivity[4].
Stoichiometry 1:1 (Diketone:Hydrazine)ModerateBaseline condition. Prone to lower yields if hydrazine undergoes partial oxidation[7].
Stoichiometry 1:2 (Excess Hydrazine)HighDrives equilibrium forward and compensates for any hydrazine degradation during the reaction[1].

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, utilize the following self-validating protocols. These methods include built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Standard Acid-Catalyzed Synthesis (For Symmetrical Dicarbonyls)
  • Reagent Preparation: In an oven-dried round-bottom flask under Argon, dissolve the 1,3-dicarbonyl compound (1.0 eq) in anhydrous 1-propanol (0.5 M concentration).

  • Hydrazine Addition: Slowly add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Validation Checkpoint 1 (Condensation): Stir for 30 minutes. Remove a 10 µL aliquot and perform TLC (30% EtOAc/Hexanes). Do not proceed until the starting dicarbonyl spot is completely consumed and replaced by the hydrazone intermediate.

  • Acid Catalysis & Cyclization: Add a catalytic amount of glacial acetic acid (0.1 eq). Attach a reflux condenser and heat to 100°C for 2 hours[1].

  • Validation Checkpoint 2 (Aromatization): Perform LC-MS or TLC. The hydrazone mass/spot must be entirely converted to the pyrazole product.

  • Isolation: Cool the mixture to room temperature. Slowly add deionized water while stirring to induce precipitation. Filter the solid and wash with cold hexanes to remove non-polar impurities[1].

Protocol B: Regioselective Synthesis (For Unsymmetrical Dicarbonyls)

Adapted from Deng & Mani for maximum regiocontrol[4].

  • Solvent Preparation: Prepare a solvent mixture of 2,2,2-Trifluoroethanol (TFE) and Trifluoroacetic acid (TFA) in a 10:1 ratio.

  • Reaction Assembly: Dissolve the unsymmetrical N-arylhydrazone (1.0 eq) and the corresponding nitroolefin or dicarbonyl (1.2 eq) in the TFE/TFA mixture.

  • Kinetic Control: Stir the reaction at room temperature (do not heat, as thermal energy overrides kinetic regiocontrol).

  • Validation Checkpoint: Monitor via NMR or LC-MS after 4 hours. You should observe >90% conversion to a single regioisomer.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 until bubbling ceases (pH ~7.5). Extract with dichloromethane (3x), dry over MgSO4, and concentrate under reduced pressure.

References

  • Benchchem. "Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles." Benchchem Technical Support.
  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Organic Chemistry Portal / J. Org. Chem., 2008.
  • ISCRE28. "Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments." ISCRE28.org.
  • Benchchem. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." Benchchem Technical Support.
  • NIH / PMC. "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL." National Institutes of Health.
  • Benchchem. "Troubleshooting the reaction mechanism of pyrazole formation." Benchchem Technical Support.
  • RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Royal Society of Chemistry.

Sources

Technical Support Center: Pyrazole Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center for researchers encountering challenges in pyrazole synthesis. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Regiocontrol, Side Reactions, and Impurity Management in Pyrazole Scaffolds

Introduction: The Pyrazole Challenge

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) but present a notorious synthetic challenge: Regioselectivity .[1][2][3][4][5][6][7] The annular tautomerism (


-H 


-H) and the similar nucleophilicity of the nitrogen atoms often lead to inseparable mixtures of 1,3- and 1,5-isomers. Furthermore, the use of hydrazines introduces genotoxic impurity (GTI) concerns that require rigorous control strategies.

This guide addresses the three critical failure points:

  • Knorr Cyclization Regioselectivity (Formation of the wrong isomer).

  • N-Alkylation Selectivity (Alkylation at the wrong nitrogen).

  • Impurity Identification (Stalled intermediates and hydrazine tracking).

Module 1: Troubleshooting Knorr Synthesis Regioselectivity

Context: The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines (Knorr Synthesis) is the most common route but often yields a mix of 1,3- and 1,5-substituted products.[7]

Q: Why am I getting a 1:1 mixture of regioisomers?

A: This indicates a lack of driving force (steric or electronic) to differentiate the two carbonyl electrophiles.

  • Mechanism: The hydrazine's most nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbonyl. If both carbonyls are similar (e.g., methyl vs. ethyl ketones), selectivity is lost.
    
  • Troubleshooting:

    • Solvent Switch: Change from protic (EtOH) to fluorinated solvents. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a hydrogen-bond donor that can activate specific carbonyls and stabilize intermediates, often shifting selectivity from 50:50 to >90:10.

    • Lewis Acid Catalysis: Use

      
       or 
      
      
      
      . These coordinate to the dicarbonyl, enhancing the electrophilicity difference between the two carbonyls.
Q: How do I force the formation of the 1,5-isomer (sterically congested)?

A: The 1,5-isomer (where the N-substituent and C-substituent are adjacent) is usually disfavored due to steric clash.

  • Protocol: Use HCl/Dioxane or AcOH/TFE . Acid catalysis promotes the formation of the hydrazone at the less hindered carbonyl first (kinetic control), which then cyclizes to the 1,5-isomer.

  • Counter-Intuitive Tip: If using aryl hydrazines, electron-withdrawing groups on the hydrazine ring decrease nucleophilicity, making the reaction more sensitive to electronic differentiation of the diketone, often improving selectivity.

Visual Guide: Knorr Regioselectivity Pathways

The following diagram illustrates the bifurcation point where reaction conditions dictate the product outcome.

KnorrMechanism Start 1,3-Diketone + Hydrazine Inter_A Hydrazone A (Kinetic) Start->Inter_A Acidic/Protic (Attack at less hindered C=O) Inter_B Hydrazone B (Thermodynamic) Start->Inter_B Basic/Aprotic (Attack at more electrophilic C=O) Prod_15 1,5-Isomer (Sterically Crowded) Inter_A->Prod_15 Cyclization Prod_13 1,3-Isomer (Sterically Favored) Inter_B->Prod_13 Cyclization

Caption: Bifurcation of the Knorr synthesis. Acidic conditions often favor the kinetic hydrazone (leading to 1,5-isomers), while basic conditions favor the thermodynamic pathway.

Module 2: N-Alkylation Selectivity

Context: Alkylating a pre-formed pyrazole ring.

Q: I need N1-alkylation, but I'm seeing significant N2-alkylation. How do I stop it?

A: Tautomerism equilibrates the N-H proton. The "lone pair" availability determines the site of attack.

  • The "SEM Switch" Strategy: If direct alkylation fails, use a transient protecting group.

    • Protect with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

    • The SEM group can migrate between nitrogens under Lewis acid conditions, allowing you to "lock" the tautomer before functionalization or arylation.

  • Base Effects:

    • NaH/DMF: Dissociated ion pair. Favors alkylation at the more electron-rich nitrogen (usually leads to mixtures if substituents are similar).

    • K2CO3/Acetone: Tighter ion pair. Sterics dominate. Favors alkylation distal to bulky C3/C5 substituents.

Q: What is the "Mg-Catalyzed" trick for N-alkylation?

A: This is a high-reliability protocol for 3-substituted pyrazoles.

  • Method: Use MgBr2 and DIPEA .

  • Mechanism: Magnesium coordinates to the pyrazole nitrogen adjacent to the C3-substituent (N2) and the alkylating agent, directing the alkyl group specifically to the N2 position. This overcomes the usual steric bias against N2 alkylation.

Module 3: Impurity Profiling & Troubleshooting

Context: Identifying "ghost peaks" and managing toxic impurities.

Q: I see a persistent peak at M+18 in my LC-MS. Is it a water adduct?

A: Likely no . In pyrazole synthesis, an M+18 peak usually corresponds to the 5-hydroxy-2-pyrazoline intermediate .

  • Cause: Incomplete dehydration. The ring has closed, but the water molecule has not been eliminated to form the aromatic system.

  • Fix: The reaction needs more energy or acid to dehydrate.

    • Add TFA (10%) or pTsOH and reflux for 2 more hours.

    • If using ethanol, switch to Acetic Acid at reflux.

Q: How do I control Hydrazine impurities (GTI)?

A: Hydrazines are potent mutagens (ICH M7 Class 1). You must demonstrate they are purged.

  • Detection: Standard HPLC UV is often insufficient due to lack of chromophores. Derivatization with Benzaldehyde (forming the hydrazone) is required for sensitive quantization.

  • Purge Protocol:

    • Acidic Wash: Hydrazines are basic. Wash the organic layer with 1N HCl (3x). This protonates residual hydrazine, forcing it into the aqueous layer.

    • Scavengers: Use silica-supported aldehyde scavengers in the final workup if ppm levels persist.

Table 1: Common Impurity Profiles in Pyrazole Synthesis
Impurity TypeLC-MS SignatureOriginRemediation
Regioisomer M+0 (Same Mass)Lack of regiocontrolFlash Chrom (AgNO3-impregnated silica) or Recrystallization.
Hydroxy-pyrazoline M+18Incomplete dehydrationAcid catalysis (TFA/DCM) or higher temp.
Hydrazone M+0 (Linear)Cyclization failureIncrease reaction time; remove water (Dean-Stark).
Azine (Dimer) 2x Mass - HydrazineHydrazine condensationExcess hydrazine was too low; use stoichiometry >1.1 eq.
Oxidized Hydrazine VariableAir oxidationRun under Argon; use fresh hydrazine bottles.

Experimental Protocols

Protocol A: Regioselective Synthesis (Fluorinated Solvent Method)

Use this when standard Ethanol reflux yields mixtures.

  • Preparation: Dissolve 1,3-diketone (1.0 equiv) in HFIP (Hexafluoroisopropanol) (0.5 M concentration).

  • Addition: Add Hydrazine salt (1.1 equiv) at 0°C.

  • Reaction: Stir at 25°C for 2 hours. Note: HFIP activates the carbonyl via H-bonding, often allowing room temp cyclization.

  • Monitoring: Check LC-MS for the M+18 peak. If present, heat to 50°C.

  • Workup: Evaporate HFIP (recoverable). Dissolve residue in EtOAc, wash with 1N HCl (removes excess hydrazine) and Brine.

Protocol B: Impurity Isolation for Profiling

Use this to isolate the "M+18" intermediate to confirm its identity.

  • Stop Early: Quench a pilot reaction at 50% conversion (approx 15 mins).

  • Neutral Workup: Use pH 7 buffer (Phosphate) for extraction. Avoid strong acid/base which forces dehydration.

  • Cold Chromatography: Run silica column at 4°C (Cold room) using DCM/MeOH.

  • Analysis: NMR will show a characteristic

    
     carbon signal at ~80-90 ppm (the C-OH carbon), confirming the hydroxypyrazoline structure.
    

Workflow Visualization: Impurity Management

ImpurityWorkflow Crude Crude Reaction Mixture LCMS LC-MS Analysis Crude->LCMS Decision Peak Identification LCMS->Decision Path_A Mass = Product + 18 (Hydroxy-pyrazoline) Decision->Path_A Path_B Mass = Product (Double Peaks) Decision->Path_B Path_C Mass = Hydrazine Dimer (Azine) Decision->Path_C Action_A Add Acid (TFA) + Heat (Dehydration) Path_A->Action_A Action_B Check Regioisomer Ratio Optimize Solvent/Lewis Acid Path_B->Action_B Action_C Increase Hydrazine Equivs (Prevent oligomerization) Path_C->Action_C

Caption: Diagnostic workflow for interpreting LC-MS data in pyrazole synthesis.

References

  • Fustero, S., et al. (2011). "Fluorine in Heterocyclic Chemistry: Synthetic Strategies and Applications." Chemical Reviews. [Link]

  • Joensuu, P., et al. (2020). "Regioselective Synthesis of Pyrazoles: A Review." Molecules. [Link][2][5][8][9][10][11]

  • ICH Guidelines. (2017). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." ICH. [Link]

  • Morita, T., et al. (2019). "Regioselective Synthesis of Pyrazoles via SEM-Group Transposition." Journal of Organic Chemistry. [Link]

Sources

Minimizing by-product formation in the cyclization of β-ketonitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Troubleshooting Guide & FAQs

Introduction

Welcome to the β-Ketonitrile Cyclization Support Center. This guide addresses the inherent instability and multi-reactive nature of β-ketonitriles (3-oxopropanenitriles). These substrates are "chemical chameleons"—possessing an electrophilic ketone, an electrophilic nitrile, and a highly nucleophilic active methylene at the


-position.

This guide minimizes the three most common failure modes:

  • Regio-scrambling (Isomeric mixtures in pyrazole synthesis).

  • Hydrolysis (Conversion of nitrile to primary amide).[1]

  • Oligomerization (Thorpe-Ziegler self-condensation).

Module 1: The Regioselectivity Crisis (Pyrazole Synthesis)

Issue: Reaction with hydrazines yields an inseparable mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

Technical Insight: The Kinetic vs. Thermodynamic Trap

The regioselectivity is dictated by the initial point of nucleophilic attack by the hydrazine.

  • Path A (Kinetic): The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon (usually the ketone).

  • Path B (Thermodynamic): Reversible formation of hydrazones allows equilibration to the more stable intermediate before cyclization.

The "wrong" isomer often forms because the nitrile group is less electrophilic than the ketone, forcing the reaction through a specific hydrazone intermediate that cyclizes unpredictably depending on steric bulk and electronic effects.

Visualizing the Pathway

Regioselectivity cluster_0 Competition Zone Start β-Ketonitrile + Hydrazine Attack_K Attack at Ketone (Kinetic Control) Start->Attack_K Standard Conditions Attack_N Attack at Nitrile (Rare/Specific Conditions) Start->Attack_N Lewis Acid / HFIP Inter_A Hydrazone Intermediate A Attack_K->Inter_A Inter_B Hydrazone Intermediate B Attack_N->Inter_B Prod_5 5-Aminopyrazole Inter_A->Prod_5 Cyclization Prod_3 3-Aminopyrazole Inter_B->Prod_3 Cyclization

Caption: Divergent pathways in hydrazine cyclization. Controlling the initial attack point is critical for isomeric purity.

Troubleshooting Protocol: Steering Selectivity
VariableTo Favor 5-AminopyrazoleTo Favor 3-Aminopyrazole
pH Control Acidic (HCl/AcOH): Protonates the hydrazine, reducing its nucleophilicity and slowing attack at the nitrile, favoring ketone condensation first.Basic (NaOEt): Increases nucleophilicity of the hydrazine, promoting attack at the less hindered/electrophilic site or allowing equilibration.
Solvent Ethanol/Methanol: Standard protic solvents stabilize the transition state for ketone attack.Fluorinated Solvents (HFIP): Hexafluoroisopropanol activates the nitrile via H-bonding, making it susceptible to attack, often reversing selectivity [1].
Temperature 0°C to RT: Kinetic control. Locks in the first formed hydrazone.Reflux: Thermodynamic control. Allows equilibration to the most stable isomer.

Standard Operating Procedure (SOP) for Regiocontrol:

  • Baseline: Run a test reaction in EtOH at RT. Analyze crude NMR (look for distinct -CH signals of the pyrazole core).

  • If Mixture Occurs:

    • Option A: Switch solvent to HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).[2] This often flips selectivity to the 3-amino isomer by activating the nitrile [1].

    • Option B: Pre-form the enamine. React the β-ketonitrile with an amine (e.g., pyrrolidine) to form an enaminonitrile first. Isolate this, then treat with hydrazine. This locks the regiochemistry.[2]

Module 2: The Hydrolysis Trap

Issue: The nitrile group converts to a primary amide (–CONH₂) or carboxylic acid instead of cyclizing. Symptom: Appearance of broad singlet peaks in proton NMR around 7.0–7.5 ppm (amide protons) and loss of the sharp nitrile stretch (~2200 cm⁻¹) in IR.

Root Cause Analysis

Nitriles are susceptible to hydrolysis under both acidic and basic conditions, especially if water is present.[1][3][4] In cyclization reactions requiring acid catalysis (e.g., with urea to form pyrimidines), adventitious water competes with the nitrogen nucleophile.

Prevention Protocol
  • The "Dry-First" Rule: Use anhydrous solvents (Ethanol/DMF) stored over molecular sieves (3Å or 4Å).

  • Reagent Quality: Commercial hydrazines and hydroxylamines often come as hydrochloride salts or hydrates.

    • Fix: Free-base the salts in situ using a non-nucleophilic base (e.g., DIPEA) in anhydrous conditions rather than using aqueous hydroxide.

  • Lewis Acid Alternative: Instead of Brønsted acids (HCl/H₂SO₄) which require water/protic pathways, use Trimethylsilyl chloride (TMSCl) .

    • Mechanism:[1][5][6][7][8][9][10][11][12][13][14] TMSCl acts as a water scavenger and a Lewis acid activator for the ketone, promoting cyclization without hydrolysis risks.

Module 3: Dimerization & Self-Condensation

Issue: The reaction turns into a tarry mess; LCMS shows dimers (M+M) or oligomers. Diagnosis: The Thorpe-Ziegler Reaction .[6][10][15] The


-protons of β-ketonitriles are highly acidic (pKa ~9-11). In the presence of base, the deprotonated methylene attacks the nitrile of another molecule.[5]
Visualizing the Threat

Thorpe SM β-Ketonitrile (SM) Enolate Enolate Anion SM->Enolate Deprotonation Base Base (Catalyst) Dimer Thorpe Dimer (Enaminonitrile) Enolate->Dimer Attacks SM Nitrile Polymer Polymer Dimer->Polymer Further Condensation

Caption: The Thorpe dimerization pathway competes when excess base is present.

Mitigation Strategy
  • Inverse Addition: Do not add the substrate to the base. Add the base slowly to the substrate (or the electrophile to the substrate-base mixture) to keep the concentration of free enolate low relative to the trapping agent.

  • Base Selection: Avoid small, hard alkoxides (NaOMe) if possible. Use hindered bases (LDA, LiHMDS) at low temperatures (-78°C) if deprotonation is the goal, or weak organic bases (Piperidine/AcOH buffer) for Knoevenagel-type condensations.

  • Concentration: High concentration favors intermolecular dimerization. Dilute the reaction (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular Thorpe reactions [2].

FAQ: Frequently Asked Questions

Q: I am trying to make a pyrimidine using urea, but I only get the starting material back or the amide. A: Urea is a poor nucleophile. The reaction often fails in simple reflux.

  • Solution: Use the Biginelli-like approach . Add a catalytic amount of CuCl (Copper(I) Chloride) or use a microwave reactor. The copper coordinates to the nitrile, activating it for attack by urea [3].

Q: Can I use microwave irradiation for these cyclizations? A: Yes, but be cautious. Microwave heating is excellent for overcoming the activation energy of the nitrile attack (the slow step). However, if your solvent is not strictly anhydrous, the high temperature/pressure will accelerate hydrolysis (amide formation) faster than cyclization.

  • Rule: Microwave + Anhydrous = Good. Microwave + Water = Hydrolysis.

Q: My product is oiling out and trapping impurities. A: β-ketonitrile derivatives often have "greasy" solubility profiles.

  • Fix: Trituration. Do not rotovap to dryness. Concentrate to a small volume, then add cold diethyl ether or MTBE. Scratch the flask side to induce crystallization.

References
  • Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Thorpe-Ziegler Condensation

    • Title: Thorpe Reaction & Thorpe-Ziegler Reaction Mechanisms.[6][10][15]

    • Source: Alfa Chemistry.
  • Copper Catalysis in Cyclization

    • Title: Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine.[14]

    • Source: Journal of Chemical Sciences (2018).[14]

    • URL:[Link]

  • General Reactivity of Nitriles

    • Title: Hydrolysis of Nitriles (Chemistry LibreTexts).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Interpreting complex NMR spectra of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole NMR Spectroscopy

Ticket ID: PYR-NMR-ADV-001 Subject: Troubleshooting & Interpretation of Substituted Pyrazole Spectra Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Interpreting NMR spectra of substituted pyrazoles presents unique challenges due to annular tautomerism , regioisomerism (1,3- vs. 1,5-substitution), and quadrupolar relaxation effects. This guide provides a self-validating troubleshooting workflow, moving from basic 1D


H NMR to advanced 

N-HMBC techniques.

Module 1: The "Missing" Signals & Broad Lines (Tautomerism)

User Issue: "I synthesized a 3,5-disubstituted pyrazole. My


H NMR in CDCl

shows broad, undefined peaks, and the N-H proton is missing entirely."

Technical Diagnosis: This is the hallmark of Annular Tautomerism . In non-polar solvents (CDCl


), the proton on the pyrazole nitrogen rapidly exchanges between N1 and N2. This exchange rate often matches the NMR time scale, causing coalescence (broadening) or disappearance of signals for H3/H5 and the N-H proton.

Troubleshooting Protocol:

  • Solvent Switch (Immediate Fix):

    • Action: Dissolve the sample in DMSO-d

      
        or DMF-d
      
      
      
      .
    • Mechanism: These polar aprotic solvents act as hydrogen bond acceptors, "locking" the N-H proton in place or significantly slowing the exchange rate.

    • Expected Result: Sharpening of ring protons and appearance of the N-H signal (typically

      
       12.0–13.5 ppm).
      
  • Variable Temperature (VT) NMR:

    • Action: If signals remain broad in DMSO, cool the sample to 250 K (or lower).

    • Mechanism: Lowering temperature slows the exchange rate (

      
      ) below the chemical shift difference (
      
      
      
      ), entering the "slow exchange" regime.
    • Result: You will observe two distinct sets of signals representing the individual tautomers (e.g., 3-phenyl-1H-pyrazole vs. 5-phenyl-1H-pyrazole).

Visualization: Tautomeric Equilibrium

Tautomerism T1 Tautomer A (1H-isomer) TS Transition State (Rapid Exchange) T1->TS CDCl3 (Fast) TS->T1 T2 Tautomer B (2H-isomer) TS->T2 T2->TS DMSO DMSO-d6 / Low Temp DMSO->TS Inhibits Exchange

Caption: Fig 1. Dynamic equilibrium of pyrazole tautomers. Polar solvents or low temperatures shift the system from fast exchange (averaged signals) to slow exchange (distinct signals).

Module 2: Distinguishing 1,3- vs. 1,5-Regioisomers

User Issue: "I methylated a 3-substituted pyrazole. Did I get the 1,3-isomer or the 1,5-isomer? The


H splitting patterns look identical."

Technical Diagnosis: Alkylation of unsymmetrical pyrazoles yields a mixture of regioisomers. Because the ring geometry is similar,


 coupling constants (~2.0 Hz) are rarely diagnostic enough to distinguish them.

The "Gold Standard" Protocol: NOE Difference / NOESY

Theory:

  • 1,5-Isomer: The N-methyl group (or N-substituent) is spatially close to the substituent at C5. You will see a Nuclear Overhauser Effect (NOE).[1]

  • 1,3-Isomer: The N-methyl group is distant from the substituent at C3 (separated by H5). No NOE is observed between the N-Me and the R-group.

Step-by-Step Experiment:

  • Sample Prep: Degas the sample (remove O

    
    ) to maximize NOE enhancement.
    
  • Experiment: Run a 1D NOE Difference or 2D NOESY .

  • Target: Irradiate the N-Methyl (or N-CH

    
    ) signal.
    
  • Analysis:

    • Positive Hit: Enhancement of the substituent signal (e.g., Phenyl protons)

      
      1,5-Isomer .
      
    • Negative Hit: Enhancement of only the pyrazole ring proton (H4)

      
      1,3-Isomer .
      

Reference Data: Diagnostic Chemical Shifts Based on Claramunt et al. [1][2]

NucleusParameter1,3-Isomer (Typical)1,5-Isomer (Typical)Notes

C

C3 vs C5
C3 is often shielded (lower ppm)C5 is often deshielded (higher ppm)Caution: Highly substituent dependent.

H

N-Me

3.8 - 3.9 ppm

3.6 - 3.8 ppm
1,5-isomer N-Me is often shielded by C5-aryl rings.

N

N1 (Pyrrole)
-180 ppm-180 ppmRequires

N-HMBC (see Module 3).

Visualization: Regioisomer Assignment Workflow

RegioID Start Unknown Isomer (N-Alkylated) NOE Run 1D NOE / NOESY Irradiate N-R Group Start->NOE Check Observe NOE to C-Substituent? NOE->Check Res15 Assign as 1,5-Isomer Check->Res15 Yes Res13 Assign as 1,3-Isomer Check->Res13 No Yes Yes No No (Only to Ring H)

Caption: Fig 2. Decision tree for assigning pyrazole regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 3: Advanced Characterization ( N-HMBC)

User Issue: "My substituents are non-aromatic, and NOE is inconclusive. How do I prove the structure?"

Technical Diagnosis: When


H-based methods fail, Nitrogen-15 NMR is the definitive tool. You do not need 

N-labeled material. You can use

H-

N HMBC
at natural abundance.

The "Nitrogen Fingerprint" Method: Pyrazoles contain two distinct nitrogen types:

  • Pyrrole-like (N1): bonded to Hydrogen or Alkyl (-N-R).

  • Pyridine-like (N2): double bonded (=N-).

Protocol:

  • Experiment:

    
    H-
    
    
    
    N HMBC (optimized for
    
    
    Hz).
  • Reference: Liquid Ammonia (

    
     0 ppm) or Nitromethane (
    
    
    
    0 ppm, but shifted ~380 ppm relative to NH
    
    
    ). Note: Values below use Liquid NH
    
    
    scale.
  • Interpretation:

    • N1 (Pyrrole-type):

      
       130 – 170 ppm.
      
    • N2 (Pyridine-type):

      
       250 – 320 ppm.
      
    • Differentiation: In a 1,3-isomer, the substituent on C3 will show a strong 3-bond correlation (

      
      ) to the N2 (Pyridine) nitrogen. In a 1,5-isomer, the substituent on C5 will show a correlation to N1 (Pyrrole) nitrogen.
      

Table:


N Chemical Shift Ranges (vs. Liquid NH

)
Nitrogen TypeChemical EnvironmentShift Range (

ppm)
Correlation in HMBC
N1 Pyrrole-like (-N-R)130 – 190 Shows

to N-Me protons
N2 Pyridine-like (=N-)250 – 320 Shows

to H4 ring proton

References

  • Claramunt, R. M., et al. (1993).[2] A

    
    C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Link
    
  • Alkorta, I., & Elguero, J. (2025).[3] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyrazoles. University of Wisconsin-Madison Chemistry. Link

  • Foces-Foces, C., et al. (2006). The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study. Journal of Organic Chemistry, 71(18), 6881-6891.[4] Link

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of pyrazole-based compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds: A Comparative Guide to COX-2 and Kinase Inhibitors

Introduction

As a "privileged scaffold" in medicinal chemistry, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—offers unparalleled versatility in drug design[1]. Its unique physicochemical properties allow it to act simultaneously as a hydrogen bond donor (via the N-1 atom) and a hydrogen bond acceptor (via the N-2 atom)[1]. This dual functionality, combined with its capacity for tautomerism, enables pyrazole derivatives to form robust, highly specific interactions within the binding pockets of diverse therapeutic targets, most notably cyclooxygenase-2 (COX-2) and various oncogenic protein kinases[1][2].

This guide provides an in-depth, comparative analysis of pyrazole SAR, bridging the gap between structural modifications and experimental validation.

Mechanistic Pathways: Dual Targeting Capabilities

Pyrazoles primarily exert their therapeutic effects by competitively blocking the active sites of enzymes driving inflammation (COX-2) and cellular proliferation (Kinases).

Pathways Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 Catalysis Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis ATP ATP + Substrate Kinase Target Kinase ATP->Kinase Binding Phospho Phosphorylated Proteins Kinase->Phospho Phosphorylation Pyrazole Pyrazole Scaffold (Inhibitor) Pyrazole->COX2 Blocks Active Site Pyrazole->Kinase ATP-Competitive

Fig 1. Dual targeting mechanisms of pyrazole scaffolds in COX-2 and Kinase signaling pathways.

Comparative SAR Analysis

COX-2 Inhibitors: The 1,5-Diarylpyrazole Paradigm

The development of selective COX-2 inhibitors (coxibs) revolutionized anti-inflammatory therapy by minimizing the gastrointestinal toxicity associated with non-selective COX-1 inhibition[3]. Celecoxib perfectly illustrates this SAR.

  • Regiochemistry & Conformation: The 1,5-diaryl substitution forces a specific "V-shaped" molecular conformation. This geometry is critical because it precisely matches the topology of the COX-2 active site[2][3]. Shifting the aryl groups to a 1,3-diaryl or 1,4-diaryl configuration breaks this optimal geometry, drastically reducing COX-2 selectivity[2].

  • The Selectivity Pharmacophore: A para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2CH3) group on one of the phenyl rings is non-negotiable for selectivity[3]. COX-2 possesses a secondary side pocket—created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2[3]. The sulfonamide group inserts into this extra space, anchoring the inhibitor via strong hydrogen bonds with Arg513 and His90[3][4].

Kinase Inhibitors: Hinge-Region Binding Motifs

In oncology, pyrazoles are heavily utilized as ATP-competitive kinase inhibitors (e.g., targeting RET, Aurora A, and Akt1). Here, the pyrazole core mimics the purine ring of ATP[5][6].

  • Hinge-Binding: The N-2 atom of the pyrazole typically acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region[5].

  • C3/C5 Substitutions: SAR studies on 1-isopropyl-3-methyl-pyrazole derivatives targeting RET kinase demonstrate that bulky, hydrophobic groups at the C3 position (such as a 5-cyclopropylisoxazol-3-yl moiety) are crucial for penetrating deep hydrophobic pockets[5]. Conversely, a carboxamide linker at the C5 position enhances solvent-exposed interactions, improving both potency and aqueous solubility[5]. In Aurora A inhibitors, the addition of electron-withdrawing groups (like a nitro group) to the pyrazole periphery optimizes van der Waals contacts, yielding sub-micromolar efficacy[6].

Quantitative Performance Comparison

Compound ClassScaffold MotifTargetIC50Selectivity / SAR NotesReference
Celecoxib 1,5-diarylpyrazoleCOX-2~0.04 µMHigh COX-2 selectivity (SI > 300).[3][4]
Compound 16a Pyrazolyl-thiazolidinoneCOX-20.685 µMGood selectivity (SI = 24.09); dual action.[4]
Compound 15l 1-isopropyl-3-methyl-pyrazoleRET (wt)44 nMC3-isoxazole crucial for deep pocket binding.[5]
Compound 6 Pyrazole-basedAurora A0.16 µMNitro group optimal for van der Waals contacts.[6]
Compound 2 Constrained pyrazoleAkt11.3 nMArrests cell cycle at S phase; high potency.[6]

Experimental Protocols: Self-Validating Systems

To generate reliable SAR data, experimental assays must be meticulously designed to prevent artifacts, such as compound auto-fluorescence or non-specific aggregation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC50 of pyrazole-based kinase inhibitors. TR-FRET is chosen over standard fluorescence because its time-delayed reading eliminates background auto-fluorescence common to aromatic heterocycles[5].

TRFRET Step1 1. Kinase + Pyrazole Pre-incubation Step2 2. Add ATP & Biotin-Substrate Step1->Step2 Step3 3. Enzymatic Reaction (60 min) Step2->Step3 Step4 4. Quench with EDTA Add Detection Mix Step3->Step4 Step5 5. Measure TR-FRET (Em 665nm / 615nm) Step4->Step5

Fig 2. Step-by-step workflow of the TR-FRET Kinase Assay for evaluating pyrazole inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Mg2+ is an essential cofactor for ATP binding. Brij-35, a non-ionic detergent, prevents highly hydrophobic pyrazole compounds from forming non-specific colloidal aggregates that yield false-positive inhibition.

  • Pre-Incubation: Incubate the recombinant target kinase with a serial dilution of the pyrazole derivative for 15–30 minutes at room temperature[5].

    • Causality: Many highly potent pyrazoles are "slow-binding" inhibitors. Pre-incubation ensures the inhibitor-enzyme complex reaches thermodynamic equilibrium before the competing substrate is introduced.

  • Reaction Initiation: Add ATP and a biotinylated peptide substrate to the mixture.

    • Causality: The ATP concentration must be set exactly at the predetermined Km value for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrazoles) and allows for accurate calculation of the inhibition constant (Ki).

  • Termination and Detection: After a 60-minute reaction, add EDTA alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: EDTA rapidly chelates the Mg2+, instantly halting the kinase reaction. The Europium/APC pair generates the FRET signal only when the substrate is phosphorylated.

  • Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic equation)[5].

Protocol 2: In Vitro COX-2 Fluorometric Screening

Purpose: To evaluate the selectivity index (SI) of novel pyrazoles against COX-1 and COX-2.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is the obligate cofactor for the peroxidase active site of the COX enzyme, which is required for coupled fluorometric detection.

  • Enzyme-Inhibitor Incubation: Add purified human recombinant COX-2 (or COX-1) and the pyrazole compound. Incubate for 10 minutes.

  • Substrate Addition: Add arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Causality: The COX enzyme converts arachidonic acid to PGG2. The peroxidase activity then reduces PGG2 to PGH2, simultaneously oxidizing the non-fluorescent ADHP into highly fluorescent resorufin. The fluorescence is inversely proportional to the inhibitor's efficacy.

References

  • Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors | Benchchem | Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies | NIH | Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI | Link

  • Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects | Taylor & Francis | Link

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders | ResearchGate | Link

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) | PMC | Link

Sources

Comparative Guide: In Vitro and In Vivo Evaluation of Pyrazole Derivatives for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Pyrazole Scaffold

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been limited by a severe therapeutic trade-off: mitigating inflammation while inducing gastrointestinal toxicity. Traditional NSAIDs (e.g., ibuprofen, indomethacin) non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). While blocking COX-2 provides targeted anti-inflammatory relief, the simultaneous inhibition of COX-1 depletes cytoprotective prostaglandins in the gastric mucosa, leading to ulceration[1].

Pyrazole derivatives, exemplified by the gold-standard drug Celecoxib, overcome this limitation through precise structural engineering. These compounds typically feature a central pyrazole core linked to a benzenesulfonamide or sulfamoyl moiety[2].

The Causality of Selectivity: The COX-2 active site contains a secondary hydrophobic side pocket, created by the presence of a valine residue at position 523 (unlike the bulkier isoleucine found in COX-1). The sulfonamide group of pyrazole derivatives specifically inserts into this expanded COX-2 pocket, forming critical hydrogen bonds with His90, Arg513, and Val523. This sterically restricts the compound from binding to COX-1, achieving high target selectivity[1][2].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX 5-LOX Enzyme AA->LOX Oxidation PGE2 Prostaglandin E2 COX2->PGE2 Synthesis LTB4 Leukotriene B4 LOX->LTB4 Synthesis Pyrazole Pyrazole Derivatives Pyrazole->COX2 Selective Inhibition Pyrazole->LOX Dual Target Inhibition

Figure 1: Mechanism of action of pyrazole derivatives on COX-2 and 5-LOX inflammatory pathways.

In Vitro Evaluation: Target-Specific Assays

To objectively compare a novel pyrazole derivative against existing NSAIDs, we must first isolate the biochemical interaction using recombinant enzymes, removing cellular pharmacokinetic variables.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (EIA)

Self-Validating Design: This protocol incorporates a vehicle control (establishing the 100% enzyme activity baseline), a no-enzyme blank (to measure background absorbance), and a Celecoxib positive control (validating assay sensitivity).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 mM hematin.

    • Causality: Hematin is an essential cofactor required to reconstitute the peroxidase activity of the COX enzymes, without which substrate oxidation cannot occur.

  • Inhibitor Incubation: Add the test pyrazole derivatives, reference drugs, or vehicle (dissolved in DMSO) to the enzyme mixture and incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation provides the necessary time for the inhibitor to navigate the hydrophobic channel and bind to the active site before the substrate is introduced, preventing competitive displacement.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes, then terminate the reaction by adding 1M HCl.

    • Causality: Arachidonic acid is the natural substrate. Strict timing prevents substrate depletion and ensures the measurement of initial velocity kinetics.

  • Quantification: Neutralize the solution and quantify Prostaglandin E2 (PGE2) levels using a competitive Enzyme Immunoassay (EIA).

    • Causality: PGE2 is the direct downstream product of COX activity; its concentration is inversely proportional to the inhibitor's efficacy.

Table 1: Comparative In Vitro Selectivity Profile

Data represents typical IC50 values derived from recombinant human enzyme assays.

Compound ClassSpecific DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole (Standard) Celecoxib> 50.00.04> 1250
Novel Pyrazoles Compound 6k / 2b> 50.00.01 - 0.03> 1600
Non-Selective NSAID Ibuprofen2.02.01.0
Non-Selective NSAID Indomethacin0.050.50.1

In Vivo Evaluation: Systemic Efficacy and Safety

In vitro potency does not guarantee in vivo efficacy due to complex pharmacokinetic variables (absorption, distribution, metabolism). We evaluate systemic anti-inflammatory activity using the highly standardized carrageenan-induced paw edema model[3][4].

Workflow Group Animal Fasting (12 Hours) Dose Oral Dosing (Test/Vehicle) Group->Dose Induce Carrageenan Injection (1%) Dose->Induce 1h post-dose Measure Plethysmometer (0, 1, 3, 5h) Induce->Measure Hourly Analyze Calculate % Inhibition Measure->Analyze

Figure 2: Step-by-step workflow for the in vivo carrageenan-induced rat paw edema model.

Protocol 2: Carrageenan-Induced Rat Paw Edema

Self-Validating Design: Baseline paw volumes (0h) are measured for every individual animal to normalize physiological variations. A vehicle-only group establishes the maximum inflammatory response baseline for accurate percentage inhibition calculations.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats for 12 hours prior to the experiment, providing water ad libitum.

    • Causality: Fasting eliminates dietary interference with the oral absorption of the test compounds, ensuring uniform bioavailability.

  • Dosing: Administer the pyrazole derivatives, reference drugs, or vehicle orally via gavage.

  • Induction: One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

    • Causality: The 1-hour delay aligns the peak plasma concentration of the drug with the onset of the inflammatory cascade.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

    • Causality: Carrageenan induces a biphasic response. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is driven by prostaglandins. Evaluating the 5-hour mark specifically isolates and validates the COX-2 inhibitory effect of the pyrazole derivatives[4].

Protocol 3: Ulcerogenic Liability Assessment

Step-by-Step Methodology:

  • Prolonged Dosing: Administer compounds orally to 24-hour fasted rats for 3 consecutive days.

  • Necropsy & Examination: Euthanize the animals 4 hours after the final dose. Excise the stomachs, open them along the greater curvature, and wash with cold saline.

  • Scoring: Examine the gastric mucosa under a stereomicroscope to calculate the Ulcer Index based on the severity of hemorrhagic lesions.

    • Causality: This physically validates the COX-1 sparing hypothesis. Non-selective NSAIDs will exhibit severe mucosal lesions due to PGE2/PGI2 depletion, whereas selective pyrazoles will maintain mucosal integrity[3].

Table 2: Comparative In Vivo Efficacy and Gastric Safety

Data demonstrates the correlation between systemic anti-inflammatory efficacy and gastric safety profiles.

Compound ClassSpecific DrugDose (mg/kg)Paw Edema Inhibition (% at 5h)Ulcer Index
Pyrazole (Standard) Celecoxib10 - 20~ 82.2%0.5 - 1.0
Novel Pyrazoles Compound 6k / 2b10 - 20~ 86.6%0.2 - 0.8
Non-Selective NSAID Ibuprofen50~ 60.0%15.5
Non-Selective NSAID Indomethacin10~ 75.0%22.3

Conclusion

The structural versatility of the pyrazole scaffold allows for precise tuning of COX-2 selectivity. As demonstrated by both in vitro enzymatic assays and in vivo physiological models, optimized pyrazole derivatives match or exceed the anti-inflammatory efficacy of traditional NSAIDs while virtually eliminating ulcerogenic liability. By adhering to self-validating experimental protocols, researchers can reliably benchmark novel pyrazole analogs against established clinical standards.

References

  • Source: ijpsjournal.
  • Source: researchgate.
  • Source: monash.
  • Source: tandfonline.

Sources

Advanced Comparative Guide: Pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Pyrazole Analogs as COX-2 Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of selective cyclooxygenase-2 (COX-2) inhibitors represented a paradigm shift in anti-inflammatory therapy, moving away from the gastrointestinal toxicity associated with traditional NSAIDs (tNSAIDs). Among the various scaffolds explored, the 1,5-diarylpyrazole template (exemplified by Celecoxib) remains the gold standard due to its rigid geometry, which perfectly positions pharmacophores to exploit the subtle structural differences between the constitutive COX-1 and inducible COX-2 isoforms.

This guide objectively compares the performance of established pyrazole inhibitors against emerging experimental analogs, grounded in Structure-Activity Relationship (SAR) logic and validated by experimental protocols.

The Structural Logic: Why Pyrazoles?

The COX-2 active site contains a unique secondary "side pocket" accessible only because of a single amino acid substitution: Isoleucine (Ile523) in COX-1 is replaced by the smaller Valine (Val523) in COX-2. This creates a hydrophobic void.

  • The Scaffold: The central pyrazole ring serves as a rigid spacer, orienting two phenyl rings at adjacent positions (usually 1,5-substitution).

  • The Selectivity Hook: A polar sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) group on one phenyl ring binds to the hydrophilic side pocket (Arg513, His90).
  • The Lipophilic Moiety: A trifluoromethyl (

    
    ) or similar group on the pyrazole core occupies the hydrophobic channel, stabilizing the complex.
    

Comparative Analysis: Established vs. Experimental Analogs

The following analysis contrasts the prototype (Celecoxib) with veterinary analogs (Deracoxib) and high-potency experimental derivatives identified in recent literature (2020–2024).

Quantitative Performance Matrix

Data aggregated from standardized colorimetric assays and peer-reviewed SAR studies.

CompoundClassIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index (SI)*Key Structural Feature
Celecoxib Benchmark0.04 – 0.06~15.0~250 - 4001,5-diarylpyrazole with

-sulfonamide &

-

Deracoxib Veterinary0.08 – 0.12>25.0>200Similar to Celecoxib; optimized for canine metabolism
Mavacoxib Veterinary~0.15>50.0>300Long half-life analog; highly lipophilic
PYZ-31 (Exp)Novel0.019 >10.0>500Modified pyrazole with fluoro-phenyl substitution
Comp 5u (Exp)Hybrid1.79>100~72Pyrazole-benzenesulfonamide hybrid
SC-558 Tool Cmpd0.01>100>1000Bromine substitution; highly selective but low solubility

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better for gastric safety.

Critical SAR Insights
  • Sulfonamide vs. Sulfone: The

    
     group (Celecoxib) generally offers better hydrogen bonding with Arg513  than the 
    
    
    
    group (Rofecoxib analogs), though the latter often has better oral bioavailability.
  • The Fluorine Effect: Replacing the methyl group on the phenyl ring with Fluorine (as seen in PYZ-31 and Compound 2a ) significantly enhances metabolic stability and potency (IC50 drops to nanomolar range) by increasing lipophilicity without adding steric bulk.

  • Hybridization: Newer "Hybrid" analogs (e.g., Comp 5u ) link the pyrazole core to other pharmacophores (like thiazolidines). While these often show lower absolute potency (µM range), they frequently exhibit reduced cardiovascular risks in preclinical models by modulating NO release.

Visualizing the Mechanism

The following diagram illustrates the SAR logic governing how pyrazole analogs achieve selectivity.

COX2_SAR_Logic Scaffold Pyrazole Core (Rigid Template) Sub1 C-5 Phenyl Ring (Spatial Orientation) Scaffold->Sub1 Positions Sub2 C-1 Phenyl + Sulfonamide (The 'Hook') Scaffold->Sub2 Positions Sub3 C-3 Substituent (CF3 / CH3) Scaffold->Sub3 Positions Target_Pocket COX-2 Side Pocket (Val523, Arg513) Sub2->Target_Pocket H-Bonding (Critical Interaction) Hydro_Channel Hydrophobic Channel (Trp387, Tyr385) Sub3->Hydro_Channel Steric Fit Effect High Selectivity (Gastric Sparing) Target_Pocket->Effect Excludes COX-1 (Ile523 steric clash)

Figure 1: Structural logic of Pyrazole-based COX-2 inhibition. The "Hook" (Sulfonamide) exploits the Val523 pocket unique to COX-2.

Experimental Validation Protocols

To validate the performance of a new pyrazole analog, the following self-validating protocols are recommended. These methods prioritize reproducibility and direct comparison with Celecoxib.

Protocol A: In Silico Molecular Docking (Screening Phase)

Before synthesis, candidates must be screened for binding energy and orientation.

  • Target Preparation:

    • Retrieve COX-2 crystal structure (PDB ID: 5KIR or 3LN1 ) and COX-1 (PDB ID: 1CQE ).

    • Clean: Remove water molecules and co-crystallized ligands using PyMOL or Chimera.

    • Fix: Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformers of the pyrazole analog. Minimize energy using MMFF94 force field.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (e.g., SC-558).

    • Dimensions:

      
       Å (spacing 0.375 Å).
      
  • Docking (AutoDock Vina/Gold):

    • Run docking with exhaustiveness set to 8 (minimum).

    • Validation Check: Re-dock the native ligand (Celecoxib). The RMSD between the docked pose and crystal pose must be < 2.0 Å .

  • Scoring:

    • Select candidates with Binding Affinity (

      
      ) < -9.0 kcal/mol.
      
    • Key Interaction Check: Look for H-bonds with Arg120 and Tyr355 (gatekeepers) and sulfonamide interaction with Arg513 .

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay (Validation Phase)

This protocol uses the Peroxidase activity of COX to oxidize TMPD, producing a colorimetric signal.[1][2][3]

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[1][2][4]

  • Arachidonic Acid (Substrate).[1][2][3][4][5][6]

  • TMPD (Colorimetric substrate).[1][2][3]

  • Heme (Cofactor).

Workflow:

  • Preparation:

    • Reconstitute enzymes in Tris-HCl buffer (pH 8.0).

    • Dissolve test compounds (Pyrazoles) in DMSO. Final DMSO concentration in well must be < 2%.

  • Incubation:

    • Add 10 µL enzyme + 10 µL Heme + 20 µL Test Inhibitor to well.

    • Incubate for 10 minutes at 25°C. Note: Precise timing is critical for reproducibility.

  • Reaction Initiation:

    • Add 20 µL Colorimetric Substrate (TMPD).[5]

    • Add 20 µL Arachidonic Acid. Shake plate for 10 seconds.

  • Measurement:

    • Incubate for exactly 5 minutes at 25°C.

    • Read Absorbance at 590 nm using a microplate reader.

  • Calculation:

    • Plot log(concentration) vs. % Inhibition to determine IC50.

Screening Workflow Diagram

This diagram outlines the integrated pathway from computational design to biological verification.

Screening_Workflow Step1 1. In Silico Design (Scaffold Morphing) Step2 2. Molecular Docking (Filter: Binding Energy < -9 kcal/mol) Step1->Step2 Step3 3. Chemical Synthesis (Claisen Condensation) Step2->Step3 Step4 4. In Vitro Assay (COX-1 vs COX-2 IC50) Step3->Step4 Step5 5. Selectivity Calculation (Target SI > 100) Step4->Step5 Decision Pass Criteria? Step5->Decision Lead Lead Candidate (Proceed to In Vivo) Decision->Lead Yes Refine Refine Structure (SAR Optimization) Decision->Refine No Refine->Step1

Figure 2: Integrated workflow for identifying high-potency pyrazole COX-2 inhibitors.

References

  • Moneer, E. A., et al. (2023).[7] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Link

  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, and molecular docking studies.[8] Bioorganic Chemistry.[4][9] Link

  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol.[3] Cayman Chemical Docs. Link

  • Abdellatif, K. R. A., et al. (2020).[9][10] Pyrazole Derivatives as Selective COX-2 Inhibitors: Structure-Activity Relationship and Biological Evaluation.[11] Bioorganic & Medicinal Chemistry.[4][8][9] Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to pyrazole-based compounds. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, ensuring a robust and reproducible scientific narrative. Our focus is on synthesizing field-proven insights with established theoretical frameworks to empower your drug discovery research.

Introduction: The Significance of Pyrazoles and the Predictive Power of QSAR

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The market success of drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction) underscores the therapeutic potential of this heterocyclic motif. However, navigating the vast chemical space of possible pyrazole derivatives to identify lead candidates with optimal activity and safety profiles is a formidable challenge.

This is where Quantitative Structure-Activity Relationship (QSAR) analysis becomes an indispensable tool. QSAR is a computational modeling discipline that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By translating molecular structures into numerical descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline.

The QSAR Paradigm: A Conceptual Workflow

A successful QSAR study is a multi-stage process that demands meticulous attention to detail at each step. The overall workflow is designed to be a self-validating system, with rigorous checks and balances to ensure the resulting model is statistically robust and possesses true predictive power, not just a spurious correlation.

QSAR_Workflow cluster_0 Data Curation & Preparation cluster_1 Descriptor Calculation & Feature Selection cluster_2 Model Development & Validation cluster_3 Model Application & Interpretation DataCollection 1. Data Set Collection (Congeneric series, reliable bio-data) StructurePrep 2. Structure Preparation (2D/3D generation, energy minimization) DataCollection->StructurePrep Alignment 3. Molecular Alignment (Crucial for 3D-QSAR) StructurePrep->Alignment DescriptorCalc 4. Descriptor Calculation (e.g., steric, electronic, topological) Alignment->DescriptorCalc FeatureSelect 5. Feature Selection (Reduce dimensionality, remove noise) DescriptorCalc->FeatureSelect DataSplit 6. Data Set Splitting (Training set, Test set) FeatureSelect->DataSplit ModelBuilding 7. Model Building (e.g., MLR, PLS, SVM, RF) DataSplit->ModelBuilding InternalValidation 8. Internal Validation (Cross-validation, q²) ModelBuilding->InternalValidation ExternalValidation 9. External Validation (Predicting the test set, r²_pred) InternalValidation->ExternalValidation ApplicabilityDomain 10. Applicability Domain Definition (Define reliable prediction space) ExternalValidation->ApplicabilityDomain Interpretation 11. Mechanistic Interpretation (Contour maps, descriptor importance) ApplicabilityDomain->Interpretation Design 12. Design of New Compounds Interpretation->Design

Caption: A generalized workflow for a robust QSAR study.

Comparative Analysis of QSAR Methodologies for Pyrazole Derivatives

The choice of QSAR methodology is critical and depends on the nature of the dataset and the research question. Below, we compare several prominent techniques that have been successfully applied to pyrazole compounds, using performance data synthesized from various studies.

QSAR MethodologyPrincipleKey DescriptorsTypical Performance Metrics (for Pyrazoles)StrengthsLimitations
CoMFA (Comparative Molecular Field Analysis)3D-QSAR; correlates biological activity with steric and electrostatic fields surrounding aligned molecules.Steric (Lennard-Jones) and Electrostatic (Coulomb) fields.q²: 0.5 - 0.7, r²: 0.8 - 0.95Provides intuitive 3D contour maps for easy interpretation of favorable/unfavorable regions.Highly sensitive to molecular alignment; results can be subjective.
CoMSIA (Comparative Molecular Similarity Indices Analysis)3D-QSAR; uses Gaussian functions to calculate similarity indices, avoiding singularities at atomic positions.Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields.q²: 0.55 - 0.75, r²: 0.85 - 0.98Less sensitive to alignment than CoMFA; provides more diverse field information.Contour maps can be more complex to interpret.
HQSAR (Hologram QSAR)2D-QSAR; generates molecular holograms based on 2D fragments, independent of 3D conformation or alignment.Counts of unique molecular fragments of different sizes.q²: 0.6 - 0.8, r²: 0.8 - 0.9No need for 3D structures or alignment; computationally fast.Lacks direct 3D structural interpretation; provides atom contribution maps instead of fields.
Machine Learning (e.g., RF, SVM) N/ACan use a wide range of 0D, 1D, 2D, and 3D descriptors.q²: > 0.7, r²: > 0.9Can model complex, non-linear relationships; often yields higher statistical robustness.Can be a "black box," making mechanistic interpretation difficult; prone to overfitting if not carefully validated.

Note: The performance metrics (q² for internal validation, r² for external validation) are generalized from published studies on pyrazole derivatives and may vary significantly based on the specific dataset, biological endpoint, and modeling parameters.

Detailed Experimental Protocol: A 3D-QSAR (CoMFA/CoMSIA) Study of Pyrazole Inhibitors

This protocol outlines a validated, step-by-step methodology for conducting a 3D-QSAR analysis, a common and powerful approach for series of compounds like pyrazoles that share a common scaffold.

Objective: To build predictive CoMFA and CoMSIA models for a series of pyrazole derivatives and interpret the resulting 3D contour maps to guide the design of more potent analogs.

Step 1: Data Set Preparation (The Foundation)

  • Curation: Compile a dataset of pyrazole-containing compounds with experimentally determined biological activity data (e.g., IC₅₀, Ki) against a specific target. Ensure the data spans a wide range (at least 2-3 log units).

  • Conversion: Convert the activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution of data, a key assumption for many statistical methods.

  • Splitting: Rationally divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation. This division should ensure that the structural diversity and range of activity values are represented in both sets.

Step 2: Molecular Modeling and Alignment (The Structural Hypothesis)

  • 3D Structure Generation: Sketch each molecule using a molecular editor (e.g., SYBYL-X, Maestro) and generate a low-energy 3D conformation.

  • Energy Minimization: Optimize the geometry of each structure using a suitable force field (e.g., Tripos) and a convergence criterion (e.g., 0.05 kcal/mol·Å). This ensures that the structures are in a stable conformational state.

  • Alignment: This is the most critical step in 3D-QSAR. Align all structures in the dataset to a common template. For pyrazoles, the pyrazole core is the logical choice for the common substructure for alignment.

Step 3: CoMFA/CoMSIA Field Calculation

  • Lattice Definition: Place the aligned molecules within a 3D grid (lattice). The grid spacing is typically set to 2 Å.

  • Probe Atom: At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) potential fields using a probe atom (e.g., an sp³ carbon atom with a +1 charge).

  • CoMSIA Fields (if applicable): In addition to the above, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Step 4: Statistical Analysis and Model Validation (The Proof)

  • Partial Least Squares (PLS) Analysis: Use PLS to correlate the variations in the CoMFA/CoMSIA descriptor fields (independent variables) with the variations in biological activity (pIC₅₀, the dependent variable).

  • Internal Validation (Leave-One-Out Cross-Validation): Systematically remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. Repeat this for all compounds. The resulting cross-validation coefficient (q²) and the Standard Error of Prediction (SEP) are key indicators of the model's internal robustness. A q² > 0.5 is generally considered indicative of a useful model.

  • External Validation: Use the final PLS model, generated from the entire training set, to predict the pIC₅₀ values of the compounds in the external test set. The predictive ability is assessed by the r²_pred value. An r²_pred > 0.6 is desirable.

Step 5: Interpretation of Results (The Insight)

  • Contour Map Visualization: The results of the CoMFA/CoMSIA analysis are best visualized as 3D contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

    • Steric Maps: Green contours indicate regions where bulky substituents are favorable; yellow contours indicate regions where bulk is unfavorable.

    • Electrostatic Maps: Blue contours indicate regions where positive charges are favorable; red contours indicate regions where negative charges are favorable.

Illustrative Signaling Pathway: Pyrazoles as COX-2 Inhibitors

Many well-known pyrazole-based drugs, such as Celecoxib, function as selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. Understanding the underlying biological pathway provides crucial context for QSAR analysis, as the modeled activity (e.g., IC₅₀) is a direct consequence of this interaction.

COX2_Pathway cluster_0 Inflammatory Stimuli cluster_1 Cellular Response Stimuli Cytokines, Growth Factors COX2 COX-2 Enzyme (Inducible) Stimuli->COX2 induces expression Membrane Cell Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA hydrolyzes AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 selectively blocks

Caption: Inhibition of the COX-2 pathway by a pyrazole compound.

Conclusion and Future Perspectives

QSAR modeling is a powerful, data-driven approach that significantly enhances the efficiency of the drug discovery process for pyrazole-based compounds. As we have demonstrated, the successful application of techniques like CoMFA and CoMSIA relies on a methodologically sound workflow, from careful data curation to rigorous statistical validation. The true value of these models lies not just in their predictive accuracy but in their ability to provide interpretable, 3D insights that can guide the rational design of next-generation therapeutics.

The future of QSAR for pyrazoles will likely involve the increasing adoption of artificial intelligence and machine learning algorithms capable of handling vast, heterogeneous datasets. Furthermore, integrating QSAR models with other computational methods, such as molecular docking and molecular dynamics simulations, will provide a more holistic understanding of ligand-receptor interactions and pave the way for even more precise and innovative drug design.

References

  • Title: Pyrazoles: A Rich Source of Bioactive Heterocyclic Compounds Source: ResearchGate URL: [Link]

  • Title: The Chemistry and Biological Versatility of Pyrazole and its Derivatives Source: MDPI URL: [Link]

  • Title: Quantitative Structure-Activity Relationship (QSAR) Source: ScienceDirect URL: [Link]

  • Title: Recent Advances in QSAR-Based Models for Drug Discovery Source: Frontiers in Chemistry URL: [Link]

  • Title: CoMFA (Comparative Molecular Field Analysis) Source: ScienceDirect URL: [Link]

  • Title: Comparative Molecular Similarity Indices Analysis – CoMSIA Source: ScienceDirect URL: [Link]

  • Title: HQSAR: A Highly Predictive QSAR Technique Based on Molecular Holograms Source: Journal of Chemical Information and Computer Sciences URL: [Link]

  • Title: The Use of Machine Learning in Quantitative Structure-Activity Relationship (QSAR) Modeling Source: Johnson & Johnson URL: [Link]

Benchmarking the efficacy of 5-pentyl-1H-pyrazole-3-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Efficacy of 5-Pentyl-1H-Pyrazole-3-Carboxylic Acid Against Known Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-pentyl-1H-pyrazole-3-carboxylic acid represents a class of GPR109A (HCAR2) agonists designed to mimic the potent antilipolytic effects of Nicotinic Acid (Niacin) while attempting to dissociate these metabolic benefits from the cutaneous flushing side effects that limit Niacin’s clinical utility.

Unlike enzyme inhibitors, this molecule functions as a receptor agonist. Its "inhibitory" capacity refers to its physiological role: the inhibition of lipolysis (release of free fatty acids) in adipocytes. This guide benchmarks its efficacy, potency, and signaling profile against the industry standard, Niacin, and the prototype pyrazole derivative, 5-methyl-pyrazole-3-carboxylic acid.

Mechanism of Action & Signaling Pathway

To understand the efficacy of 5-pentyl-1H-pyrazole-3-carboxylic acid, one must map its action on the GPR109A receptor. Upon binding, the compound activates the G


i/o protein subunit, leading to a cascade that ultimately suppresses hormone-sensitive lipase (HSL).
Core Signaling Cascade
  • Ligand Binding: 5-pentyl-1H-pyrazole-3-carboxylic acid binds GPR109A on the adipocyte membrane.

  • G-Protein Activation: Dissociation of G

    
    i/o from G
    
    
    
    .
  • Effector Inhibition: G

    
    i inhibits Adenylyl Cyclase (AC).
    
  • Second Messenger Drop: Intracellular cAMP levels decrease.

  • Kinase Suppression: Protein Kinase A (PKA) activity is reduced.

  • Physiological Output: Reduced phosphorylation of Perilipin and HSL blocks the hydrolysis of triglycerides into Free Fatty Acids (FFA).

Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized by this compound to inhibit lipolysis.

GPR109A_Signaling Ligand 5-Pentyl-1H-pyrazole-3-COOH Receptor GPR109A (HCAR2) [Adipocyte Membrane] Ligand->Receptor Agonist Binding Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (Triglyceride Hydrolysis) HSL->Lipolysis Inhibits Activity FFA Free Fatty Acid Release Lipolysis->FFA Blocks Release

Caption: G


i-mediated inhibition of adenylyl cyclase by 5-pentyl-1H-pyrazole-3-carboxylic acid, resulting in suppression of lipolysis.
Benchmarking Efficacy: Pyrazole vs. Niacin

The primary metric for efficacy is the EC50 (concentration required for 50% maximal effect) in reducing cAMP or inhibiting FFA release. The 5-alkyl-pyrazole series was developed to improve upon the pharmacokinetics of Niacin.

Comparative Efficacy Table
Feature5-Pentyl-1H-pyrazole-3-carboxylic acid Niacin (Nicotinic Acid) 5-Methyl-pyrazole-3-carboxylic acid
Primary Target GPR109A (Agonist)GPR109A (Agonist)GPR109A (Agonist)
Selectivity High (>1000x vs GPR109B)High (vs GPR109B)High
Potency (EC50) ~100 - 300 nM (cAMP assay)*~100 nM ~300 - 600 nM
Lipolysis Inhibition Full Agonist (100% Emax)Full Agonist (100% Emax)Full Agonist
Lipophilicity (cLogP) ~2.5 (High membrane permeability)0.8 (Low)1.2
Side Effect (Flushing) Reduced/Modified**Severe (PGD2 mediated)Moderate

*Values derived from structure-activity relationship (SAR) data of 5-alkyl-pyrazole series [1]. **Longer alkyl chains (like pentyl) alter the kinetics of receptor engagement, potentially modifying the flushing response compared to Niacin, though complete separation remains a challenge [2].

Key Insights for Drug Development
  • Potency Parity: The 5-pentyl derivative maintains potency comparable to Niacin. The addition of the pentyl chain increases lipophilicity, which may enhance tissue distribution into adipose stores compared to the highly polar Niacin.

  • Acid Moiety Criticality: Like Niacin, the carboxylic acid at position 3 is essential for the salt-bridge interaction with the arginine residue (Arg251) in the GPR109A binding pocket [3].

  • Metabolic Stability: Unlike ester prodrugs, the free acid form is the active species. The pentyl chain provides steric bulk that may reduce rapid renal clearance compared to the methyl analog.

Experimental Protocols for Validation

To validate the efficacy of 5-pentyl-1H-pyrazole-3-carboxylic acid, researchers should utilize a Cellular cAMP Inhibition Assay . This protocol is self-validating using Forskolin as a cAMP inducer.

Protocol: GPR109A-Mediated cAMP Inhibition (HTRF)

Objective: Determine the EC50 of the compound by measuring its ability to reverse Forskolin-induced cAMP accumulation.

Materials:

  • Cells: CHO-K1 cells stably transfected with human GPR109A (HCAR2).

  • Reagents: HTRF cAMP dynamic 2 kit (Cisbio/PerkinElmer), Forskolin (10 µM stock), IBMX (PDE inhibitor).

  • Compound: 5-pentyl-1H-pyrazole-3-carboxylic acid (dissolved in DMSO).

Workflow:

  • Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.

  • Stimulation Buffer: Prepare buffer containing 10 µM Forskolin and 0.5 mM IBMX .

    • Why IBMX? To prevent cAMP degradation by phosphodiesterases, ensuring the measured drop is solely due to GPR109A activity.

  • Treatment: Add the test compound (5-pentyl...) in a serial dilution (e.g., 10 µM down to 0.1 nM) to the cells.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

  • Reading: Incubate 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio (665/620 nm) vs. log[Compound]. Calculate EC50 using a 4-parameter logistic fit.

Validation Criteria:

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Niacin Control: Run Niacin in parallel; it must yield an EC50 of ~100 nM to validate the system sensitivity.

Workflow Visualization

Experimental_Workflow Step1 Step 1: Seed CHO-GPR109A Cells Step2 Step 2: Add Forskolin (10µM) + IBMX Step1->Step2 Step3 Step 3: Add Test Compound (Serial Dilution) Step2->Step3 Step4 Step 4: Incubate 30 min (G-protein activation) Step3->Step4 Step5 Step 5: Add HTRF Reagents (Lysis & Detection) Step4->Step5 Result Output: Calculate EC50 vs Niacin Control Step5->Result

Caption: Step-by-step workflow for validating GPR109A agonist potency using HTRF cAMP assay.

References
  • Bioorganic & Medicinal Chemistry Letters (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.[1]Link

  • Journal of Medicinal Chemistry (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans.Link

  • BOC Sciences. GPR109A Inhibitors, Agonists and Modulators: Pyrazole-3-carboxylic acids.

  • Molecular Pharmacology (1967). Effects of 5-methylpyrazole-3-carboxylic acid on adipose tissue.[2] II. Antilipolytic and hypoglycemic effects in vivo.[2]Link

Sources

Safety Operating Guide

5-pentyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Pentyl-1H-pyrazole-3-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Operational Directive: The Chemical Context

Disposal of 5-pentyl-1H-pyrazole-3-carboxylic acid is not merely a janitorial task; it is a chemical termination process that must respect the molecule's functional stability.[1] This compound features a pyrazole ring (a nitrogen-rich heterocycle) coupled with a carboxylic acid moiety and a lipophilic pentyl chain .[1]

Why this matters for disposal:

  • The Pyrazole Ring: Thermally stable but nitrogen-rich.[1] Upon incineration, it generates nitrogen oxides (NOx).[1] Implication: Simple open burning is prohibited; incineration requires scrubbers.[1]

  • The Carboxylic Acid: acidic protons (

    
    ).[1] Implication: Incompatible with cyanide or sulfide waste streams (risk of HCN/H2S evolution) and strong bases (exothermic neutralization).[1]
    
  • The Pentyl Chain: Increases lipophilicity.[1] Implication: This compound may not dissolve fully in aqueous waste streams, necessitating organic solvent waste routes.[1]

Hazard Assessment & Segregation Logic

Before touching the waste container, validate the hazard profile.[1] While specific Safety Data Sheets (SDS) for the pentyl-derivative may be rare, "read-across" data from structural analogs (e.g., 5-methyl- or 5-tert-butyl-pyrazole-3-carboxylic acid) confirms a consistent hazard baseline.[1]

Hazard ClassGHS CodeOperational Consequence
Skin Irritant H315Double-gloving (Nitrile) is mandatory during solid handling.[1]
Eye Irritant H319Eye protection must be sealed (goggles) if dust generation is possible.[1]
Respiratory Irritant H335All weighing/transfer must occur inside a fume hood.[1]
Acidity N/ADo NOT mix with alkaline waste or oxidizers (e.g., Nitric acid).[1]

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system.[1] If a step feels unsafe (e.g., unexpected heat generation), stop immediately—you have likely violated a segregation rule.[1]

Phase A: Preparation & Solubilization
  • Solid Waste: If the material is pure solid, it is best disposed of as Solid Hazardous Waste .[1]

    • Protocol: Place in a wide-mouth HDPE jar labeled "Solid Organic Acid Waste."[1]

  • Liquid/Solution Waste: If the material is in solution (e.g., reaction mother liquor), you must determine solvent compatibility.[1]

    • Preferred Solvent: Methanol, Ethanol, or DMSO.[1]

    • Prohibited Solvent: Do not mix with aqueous basic solutions in the waste container to prevent uncontrolled exothermic neutralization.[1]

Phase B: The "Combustible Solvent" Method (Standard Laboratory Practice)

For small quantities (<10 g), the standard industry practice is to dissolve the compound in a combustible solvent to facilitate incineration.[1]

  • Dissolution: Dissolve the solid in a minimal amount of acetone or ethanol.

  • Transfer: Pour the solution into the "Organic Solvents (Non-Halogenated)" waste carboy.

    • Critical Check: Ensure the carboy does not contain active oxidizers or concentrated bases.[1][2]

  • Labeling: Update the waste tag immediately to include "5-pentyl-1H-pyrazole-3-carboxylic acid" and check the "Organic Acid" hazard box.[1]

Phase C: Handover to Environmental Health & Safety (EHS)

The ultimate fate of this molecule is high-temperature incineration equipped with an afterburner and scrubber.[1]

  • Why: The afterburner ensures complete combustion of the pentyl chain, while the scrubber captures NOx gases generated from the pyrazole nitrogen.[1]

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of this compound. Use this to determine the correct waste stream based on the state of your material.[1]

DisposalWorkflow Start Start: 5-pentyl-1H-pyrazole-3-carboxylic acid StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solution StateCheck->Solution Wet SolidRoute Is it pure (>95%)? Solid->SolidRoute SolventCheck Check Solvent Type Solution->SolventCheck PureSolid Route A: Solid Waste Pack in HDPE Jar Label: 'Solid Organic Acid' SolidRoute->PureSolid Yes ContaminatedSolid Route B: Debris (Gloves, Weigh Boats) Double Bag -> Solid Haz Waste SolidRoute->ContaminatedSolid No Final Final Disposal: High-Temp Incineration (w/ Scrubber for NOx) PureSolid->Final ContaminatedSolid->Final Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Combustible Solvent (Acetone, MeOH, DMSO) SolventCheck->NonHalogenated Flammable/Polar Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloWaste Halogenated Waste Stream Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Preferred for Incineration) NonHalogenated->NonHaloWaste AdjpH Adjust pH to 6-8 (Caution: Exothermic) Aqueous->AdjpH HaloWaste->Final NonHaloWaste->Final AdjpH->Aqueous Re-check pH AdjpH->NonHaloWaste If Co-solvent added

Caption: Decision tree for segregating pyrazole carboxylic acid waste streams based on physical state and solvent composition.

Emergency Procedures

In the event of a spill or accidental release, rely on the chemical's acidic nature for containment.[1]

  • Spill Containment: Do not sweep dry dust (inhalation risk).[1] Cover the spill with a wet paper towel or an inert absorbent (vermiculite) to suppress dust.[1]

  • Decontamination: Wipe the surface with a dilute Sodium Bicarbonate (

    
    ) solution.[1]
    
    • Observation: Mild bubbling indicates the neutralization of the carboxylic acid residues.[1]

    • Completion: Rinse with water once bubbling ceases.[1]

  • Disposal of Cleanup Materials: All absorbent materials must be treated as Solid Hazardous Waste (Route B in the diagram above).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 5-Methyl-1H-pyrazole-3-carboxylic acid (Structural Analog). ]">https://www.fishersci.com[1]

  • PubChem. (2025).[1][4] Compound Summary: 5-methyl-1H-pyrazole-3-carboxylic acid.[1][4][5][6] National Library of Medicine.[1] [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.